molecular formula C5H3ClN2O3 B1430810 6-Chloro-5-nitropyridin-2(1H)-one CAS No. 198268-98-3

6-Chloro-5-nitropyridin-2(1H)-one

Cat. No.: B1430810
CAS No.: 198268-98-3
M. Wt: 174.54 g/mol
InChI Key: DOWNGLMVNBZIBG-UHFFFAOYSA-N
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Description

6-Chloro-5-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C5H3ClN2O3 and its molecular weight is 174.54 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-5-nitropyridin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloro-5-nitropyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-nitropyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWNGLMVNBZIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855866
Record name 6-Chloro-5-nitropyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198268-98-3
Record name 6-Chloro-5-nitropyridin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-nitropyridin-2-ol
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Foundational & Exploratory

6-Chloro-5-nitropyridin-2(1H)-one CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-5-nitropyridin-2(1H)-one

CAS Number: 198268-98-3

Executive Summary

This guide provides a comprehensive technical overview of 6-Chloro-5-nitropyridin-2(1H)-one (CAS No. 198268-98-3), a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, synthesis, and core reactivity. The primary focus is on its application as a highly versatile electrophilic scaffold, particularly in the design of targeted covalent inhibitors (TCIs) and protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique chemical attributes for the synthesis of complex, biologically active molecules.

Part 1: Core Physicochemical & Structural Profile

6-Chloro-5-nitropyridin-2(1H)-one is a substituted pyridinone, a class of compounds recognized as "privileged structures" in drug design due to their ability to interact with a wide range of biological targets.[1] The molecule's utility is derived from the specific arrangement of its functional groups. The electron-withdrawing nitro group (-NO₂) at the C5 position, coupled with the inherent electron-withdrawing nature of the pyridinone ring, significantly activates the chlorine atom at the C6 position towards nucleophilic attack.

PropertyValueSource
CAS Number 198268-98-3[2][3][4]
Molecular Formula C₅H₃ClN₂O₃[2]
Molecular Weight 174.54 g/mol [2]
Appearance Solid[4]
Typical Purity ≥97%[2][5]
Storage Conditions Store at 2-8°C under an inert atmosphere[4]

Part 2: Synthesis and Purification

The most common and direct route to 6-Chloro-5-nitropyridin-2(1H)-one involves the chlorination of its hydroxyl precursor, 2-hydroxy-5-nitropyridine. This transformation is a standard procedure in heterocyclic chemistry, yet the choice of reagents is critical for achieving high yield and purity.

G cluster_0 Synthesis Workflow 2_hydroxy 2-Hydroxy-5-nitropyridine (Precursor) reagents Chlorinating Agent (e.g., POCl₃ / PCl₅) 2_hydroxy->reagents Reaction product 6-Chloro-5-nitropyridin-2(1H)-one (Target Compound) reagents->product Chlorination workup Aqueous Workup & Purification product->workup Isolation

Caption: General synthesis workflow for 6-Chloro-5-nitropyridin-2(1H)-one.

Protocol 1: Synthesis via Deoxychlorination

This protocol describes a robust method for preparing the title compound from 2-hydroxy-5-nitropyridine.

Rationale: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating solvent. The addition of phosphorus pentachloride (PCl₅) ensures the complete conversion of the pyridinone's hydroxyl group into a chloro group, preventing side reactions and driving the equilibrium towards the product.

Methodology:

  • Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxy-5-nitropyridine (0.1 mol, 14.0 g).

  • Reagent Addition: Carefully add phosphorus oxychloride (50 g, 0.33 mol) followed by the portion-wise addition of phosphorus pentachloride (25.0 g, 0.12 mol) under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 100-105°C and maintain stirring for 5 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, carefully pour the reaction mixture into 200 g of crushed ice with vigorous stirring.

  • Neutralization: Adjust the pH of the aqueous slurry to 8-9 using a 40% aqueous sodium hydroxide solution.[6]

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 60 mL).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[6] Further purification can be achieved by recrystallization or column chromatography.

Part 3: Chemical Reactivity & Mechanistic Insights

The primary mode of reactivity for 6-Chloro-5-nitropyridin-2(1H)-one is Nucleophilic Aromatic Substitution (SₙAr). The chlorine atom at the C6 position is an excellent leaving group, and its departure is facilitated by the stabilization of the negative charge in the intermediate by the adjacent ring nitrogen and the powerful electron-withdrawing nitro group at C5.

This high electrophilicity makes it an ideal reagent for reacting with soft nucleophiles, such as thiols (e.g., cysteine residues in proteins) or amines.

G cluster_0 SₙAr Mechanism start Reactants (Pyridinone + Nucleophile) ts1 Transition State 1 start->ts1 Attack of Nu⁻ intermediate Meisenheimer Complex (Stabilized Intermediate) ts1->intermediate Attack of Nu⁻ ts2 Transition State 2 intermediate->ts2 Loss of Cl⁻ product Substituted Product (C-Nu bond formed, Cl⁻ departs) ts2->product Loss of Cl⁻

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Part 4: Applications in Drug Discovery

The well-defined reactivity of 6-Chloro-5-nitropyridin-2(1H)-one makes it a valuable building block, particularly in two cutting-edge areas of drug development.

Targeted Covalent Inhibitors (TCIs)

The compound serves as an electrophilic "warhead." In TCI design, a molecule is engineered to first bind non-covalently to a target protein. Then, a suitably positioned electrophilic group on the inhibitor reacts with a nearby nucleophilic amino acid residue (commonly cysteine) on the protein, forming a permanent covalent bond. This leads to irreversible inhibition. The 6-chloro-5-nitropyridine scaffold has been successfully employed to target rare cysteine residues in kinases, such as Monopolar Spindle 1 (MPS1), offering a path to highly selective inhibitors.[7]

Protein Degrader Building Blocks

The molecule is also classified as a "Protein Degrader Building Block".[2] This refers to its use in constructing molecules like Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule with one end that binds to a target protein and another end that binds to an E3 ubiquitin ligase. This proximity induces the cell's own machinery to tag the target protein for destruction. 6-Chloro-5-nitropyridin-2(1H)-one can be used to link the target-binding portion of the molecule to the linker or the E3-ligase-binding portion via an SₙAr reaction.

G cluster_1 Application in TCI Synthesis building_block 6-Chloro-5-nitropyridin-2(1H)-one (Electrophilic Warhead) final_inhibitor Targeted Covalent Inhibitor building_block->final_inhibitor SₙAr Reaction scaffold Amine-containing Scaffold (Binds to Target) scaffold->final_inhibitor protein Target Protein (with Cysteine) final_inhibitor->protein Covalent Bonding

Caption: Logical workflow for using the title compound to create a TCI.

Protocol 2: Representative SₙAr Coupling Reaction

This protocol provides a general method for coupling an amine-containing fragment to the 6-Chloro-5-nitropyridin-2(1H)-one core.

Rationale: The reaction is typically performed in a polar aprotic solvent like 1,4-dioxane or DMF to solubilize the reactants. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA), is used to scavenge the HCl generated during the reaction without competing as a nucleophile. Heating is often required to drive the reaction to completion.

Methodology:

  • Preparation: In a dry reaction vial, dissolve the amine-containing scaffold (1.0 eq.) and 6-Chloro-5-nitropyridin-2(1H)-one (1.2 eq.) in dry 1,4-dioxane.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq.) to the stirring solution.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed. A similar reaction with a related substrate was refluxed for 26 hours.[7]

  • Isolation: After cooling to room temperature, remove the solvent under vacuum.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.

Part 5: Safety, Handling, and Storage

As with all laboratory chemicals, 6-Chloro-5-nitropyridin-2(1H)-one should be handled with appropriate care in a well-ventilated area.

Hazard CategoryDescription & Precautionary MeasuresSource(s)
Eye Irritation Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
Skin Irritation May cause skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8][10]
Inhalation/Ingestion May be harmful if inhaled or swallowed. P261: Avoid breathing dust. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[8][10]
Handling Handle in a well-ventilated place. Avoid dust formation. Wash hands thoroughly after handling.[8][11]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[10][11]
Decomposition Hazardous decomposition products include Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), and Hydrogen chloride gas.[8]

References

  • Title: 6-chloro-5-nitropyridin-2(1h)-one Source: ChemSrc URL: [Link]

  • Title: 6-chloro-5-nitropyridin-2(1h)-one Source: ChemSrc URL: [Link]

  • Title: 2(1H)-Pyridinone, 6-chloro-5-nitro- Source: BoroPharm Inc. URL: [Link]

  • Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Source: MDPI URL: [Link]

  • Title: Preparation method of high-yield 2-chloro-5-nitropyridine Source: Google Patents URL
  • Title: Method for preparing 2-chloro-5-nitropyridine Source: Google Patents URL
  • Title: The Chromenopyridine Scaffold: A Privileged Platform in Drug Design Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

6-Chloro-5-nitropyridin-2(1H)-one molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-5-nitropyridin-2(1H)-one: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 6-Chloro-5-nitropyridin-2(1H)-one. This heterocyclic compound has emerged as a critical building block in contemporary drug discovery, particularly in the rational design of targeted covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs). We will delve into its inherent chemical reactivity, explore its tautomeric nature, and provide field-proven insights into its strategic application in the development of next-generation therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development.

Introduction: The Rise of a Versatile Heterocycle

The landscape of small molecule drug discovery is continually evolving, with a significant trend towards modalities that offer enhanced selectivity and novel mechanisms of action. Within this paradigm, 6-Chloro-5-nitropyridin-2(1H)-one (CAS Number: 198268-98-3) has garnered considerable attention.[1] Its unique structural features—a pyridinone core functionalized with both a chloro leaving group and a potent electron-withdrawing nitro group—render it an exceptionally versatile electrophilic scaffold. This guide will elucidate the fundamental chemical principles that underpin its utility and provide a technical framework for its incorporation into advanced drug design strategies.

Molecular Structure and Physicochemical Properties

The molecular formula of 6-Chloro-5-nitropyridin-2(1H)-one is C₅H₃ClN₂O₃, with a molecular weight of 174.54 g/mol .[1] A salient feature of its structure is the existence of a tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (pyridin-2-ol) forms. While the pyridinone form is generally favored in the solid state for related compounds, the equilibrium in solution can be influenced by the solvent environment.[2][3]

Tautomeric Equilibrium

The interplay between the keto (lactam) and enol (lactim) forms is a critical aspect of the molecule's reactivity and intermolecular interactions. The pyridin-2(1H)-one tautomer possesses a hydrogen bond donor (N-H) and acceptor (C=O), whereas the 6-chloro-5-nitro-pyridin-2-ol tautomer features a hydroxyl group. This equilibrium is fundamental to its biological activity and synthetic utility.

Caption: Tautomeric equilibrium of 6-Chloro-5-nitropyridin-2(1H)-one.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₅H₃ClN₂O₃[1]
Molecular Weight 174.54 g/mol [1]
CAS Number 198268-98-3[1]
Appearance Likely a yellow to brown crystalline solidAnalogy with related nitropyridines
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF)General solubility of pyridinones
pKa Weakly acidic due to the N-H proton[4]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: In a suitable deuterated solvent like DMSO-d₆, one would expect to observe two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The N-H proton of the pyridinone tautomer would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum would show five distinct signals for the carbon atoms of the pyridine ring. The carbonyl carbon of the pyridinone tautomer would be expected to resonate at a significantly downfield chemical shift (typically >160 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a C=O stretching frequency for the pyridinone tautomer (around 1650-1690 cm⁻¹), N-H stretching vibrations (around 3100-3400 cm⁻¹), and characteristic strong absorbances for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be expected.[5] Fragmentation would likely involve the loss of the nitro group and other characteristic cleavages of the pyridine ring.

Synthesis and Purification

A plausible and efficient synthesis of 6-Chloro-5-nitropyridin-2(1H)-one involves the chlorination of a suitable precursor, such as 2-hydroxy-5-nitropyridine. This transformation can be achieved using standard chlorinating agents like phosphorus oxychloride or phosphorus pentachloride.

Proposed Synthetic Pathway

synthesis start 2-Hydroxy-5-nitropyridine product 6-Chloro-5-nitropyridin-2(1H)-one start->product Chlorination reagent POCl₃ or PCl₅ reagent->product

Caption: Proposed synthesis of 6-Chloro-5-nitropyridin-2(1H)-one.

Representative Experimental Protocol: Synthesis of 6-Chloro-5-nitropyridin-2(1H)-one

Disclaimer: This is a representative protocol based on established chemical transformations for analogous compounds.[6][7] Appropriate safety precautions should be taken, and the reaction should be performed by trained personnel in a well-ventilated fume hood.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-nitropyridine (1.0 eq).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. This step is highly exothermic and should be performed with caution.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 6-Chloro-5-nitropyridin-2(1H)-one.

Reactivity and Strategic Applications in Drug Discovery

The chemical reactivity of 6-Chloro-5-nitropyridin-2(1H)-one is dominated by the electrophilic character of the pyridine ring, which is significantly enhanced by the presence of the electron-withdrawing nitro group and the chloro substituent. This makes the molecule an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.

Role as a "Warhead" in Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their protein target, often leading to enhanced potency and prolonged duration of action.[8] The 6-chloro-5-nitropyridine moiety serves as an effective electrophilic "warhead" in TCIs. The chlorine at the 6-position is susceptible to displacement by a nucleophilic amino acid residue (e.g., cysteine) on the target protein.

Mechanism of Covalent Inhibition

covalent_inhibition inhibitor 6-Chloro-5-nitropyridin-2(1H)-one Warhead (Electrophile) complex Covalent Adduct inhibitor->complex Nucleophilic Attack protein Target Protein Nucleophilic Residue (e.g., Cysteine) protein->complex

Caption: Covalent bond formation with a target protein.

The reactivity of the chloro group is finely tuned by the electronic effects of the nitro group and the pyridinone ring system, allowing for selective reaction with the intended biological target.

A Versatile Building Block for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] 6-Chloro-5-nitropyridin-2(1H)-one is an invaluable building block in the synthesis of PROTACs, often incorporated into the linker region that connects the target-binding ligand and the E3 ligase ligand.

Workflow for PROTAC Synthesis using 6-Chloro-5-nitropyridin-2(1H)-one

protac_synthesis cluster_0 Components cluster_1 Synthesis Steps target_ligand Target-Binding Ligand with Nucleophile step1 Step 1: SₙAr Reaction (Linker attachment to Target Ligand) target_ligand->step1 e3_ligand E3 Ligase Ligand step2 Step 2: Coupling Reaction (Attachment of E3 Ligand) e3_ligand->step2 linker_precursor 6-Chloro-5-nitropyridin-2(1H)-one linker_precursor->step1 step1->step2 final_protac Final PROTAC Molecule step2->final_protac

Caption: General workflow for PROTAC synthesis.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol illustrates the use of 6-Chloro-5-nitropyridin-2(1H)-one in a typical SₙAr reaction, which is the cornerstone of its application in linker synthesis for PROTACs and covalent inhibitors.

  • Reaction Setup: In a reaction vessel, dissolve 6-Chloro-5-nitropyridin-2(1H)-one (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Nucleophile and Base: Add the desired nucleophile (e.g., an amine-containing linker or a thiol) (1.0-1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) (2-3 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash chromatography to yield the desired substituted pyridinone derivative.

Conclusion and Future Perspectives

6-Chloro-5-nitropyridin-2(1H)-one stands out as a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, allows for its strategic incorporation into complex molecular architectures. As the fields of targeted covalent inhibitors and PROTACs continue to expand, the demand for such precisely functionalized heterocyclic scaffolds is expected to grow. Further exploration of the unique chemical space accessible from 6-Chloro-5-nitropyridin-2(1H)-one will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.

References

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Sources

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-nitropyridin-2(1H)-one is a pivotal intermediate in medicinal chemistry, serving as a versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive overview of the prevailing synthetic pathways to this key compound. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the synthesis, focusing on a robust and widely cited two-step approach starting from 6-chloropyridin-2(1H)-one. This document is intended to equip researchers with the necessary knowledge to safely and efficiently produce 6-chloro-5-nitropyridin-2(1H)-one in a laboratory setting.

Introduction: The Significance of 6-Chloro-5-nitropyridin-2(1H)-one

Pyridinone scaffolds are privileged structures in drug discovery, appearing in a multitude of FDA-approved drugs and clinical candidates. The specific substitution pattern of 6-Chloro-5-nitropyridin-2(1H)-one offers three distinct points for chemical modification: the chloro, nitro, and pyridinone functionalities. This trifunctional nature makes it an exceptionally valuable synthon.

  • The chloro group at the 6-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, alcohol, and thiol moieties.

  • The nitro group at the 5-position is a powerful electron-withdrawing group that activates the ring for SNAr. It can also be readily reduced to an amino group, providing a handle for amide bond formation, diazotization, or further derivatization.

  • The pyridin-2(1H)-one tautomer is the more stable form compared to 2-hydroxypyridine. The N-H bond can be alkylated or arylated, while the carbonyl oxygen can participate in hydrogen bonding, a critical interaction in many drug-receptor binding events.

Given its utility, a reliable and scalable synthesis of this intermediate is of paramount importance to the drug development pipeline.

Overview of a Primary Synthetic Strategy

The most direct and commonly employed pathway for the synthesis of 6-Chloro-5-nitropyridin-2(1H)-one involves the electrophilic nitration of a commercially available precursor, 6-chloropyridin-2(1H)-one. This approach is favored for its straightforwardness and use of readily accessible starting materials.

The overall transformation can be visualized as follows:

Synthesis_Overview Start 6-Chloropyridin-2(1H)-one Intermediate 6-Chloro-5-nitropyridin-2(1H)-one Start->Intermediate Nitration (HNO3, H2SO4)

Figure 1: High-level overview of the nitration pathway.

This guide will focus on the detailed execution and mechanistic rationale of this key nitration step. While other routes exist, such as those starting from 2-aminopyridine derivatives, they often involve more steps, including diazotization and hydrolysis, which can present safety and yield challenges.[1]

Detailed Synthesis Pathway: Nitration of 6-Chloropyridin-2(1H)-one

This section provides a detailed, step-by-step protocol for the synthesis, grounded in established chemical principles.

A summary of the necessary materials is presented in Table 1.

Compound Name Structure Molecular Formula CAS Number Key Role
6-Chloropyridin-2(1H)-one6-Chloropyridin-2(1H)-oneC₅H₄ClNO16879-02-0Starting Material[2]
Sulfuric Acid (98%)-H₂SO₄7664-93-9Solvent & Catalyst
Nitric Acid (fuming)-HNO₃7697-37-2Nitrating Agent

Table 1: Key Reagents for Synthesis

The experimental process is a carefully controlled addition of the nitrating agent to the substrate dissolved in sulfuric acid, followed by workup and isolation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Workup & Isolation prep1 Charge flask with 6-chloropyridin-2(1H)-one prep2 Add concentrated H2SO4 prep1->prep2 prep3 Cool mixture in an ice/water bath (0-5 °C) prep2->prep3 react1 react1 prep3->react1 react2 Allow to warm to room temp react1->react2 react3 Stir for 2-4 hours react2->react3 work1 Pour reaction mixture onto crushed ice react3->work1 work2 Collect precipitate via suction filtration work1->work2 work3 Wash solid with cold water work2->work3 work4 Dry the product under vacuum work3->work4

Figure 2: Step-by-step experimental workflow for nitration.
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 6-chloropyridin-2(1H)-one (1.0 eq).

  • Dissolution & Cooling: Carefully add concentrated sulfuric acid (approx. 5-10 volumes) to the starting material. The dissolution may be exothermic. Once a homogenous solution is obtained, cool the flask in an ice/water bath to an internal temperature of 0-5 °C.

  • Nitration: Charge the dropping funnel with fuming nitric acid (1.1-1.5 eq). Add the nitric acid dropwise to the stirred sulfuric acid solution, ensuring the internal temperature does not exceed 10 °C. The rate of addition is critical to control the exotherm and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice with stirring. A precipitate should form.

  • Isolation: Collect the solid product by suction filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acid.

  • Drying: Dry the isolated solid under vacuum to a constant weight to yield 6-chloro-5-nitropyridin-2(1H)-one as a solid.

The core of this synthesis is an electrophilic aromatic substitution reaction.

  • Generation of the Electrophile: In the strongly acidic medium of concentrated sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺).

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The pyridinone ring, although deactivated by the chloro group and the protonated ring nitrogen, acts as a nucleophile. The nitronium ion attacks the electron-rich position on the ring. The directing effects of the existing substituents guide the incoming electrophile. The hydroxyl (keto) group is ortho-, para-directing, and the chloro group is also ortho-, para-directing. The position meta to the ring nitrogen is the least deactivated. The confluence of these directing effects strongly favors substitution at the 5-position.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton (H⁺) to a base (HSO₄⁻ or H₂O) to restore the aromaticity of the ring, yielding the final product.

The use of a strong acid mixture is crucial not only for generating the electrophile but also for keeping the basic pyridine nitrogen protonated, which further deactivates the ring but prevents N-nitration. The low temperature is essential to control the reaction rate and minimize the formation of undesired byproducts, such as dinitrated species.

Safety Considerations

  • Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and potent oxidizing agents. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic, particularly during the addition of nitric acid and the quenching of the reaction mixture on ice. Maintain strict temperature control and perform additions slowly.

  • Quenching: Quenching the strong acid mixture in water (ice) is also highly exothermic. Perform this step slowly and with vigorous stirring to dissipate heat effectively.

Conclusion

The synthesis of 6-chloro-5-nitropyridin-2(1H)-one via the direct nitration of 6-chloropyridin-2(1H)-one is a reliable and efficient method for accessing this valuable chemical intermediate. By understanding the underlying reaction mechanism and adhering to a carefully controlled protocol, researchers can reproducibly synthesize this compound, paving the way for the development of novel therapeutics. The procedure's reliance on readily available starting materials makes it a practical choice for both academic and industrial laboratories.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-nitropyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-Chloro-5-nitropyridin-2(1H)-one, offering a foundational dataset for its identification, purity assessment, and further application. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside standardized protocols for experimental data acquisition. The causality behind experimental choices and the interpretation of spectral features are discussed to provide field-proven insights for researchers.

Introduction

Substituted pyridinones are a class of heterocyclic compounds that form the core structure of many biologically active molecules and functional materials.[1] The introduction of a chloro and a nitro group to the pyridinone scaffold, as in 6-Chloro-5-nitropyridin-2(1H)-one, significantly influences its chemical reactivity and physical properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing a detailed fingerprint of the compound's structure and electronic environment. This guide serves as a senior application scientist's perspective on the elucidation of 6-Chloro-5-nitropyridin-2(1H)-one's spectroscopic signature.

Molecular Structure:

The structure of 6-Chloro-5-nitropyridin-2(1H)-one, with the Chemical Abstracts Service (CAS) number 198268-98-3, is presented below. Its molecular formula is C₅H₃ClN₂O₃, and it has a molecular weight of 174.54 g/mol .

Figure 1: Chemical structure of 6-Chloro-5-nitropyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For 6-Chloro-5-nitropyridin-2(1H)-one, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 6-Chloro-5-nitropyridin-2(1H)-one in a standard deuterated solvent like DMSO-d₆ is expected to show three distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro groups, as well as the pyridinone ring system.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 - 13.0Singlet (broad)1HN-H
~8.5 - 8.7Doublet1HH-3
~7.8 - 8.0Doublet1HH-4

Table 1: Predicted ¹H NMR data for 6-Chloro-5-nitropyridin-2(1H)-one.

Interpretation and Causality:

  • The N-H proton is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding with the solvent, resulting in a broad singlet at a high chemical shift.

  • H-3 is anticipated to be downfield due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the ring nitrogen. It will appear as a doublet due to coupling with H-4.

  • H-4 will also be deshielded, though likely to a lesser extent than H-3. It will appear as a doublet from coupling to H-3. The electron-withdrawing nitro group at the 5-position will have a significant deshielding effect on this proton.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show five signals corresponding to the five carbon atoms in the pyridinone ring.

Predicted Chemical Shift (δ, ppm) Assignment
~160 - 165C=O (C-2)
~145 - 150C-Cl (C-6)
~140 - 145C-NO₂ (C-5)
~130 - 135C-4
~115 - 120C-3

Table 2: Predicted ¹³C NMR data for 6-Chloro-5-nitropyridin-2(1H)-one.

Interpretation and Causality:

  • The carbonyl carbon (C-2) will be the most deshielded carbon, appearing at the lowest field.

  • The carbons directly attached to the electronegative chlorine (C-6 ) and the nitro group (C-5 ) will also be significantly deshielded.

  • The remaining ring carbons (C-3 and C-4 ) will appear at higher fields, with their precise shifts influenced by the overall electronic distribution within the ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

G A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Figure 2: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-5-nitropyridin-2(1H)-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity. Set the appropriate acquisition parameters, including the pulse sequence, acquisition time, and relaxation delay.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Subsequently, acquire the ¹³C NMR spectrum. For enhanced structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Measure the chemical shifts and coupling constants. Assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Absorption Bands

The IR spectrum of 6-Chloro-5-nitropyridin-2(1H)-one will exhibit characteristic absorption bands for its functional groups.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3300Medium, BroadN-H stretch
1650 - 1680StrongC=O stretch (amide)
1580 - 1620MediumC=C stretch (aromatic)
1500 - 1550StrongN-O asymmetric stretch (nitro)
1330 - 1370StrongN-O symmetric stretch (nitro)
700 - 800StrongC-Cl stretch

Table 3: Predicted IR absorption bands for 6-Chloro-5-nitropyridin-2(1H)-one.

Interpretation and Causality:

  • The broad N-H stretching band is characteristic of the amine in the pyridinone ring.

  • A strong absorption for the C=O stretch is expected for the amide functional group.

  • The aromatic C=C stretching vibrations will appear in the 1580-1620 cm⁻¹ region.

  • The nitro group will show two strong characteristic bands for the asymmetric and symmetric N-O stretching vibrations.

  • The C-Cl stretching vibration will be observed in the fingerprint region.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for obtaining IR spectra of solid samples with minimal sample preparation.[5]

G A Background Scan B Sample Placement A->B C Spectrum Acquisition B->C D Data Analysis C->D

Figure 3: Workflow for ATR-IR data acquisition.

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Placement: Place a small amount of the solid 6-Chloro-5-nitropyridin-2(1H)-one sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.[6]

  • Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

Using Electron Ionization (EI), the mass spectrum of 6-Chloro-5-nitropyridin-2(1H)-one is expected to show the molecular ion peak and several characteristic fragment ions.

Predicted m/z Relative Intensity Assignment
174/176High[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
128/130Medium[M - NO₂]⁺
111Medium[M - NO₂ - HCN]⁺
99/101Low[M - CO - NO₂]⁺

Table 4: Predicted major fragments in the EI mass spectrum of 6-Chloro-5-nitropyridin-2(1H)-one.

Interpretation and Causality:

  • The molecular ion peak ([M]⁺) will be observed at m/z 174 and 176 with an approximate ratio of 3:1, which is characteristic of the presence of a chlorine atom.

  • A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), resulting in a fragment at [M - 46]⁺ .[7]

  • Subsequent fragmentation can involve the loss of other small molecules such as hydrogen cyanide (HCN) or carbon monoxide (CO) from the ring.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

EI-MS is a standard technique for the analysis of volatile and thermally stable organic compounds.[8]

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.[10]

Predicted UV-Vis Absorption Data

The UV-Vis spectrum of 6-Chloro-5-nitropyridin-2(1H)-one, dissolved in a suitable solvent like ethanol or methanol, is expected to show absorption maxima corresponding to π → π* and n → π* transitions.

Predicted λmax (nm) Molar Absorptivity (ε) Assignment
~280 - 300Highπ → π* transition
~340 - 360Lown → π* transition

Table 5: Predicted UV-Vis absorption data for 6-Chloro-5-nitropyridin-2(1H)-one.

Interpretation and Causality:

  • The pyridinone ring system and the nitro group are both chromophores. The high-energy π → π transition* is expected to occur in the shorter wavelength UV region.

  • The lower energy n → π transition*, involving the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups, will likely appear at a longer wavelength. The position and intensity of these bands can be influenced by the solvent polarity.[11]

Experimental Protocol for UV-Vis Spectroscopy

Acquiring a UV-Vis spectrum is a straightforward process.[12]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of 6-Chloro-5-nitropyridin-2(1H)-one in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give a maximum absorbance in the range of 0.2 to 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the corresponding molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for 6-Chloro-5-nitropyridin-2(1H)-one, which serves as a valuable reference for its synthesis, characterization, and application in research and development. The detailed experimental protocols offer a standardized approach for obtaining reliable and reproducible data. The interpretation of the spectral features, grounded in the principles of spectroscopy and the electronic effects of the constituent functional groups, provides the necessary insights for researchers to confidently identify and utilize this important chemical entity.

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An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analytical framework for the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Chloro-5-nitropyridin-2(1H)-one. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum of this molecule, offers a predicted spectral analysis, and outlines a robust, field-proven protocol for experimental data acquisition. By explaining the causal relationships between molecular structure and spectral output, this guide serves as an essential resource for the structural elucidation and quality control of this and structurally related heterocyclic compounds.

Introduction: The Role of NMR in Characterizing Heterocyclic Scaffolds

6-Chloro-5-nitropyridin-2(1H)-one is a substituted pyridone, a class of heterocyclic compounds that are prevalent scaffolds in medicinal chemistry and materials science. The precise arrangement and electronic environment of the substituents—a chloro group, a nitro group, and the pyridone keto-enol system—create a unique molecular fingerprint.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled technique for providing detailed information about the molecular structure in solution.[1] It allows for the unambiguous determination of the number of distinct protons, their chemical environments, their proximity to one another, and their relative quantities. For a molecule like 6-Chloro-5-nitropyridin-2(1H)-one, ¹H NMR is critical for confirming its identity, assessing its purity, and studying its chemical behavior.

Molecular Structure and Inherent Tautomerism

A key structural feature of 2-pyridones is their existence in a tautomeric equilibrium with their 2-hydroxypyridine form. For 6-Chloro-5-nitropyridin-2(1H)-one, this equilibrium is heavily influenced by factors such as solvent polarity and temperature. However, it is well-established that for the parent 2-pyridone, the lactam (keto) form is the predominant species in most solvents and in the solid state.[2][3] This predominance is expected to hold for the title compound. The analysis and protocols described herein assume the analysis of the major 2(1H)-one tautomer.

Caption: Tautomeric equilibrium of the title compound.

Predicted ¹H NMR Spectral Analysis

The structure possesses three distinct protons: two on the pyridone ring (H-3 and H-4) and one on the nitrogen atom (N1-H).

  • Ring Protons (H-3 and H-4):

    • Chemical Environment: The pyridone ring is electron-deficient due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effects of the carbonyl group (C=O), the ortho-nitro group (-NO₂), and the para-chloro group (-Cl).[7][8] The nitro group, being one of the most powerful electron-withdrawing groups, will exert the strongest deshielding effect on its adjacent proton, H-4.

    • Predicted Chemical Shift: The H-4 proton is expected to be significantly downfield. The H-3 proton, being adjacent to the H-4 proton and beta to the nitro group, will also be downfield but to a lesser extent.

    • Multiplicity & Coupling: H-3 and H-4 are ortho to each other, resulting in spin-spin coupling. They will appear as a pair of doublets. The coupling constant (³JH3-H4) is expected to be in the typical range for ortho-coupling in a six-membered heteroaromatic ring, approximately 8-10 Hz.[9]

  • Amide Proton (N1-H):

    • Chemical Environment: This proton is attached to a nitrogen atom within a conjugated system, giving it an acidic character. In DMSO-d₆, it is expected to have a distinct chemical shift and be less prone to rapid exchange with residual water compared to solvents like CDCl₃.

    • Predicted Chemical Shift: Amide and lactam N-H protons typically appear far downfield, often greater than 10 ppm.

    • Multiplicity: It will appear as a broad singlet, as its coupling to adjacent protons is often not resolved due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for 6-Chloro-5-nitropyridin-2(1H)-one, acquired in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N1-H> 11.0Broad Singlet (br s)N/A1H
H-48.2 - 8.5Doublet (d)~8-101H
H-37.0 - 7.3Doublet (d)~8-101H

Authoritative Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for acquiring a high-quality, quantitative ¹H NMR spectrum. The steps are grounded in standard operating procedures widely adopted in the pharmaceutical industry.[10][11][12][13]

Experimental Workflow Diagram

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Spectrometer Setup & Acquisition cluster_proc Part C: Data Processing A1 Weigh ~10-20 mg of sample A2 Add ~0.6 mL of DMSO-d6 A1->A2 A3 Add internal standard (e.g., TMS) A2->A3 A4 Vortex to dissolve A3->A4 A5 Transfer to NMR tube A4->A5 B1 Insert sample into spectrometer A5->B1 B2 Lock on DMSO-d6 signal B1->B2 B3 Shim magnet coils for homogeneity B2->B3 B4 Tune & match probe B3->B4 B5 Set acquisition parameters (Table 2) B4->B5 B6 Acquire Free Induction Decay (FID) B5->B6 C1 Apply Fourier Transform (FT) B6->C1 C2 Phase correction C1->C2 C3 Baseline correction C2->C3 C4 Integrate peaks C3->C4 C5 Reference spectrum to TMS (0 ppm) C4->C5 C6 Analyze spectrum C5->C6

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

A. Sample Preparation

  • Massing: Accurately weigh 10-20 mg of 6-Chloro-5-nitropyridin-2(1H)-one into a clean, dry vial. Causality: This concentration range (approx. 10-50 mM) ensures a strong signal-to-noise ratio without causing solubility or line-broadening issues.[10]

  • Solvent Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D). Causality: DMSO-d₆ is an excellent solvent for many polar organic molecules and its residual proton signal (δ ≈ 2.50 ppm) typically does not interfere with signals from aromatic compounds. It also forms hydrogen bonds with the N-H proton, slowing its exchange and resulting in a sharper signal.

  • Internal Standard: Add a small amount (e.g., 1-2 µL of a dilute solution) of Tetramethylsilane (TMS) or another suitable internal standard. Causality: TMS provides a sharp singlet at 0.00 ppm, serving as the universal reference point for the chemical shift scale.

  • Dissolution: Vortex the vial until the sample is completely dissolved. A brief application of gentle heat or sonication may be used if necessary.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube, ensuring a minimum solution height of 4-5 cm. Cap the tube securely.

B. Spectrometer Setup and Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

  • Locking: The instrument's software should be used to establish a field-frequency lock on the deuterium signal from the DMSO-d₆ solvent. Causality: The lock system compensates for magnetic field drift over time, ensuring the stability and accuracy of the chemical shifts during acquisition.[12]

  • Shimming: Perform an automated or manual shimming procedure. Causality: Shimming adjusts the currents in the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. A well-shimmed magnet results in sharp, symmetrical peaks and high resolution.[12]

  • Tuning and Matching: Tune the probe to the ¹H frequency. Causality: This step ensures maximum efficiency of radiofrequency (RF) pulse transmission to, and signal detection from, the sample, which maximizes the signal-to-noise ratio.

  • Parameter Setup: Load a standard 1D proton experiment and set the acquisition parameters as detailed in Table 2.

Recommended Acquisition Parameters for Quantitative Analysis
ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse Angle (p1)90° (or 30°)A 90° pulse maximizes signal for a single scan. A 30° pulse is often used with a short relaxation delay to increase the number of scans in a given time, but requires a longer total experiment time for full relaxation.[12]
Spectral Width (sw)~16 ppmEnsures all signals, from TMS (0 ppm) to potentially far downfield N-H protons (>12 ppm), are captured.
Acquisition Time (aq)2-4 secondsA longer acquisition time leads to better resolution in the final spectrum.
Relaxation Delay (d1)5 x T₁ (e.g., 10-30 s)CRITICAL for quantitation. Must be at least 5 times the longest T₁ relaxation time of any proton in the molecule to ensure complete relaxation and accurate peak integration.[14]
Number of Scans (ns)8 - 64 (or more)Signal-to-noise ratio improves with the square root of the number of scans. The required number depends on sample concentration.
Temperature298 K (25 °C)A standard, controlled temperature ensures reproducibility.

C. Data Processing

  • Fourier Transform (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated by setting the TMS peak to δ 0.00 ppm.

  • Integration: The area under each peak is integrated. The relative integrals should correspond to the number of protons giving rise to each signal (1:1:1 for this molecule).

Conclusion

The ¹H NMR spectrum of 6-Chloro-5-nitropyridin-2(1H)-one is predicted to show three distinct signals: two doublets in the aromatic region corresponding to the coupled H-3 and H-4 protons, and a broad singlet at a high chemical shift for the N-H proton. The significant downfield shift of the H-4 proton serves as a key diagnostic feature, directly reflecting the powerful electron-withdrawing effect of the adjacent nitro group. By adhering to the rigorous experimental protocol outlined in this guide, researchers can reliably acquire high-quality, interpretable, and quantitative data essential for the structural verification and purity assessment of this important heterocyclic compound.

References

  • University of Rochester. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • ResearchGate. (n.d.). 13C- and 1H-NMR substituent-induced chemical shifts in N(1)-(4-substituted phenyl)-3-cyano-4,6-dimethyl-2-pyridones. [Link]

  • ACS Publications. (n.d.). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry. [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]

  • National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]

  • PubMed. (2016). Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of pyridones I. [Link]

  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

  • National Institutes of Health. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. [Link]

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Mass Spectrometry of 6-Chloro-5-nitropyridin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the mass spectrometric behavior of 6-Chloro-5-nitropyridin-2(1H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a substituted pyridinone, its structure presents unique analytical challenges and opportunities. This document offers an in-depth analysis of ionization strategies, predictable fragmentation pathways under different ionization regimes, and validated experimental protocols. We delve into the causality behind methodological choices, equipping researchers, scientists, and drug development professionals with the expertise to perform robust structural characterization and confirmation of this molecule and its analogs.

Introduction: The Analytical Significance of 6-Chloro-5-nitropyridin-2(1H)-one

6-Chloro-5-nitropyridin-2(1H)-one (Molecular Formula: C₅H₃ClN₂O₃, Molecular Weight: 174.54 g/mol ) is a functionalized heterocyclic building block.[1] Its structure, featuring a pyridinone core, a chloro substituent, and a nitro group, makes it a versatile precursor in organic synthesis. Accurate characterization is paramount for its application, and mass spectrometry (MS) stands as the definitive tool for confirming its molecular weight and elucidating its structure.

A critical feature of the pyridinone scaffold is its existence in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.[2][3] This equilibrium, influenced by solvent and physical state, directly impacts ionization efficiency and fragmentation behavior, a central theme of this guide.

Figure 1: Lactam-lactim tautomerism of the target molecule.

Strategic Selection of Ionization Techniques

The choice of ionization method is the most critical decision in the mass spectrometric analysis of any compound. It dictates whether the primary information obtained will be the molecular weight or detailed structural data from fragmentation.[4][5] The distinction lies between "soft" techniques, which impart minimal excess energy, and "hard" techniques, which induce extensive fragmentation.[6]

G Sample Sample Preparation (6-Chloro-5-nitropyridin-2(1H)-one in suitable solvent) Decision Primary Analytical Goal? Sample->Decision MW_Confirm Molecular Weight Confirmation Decision->MW_Confirm  Weight Struct_Elucid Structural Elucidation Decision->Struct_Elucid Structure   ESI_MS Soft Ionization (Electrospray Ionization - ESI) MW_Confirm->ESI_MS EI_MS Hard Ionization (Electron Ionization - EI) Struct_Elucid->EI_MS Result_ESI Primary Ion: [M+H]+ (m/z 175.0, 177.0) Minimal Fragmentation ESI_MS->Result_ESI Result_EI Primary Ion: [M]+• (m/z 174.0, 176.0) Extensive Fragmentation EI_MS->Result_EI

Figure 2: Decision workflow for selecting an appropriate ionization technique.

  • For Molecular Weight Confirmation (Soft Ionization): Electrospray Ionization (ESI) is the superior choice. ESI is a soft ionization technique ideal for polar, thermally labile molecules.[7] It typically generates protonated molecules ([M+H]⁺) in the positive ion mode, providing a clear and unambiguous determination of the molecular weight.[2] Its compatibility with liquid chromatography (LC) makes it the standard for purity assessment and reaction monitoring.

  • For Structural Elucidation (Hard Ionization): Electron Ionization (EI) is the classic method for obtaining detailed structural information.[6][7] The high energy (typically 70 eV) imparted to the molecule induces reproducible fragmentation, creating a unique "fingerprint" spectrum. This fragmentation pattern is invaluable for confirming the connectivity of atoms and the identity of functional groups.

Electron Ionization (EI) Mass Spectrometry: A Fragmentation Roadmap

Under EI conditions, the molecule is ionized by electron impact to form a radical cation (M⁺•). The presence of chlorine is immediately evident from the isotopic pattern of the molecular ion, which will appear as a pair of peaks at m/z 174 and 176 with an approximate intensity ratio of 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of 6-Chloro-5-nitropyridin-2(1H)-one is predicted to proceed through several competing pathways driven by the relative stabilities of the resulting ions and neutral losses.

G M [M]+• m/z 174/176 M_NO2 [M-NO2]+• m/z 128/130 M->M_NO2 - NO2 M_CO [M-CO]+• m/z 146/148 M->M_CO - CO M_Cl [M-Cl]+• m/z 139 M->M_Cl - Cl M_NO2_CO [M-NO2-CO]+• m/z 100/102 M_NO2->M_NO2_CO - CO M_NO2_Cl [M-NO2-Cl]+• m/z 93 M_NO2->M_NO2_Cl - Cl M_CO_Cl [M-CO-Cl]+• m/z 111 M_CO->M_CO_Cl - Cl

Figure 3: Predicted Electron Ionization (EI) fragmentation pathway.

Key Fragmentation Pathways:

  • Loss of Nitrogen Dioxide (•NO₂): This is a characteristic fragmentation for nitroaromatic compounds. The loss of a 46 Da radical results in a prominent ion at m/z 128/130.

  • Loss of Carbon Monoxide (CO): The pyridinone ring can readily eliminate carbon monoxide (28 Da), a fragmentation pattern observed in the parent 2-pyridone structure.[8] This leads to an ion at m/z 146/148.

  • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond results in the loss of a 35/37 Da radical, yielding an ion at m/z 139.

  • Secondary Fragmentations: Subsequent losses from these primary fragments are expected. For instance, the [M-NO₂]⁺• ion (m/z 128/130) can further lose CO to give an ion at m/z 100/102.

Predicted Ion m/z (for ³⁵Cl) m/z (for ³⁷Cl) Neutral Loss Rationale
[M]⁺• 174176-Molecular Ion
[M-CO]⁺• 146148CO (28 Da)Characteristic loss from pyridinone ring[8]
[M-NO₂]⁺• 128130NO₂ (46 Da)Characteristic loss from nitroaromatic group
[M-Cl]⁺ 139-Cl (35 Da)Loss of chlorine radical
[M-NO₂-CO]⁺• 100102NO₂ + COSecondary fragmentation

Electrospray Ionization (ESI) Mass Spectrometry: Confirming Identity

When analyzed by ESI in positive ion mode, 6-Chloro-5-nitropyridin-2(1H)-one is expected to readily form a protonated molecule, [M+H]⁺. The acidic proton of the lactam/lactim tautomer provides a favorable site for protonation.

  • Expected Primary Ion: The base peak will correspond to [M+H]⁺, appearing as an isotopic doublet at m/z 175.0 and m/z 177.0 (ratio ~3:1).

  • Adduct Formation: Depending on the solvent system and sample purity, sodium ([M+Na]⁺ at m/z 197.0/199.0) or potassium ([M+K]⁺ at m/z 213.0/215.0) adducts may also be observed.

  • High-Resolution Mass Spectrometry (HRMS): Coupling ESI with a high-resolution mass analyzer (e.g., TOF or Orbitrap) allows for the determination of the ion's exact mass. This provides unequivocal confirmation of the elemental composition, a critical step for validating a newly synthesized compound.[2] For C₅H₄ClN₂O₃⁺ ([M+H]⁺), the calculated exact mass is 174.9905, providing a target for experimental validation.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, providing complementary data for a complete and trustworthy analysis.

Protocol 5.1: Analysis by GC-EI-MS

This method is ideal for assessing purity and obtaining a fragmentation fingerprint.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Configuration:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes. Rationale: This gradient ensures good separation from solvent and any potential impurities without causing thermal degradation on the column.

  • MS Configuration (EI):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Data Analysis: Identify the peak corresponding to the compound. Extract the mass spectrum and analyze the molecular ion cluster and fragmentation pattern as described in Section 3.

Protocol 5.2: Analysis by Flow Injection ESI-MS

This method provides rapid confirmation of molecular weight.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid. Rationale: The acidic mobile phase promotes protonation, enhancing the [M+H]⁺ signal.

  • Flow Injection System:

    • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

  • MS Configuration (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: Scan from m/z 100 to 400.

    • Data Analysis: Confirm the presence of the isotopic doublet at m/z 175.0 and 177.0. If using HRMS, verify the measured exact mass against the calculated value.

Conclusion

The mass spectrometric analysis of 6-Chloro-5-nitropyridin-2(1H)-one is a multi-faceted process that requires a strategic approach. By leveraging the complementary strengths of hard (EI) and soft (ESI) ionization techniques, a complete and unambiguous structural confirmation can be achieved. EI-MS provides an invaluable fragmentation fingerprint that confirms the presence of the key structural motifs, while ESI-MS delivers a clear determination of the molecular weight. The protocols and interpretive frameworks presented in this guide offer a robust foundation for researchers to confidently characterize this important chemical entity.

References

  • Vertex AI Search. (n.d.). 6-Chloro-5-nitropyridin-2(1H)-one, min 97%, 100 mg.
  • Nevescanin, M., Banovic Stevic, S., Petrović, S., & Vajs, V. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate.
  • National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST WebBook.
  • University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory.
  • MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques.
  • PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained).
  • Wikipedia. (n.d.). 2-Pyridone.
  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.

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Infrared Spectroscopy of 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide offers a comprehensive examination of 6-Chloro-5-nitropyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry, through the application of Fourier-Transform Infrared (FTIR) spectroscopy. Moving beyond a simple procedural outline, this document elucidates the rationale behind experimental choices, provides a detailed step-by-step protocol for acquiring high-fidelity data using Attenuated Total Reflectance (ATR), and delivers an in-depth interpretation of the resulting spectrum. Key vibrational modes corresponding to the pyridinone core, nitro, and chloro functional groups are assigned and discussed with reference to established spectroscopic principles. This guide is designed to serve as a practical and authoritative resource for the structural characterization of this molecule and its analogues.

Introduction: The Molecular Context and Analytical Imperative

6-Chloro-5-nitropyridin-2(1H)-one is a multi-functionalized heterocyclic compound. Its core structure, the pyridinone ring, is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents. The substituents on this ring—a chloro group and a nitro group—are pivotal. The electron-withdrawing nature of the nitro group and the halogen atom significantly influences the electronic properties of the ring system, while also providing synthetic handles for further molecular elaboration.

Given its potential role in synthetic and medicinal chemistry, unambiguous structural confirmation is a critical first step in any research endeavor. Infrared (IR) spectroscopy provides an invaluable, non-destructive method for this purpose. By probing the vibrational frequencies of a molecule's chemical bonds, IR spectroscopy generates a unique "molecular fingerprint." For 6-Chloro-5-nitropyridin-2(1H)-one, this technique is exceptionally well-suited to confirm the presence and chemical environment of its key functional groups: the amide-like carbonyl (C=O), the N-H bond of the pyridinone tautomer, the nitro group (NO₂), and the carbon-chlorine (C-Cl) bond.

Experimental Methodology: A Protocol for Robust Data Acquisition

The integrity of spectroscopic data is contingent upon a meticulously executed experimental protocol. For a solid, powdered sample such as 6-Chloro-5-nitropyridin-2(1H)-one, Attenuated Total Reflectance (ATR) is the preferred sampling technique.

Rationale for ATR-FTIR

While traditional methods like preparing KBr pellets exist, they are often laborious and can introduce variability from atmospheric moisture or inconsistent sample concentration. ATR circumvents these issues by bringing the sample into direct contact with a high-refractive-index crystal (typically diamond). The IR beam reflects internally within the crystal, generating an evanescent wave that penetrates a few microns into the sample. This technique requires minimal sample preparation, ensures excellent sample-to-sample reproducibility, and provides high-quality spectra, making it the gold standard for routine analysis.

Step-by-Step Experimental Protocol
  • Instrument and ATR Initialization:

    • Ensure the FTIR spectrometer is powered on and has reached thermal stability.

    • Securely install the ATR accessory. Before use, clean the crystal surface meticulously with a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol) to remove any residues.

  • Background Spectrum Acquisition:

    • With the clean, dry crystal in place, lower the pressure arm and acquire a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). This critical step measures the absorbance of the crystal and the ambient environment (H₂O, CO₂), which is then mathematically subtracted from the sample spectrum.

  • Sample Application and Measurement:

    • Place a small amount of the 6-Chloro-5-nitropyridin-2(1H)-one powder onto the center of the ATR crystal.

    • Lower the pressure arm to apply consistent and firm pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.

    • Acquire the sample spectrum using the same acquisition parameters as the background scan.

  • Data Processing and Cleanup:

    • The instrument's software automatically generates the final absorbance spectrum by ratioing the sample measurement against the stored background.

    • If necessary, apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, which can make spectra more comparable to those from transmission experiments.

    • Thoroughly clean the ATR crystal and pressure arm tip after analysis.

Experimental Workflow Visualization

ATR_FTIR_Workflow cluster_setup Setup & Background cluster_sample Sample Analysis cluster_process Processing & Output A Clean ATR Crystal B Acquire Background Spectrum (Accounts for air/crystal) A->B C Apply Solid Sample Powder B->C D Apply Consistent Pressure (Ensures good contact) C->D E Acquire Sample Spectrum D->E F Software Ratios (Sample / Background) E->F G Final Absorbance Spectrum F->G

Caption: Standard operating procedure for ATR-FTIR analysis.

Spectral Deconvolution and Interpretation

The IR spectrum of 6-Chloro-5-nitropyridin-2(1H)-one presents a series of distinct absorption bands. A systematic analysis of these bands allows for the definitive confirmation of its molecular structure.

Summary of Key Vibrational Frequencies
Vibrational Mode AssignmentExpected Wavenumber (cm⁻¹)Typical IntensityStructural Confirmation Value
N-H Stretch (Amide)3400 - 3200Medium, BroadConfirms pyridin-2(1H)-one form
C-H Stretch (Aromatic)3100 - 3000Weak to MediumIndicates aromatic ring protons
C=O Stretch (Cyclic Amide) 1700 - 1660 Strong Key diagnostic for pyridinone
C=C / C=N Ring Stretches1650 - 1450Multiple, MediumConfirms heterocyclic ring
NO₂ Asymmetric Stretch 1560 - 1515 Strong Key diagnostic for nitro group
NO₂ Symmetric Stretch 1385 - 1345 Strong Key diagnostic for nitro group
C-N Stretch1350 - 1200MediumSupports ring structure
C-Cl Stretch 850 - 550 Medium to Strong Confirms chloro-substituent
Detailed Band Assignment and Rationale
  • N-H and C-H Stretching Region (>3000 cm⁻¹): The spectrum is expected to show a medium-intensity, somewhat broad band in the 3400-3200 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amide within the pyridinone ring. Its broadness suggests some degree of intermolecular hydrogen bonding in the solid state. Weaker absorptions just above 3000 cm⁻¹ arise from the C-H stretching of the protons on the aromatic ring.

  • Carbonyl (C=O) Stretching (~1685 cm⁻¹): The most prominent and diagnostically significant peak is the strong, sharp absorption corresponding to the C=O stretch. For the parent 2-pyridone, this band appears around 1685 cm⁻¹[1][2]. The presence of electron-withdrawing groups may slightly shift this frequency, but a powerful absorption in this region is unambiguous evidence for the pyridinone carbonyl.

  • Nitro (NO₂) Group Stretches (~1540 and ~1360 cm⁻¹): The presence of a nitro group is unequivocally confirmed by two distinct and very strong absorption bands[3]. The band at higher frequency (~1560-1515 cm⁻¹) is due to the asymmetric N-O stretch, while the band at lower frequency (~1385-1345 cm⁻¹) corresponds to the symmetric stretch. The high intensity of these bands is due to the large change in dipole moment during the vibration.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information.

    • Ring Vibrations: A series of medium-intensity peaks between 1650-1450 cm⁻¹ are attributable to the complex stretching vibrations of the C=C and C=N bonds within the heterocyclic core.

    • C-Cl Stretch: A medium to strong intensity band is expected in the 850-550 cm⁻¹ range, corresponding to the C-Cl stretching vibration[4][5][6]. This confirms the presence of the chlorine substituent. The exact position can be complex and couple with other vibrations but its presence in this region is a key indicator.

Structure-Spectrum Correlation Diagram

Structure_Spectrum_Correlation cluster_FunctionalGroups Key Functional Groups cluster_IR_Regions Characteristic IR Absorption Regions (cm⁻¹) Molecule 6-Chloro-5-nitropyridin-2(1H)-one CO C=O (Amide) Molecule->CO NO2 NO₂ (Nitro) Molecule->NO2 CCl C-Cl (Chloro) Molecule->CCl NH N-H (Amide) Molecule->NH CO_peak ~1685 (Strong, Sharp) CO->CO_peak Stretching Vib. NO2_peaks ~1540 & ~1360 (Both Strong) NO2->NO2_peaks Asymm. & Symm. Stretch CCl_peak 850 - 550 (Medium) CCl->CCl_peak Stretching Vib. NH_peak ~3300 (Medium, Broad) NH->NH_peak Stretching Vib.

Caption: Correlation of molecular functional groups to their diagnostic IR peaks.

Conclusion and Outlook

Fourier-Transform Infrared spectroscopy, particularly when utilizing the ATR sampling technique, is a rapid, reliable, and indispensable tool for the structural verification of 6-Chloro-5-nitropyridin-2(1H)-one. The resulting spectrum provides a clear and detailed fingerprint of the molecule. The unambiguous identification of the strong carbonyl absorption, the dual intense bands of the nitro group, the N-H stretch, and the carbon-chlorine vibration in the fingerprint region collectively provide conclusive evidence of the compound's identity and the presence of its critical functionalities. The robust protocol and interpretive framework presented in this guide serve as a reliable foundation for the routine analysis of this and structurally related compounds, ensuring data integrity in synthetic chemistry and drug development pipelines.

References

  • Cook, D. (1968). Infrared spectra of 2-pyridone. Canadian Journal of Chemistry, 46(15), 2475-2480. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Smith, B. C. (2023). The Infrared Spectra of Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-5-nitropyridin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]

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Solubility of 6-Chloro-5-nitropyridin-2(1H)-one in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 6-Chloro-5-nitropyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-Chloro-5-nitropyridin-2(1H)-one (CAS No: 198268-98-3), a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[3][4] This document synthesizes theoretical chemical principles with established experimental methodologies to offer researchers a robust framework for understanding and quantifying the solubility of this compound. We will explore its physicochemical properties, provide a predictive solubility profile in a range of common laboratory solvents, and detail gold-standard protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to integrate 6-Chloro-5-nitropyridin-2(1H)-one into their research and development pipelines.

The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties, with solubility being a primary gatekeeper of success. Solubility, defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution, directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][5] A compound with poor aqueous solubility will often exhibit low and variable oral bioavailability, hindering its therapeutic potential and posing significant formulation challenges.[4]

6-Chloro-5-nitropyridin-2(1H)-one is a substituted pyridinone, a scaffold that appears in various biologically active molecules. Its utility as a synthetic intermediate means that understanding its behavior in different solvent systems is crucial not only for reaction chemistry but also for purification, formulation, and preliminary screening assays.[2] Early and accurate characterization of solubility allows for informed decisions in lead optimization, formulation design, and the selection of appropriate preclinical models.[5]

Physicochemical Analysis and Predicted Solubility

The solubility of 6-Chloro-5-nitropyridin-2(1H)-one is governed by its unique molecular structure. A thorough analysis of its functional groups and potential intermolecular interactions provides a strong basis for predicting its behavior in various solvents.

Molecular Structure: C₅H₃ClN₂O₃ Molecular Weight: 174.54 g/mol [1]

Key Structural Features:

  • Pyridinone Ring: A polar heterocyclic core.

  • Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group that can participate in dipole-dipole interactions.

  • Chloro Group (-Cl): An electronegative atom that contributes to the molecule's overall polarity.

  • Lactam-Lactim Tautomerism: This compound can exist in equilibrium between the 6-Chloro-5-nitropyridin-2(1H)-one (lactam) form and the 6-Chloro-5-nitro-2-hydroxypyridine (lactim) form. This is a critical consideration, as the lactam form presents a hydrogen bond donor (N-H) and acceptor (C=O), while the lactim form presents a potent hydrogen bond donor (-OH) and acceptor (ring nitrogen). This versatility allows for varied interactions with different solvent classes.

Predicted Solubility Profile:

Based on these structural characteristics, a qualitative solubility profile can be predicted. While comprehensive experimental data for this specific molecule is not widely published, we can infer its likely behavior from its structure and data on analogous nitropyridine compounds. For example, the related compound 2-Chloro-5-nitropyridine is known to be insoluble in water but soluble in hot methanol, highlighting the importance of solvent choice.[6]

Quantitative Solubility Data: A Predictive Framework

In the absence of extensive published experimental data, the following table summarizes the predicted solubility of 6-Chloro-5-nitropyridin-2(1H)-one in common laboratory solvents. This framework is designed to guide solvent selection for synthesis, purification, and screening.

SolventClassPredicted SolubilityRationale for Prediction
Water Polar ProticLow / InsolubleThe molecule's capacity for hydrogen bonding is offset by its relatively rigid, aromatic core and the presence of the chloro group, which can increase its hydrophobic character. Analogous compounds show poor water solubility.[6][7]
Methanol / Ethanol Polar ProticModerateThese alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the polar nitro group and the N-H/C=O or -OH moieties of the tautomers. Solubility is expected to increase with temperature.[6]
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is an exceptional hydrogen bond acceptor and has a high polarity, making it highly effective at dissolving a wide range of pharmaceutical compounds, including those with multiple polar functional groups.[3]
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions with the nitro group and can accept hydrogen bonds from the solute.
Acetonitrile (ACN) Polar AproticModerate to LowWhile polar, ACN is a weaker hydrogen bond acceptor than DMSO or DMF. It is expected to be a moderately effective solvent but may not achieve the high concentrations possible in other polar aprotic solvents.
Acetone Polar AproticModerateAcetone's carbonyl group can act as a hydrogen bond acceptor, facilitating dissolution. Its overall polarity is suitable for solvating the compound.
Dichloromethane (DCM) Non-polarLowDCM lacks the ability to form strong hydrogen bonds and has lower polarity, making it a poor solvent for this highly polar molecule.
Hexane / Toluene Non-polarInsolubleThese non-polar hydrocarbon solvents cannot effectively solvate the polar functional groups of the molecule, leading to negligible solubility.

Protocols for Experimental Solubility Determination

To move from prediction to empirical data, standardized, reproducible protocols are essential. The following methods represent the industry standards for determining thermodynamic and kinetic solubility.

Thermodynamic Equilibrium Solubility via the Shake-Flask Method

This method is considered the "gold standard" for determining the intrinsic, thermodynamic solubility of a compound.[5][8] It measures the concentration of a saturated solution in equilibrium with an excess of solid compound at a specific temperature.

Causality in Experimental Design: The core principle is to allow the system to reach its lowest energy state (thermodynamic equilibrium), ensuring the measured solubility is a true reflection of the compound's intrinsic properties and not a transient, supersaturated state. The extended incubation time and controlled temperature are critical for this process.[5]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 6-Chloro-5-nitropyridin-2(1H)-one to a known volume of the selected solvent in a sealed, inert vial. "Excess" is critical to ensure a saturated solution is formed with solid remaining.

  • Equilibration: Agitate the vials in a temperature-controlled shaker or rotator (e.g., at 25 °C or 37 °C) for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[5]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, letting the excess solid settle. To ensure complete removal of particulate matter, the supernatant must be carefully separated via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification A 1. Add excess solid to solvent B 2. Agitate at constant T (24-48 hours) A->B Achieve Equilibrium C 3. Centrifuge to pellet undissolved solid B->C D 4. Filter supernatant (0.22 µm filter) C->D Remove fine particles E 5. Dilute filtrate D->E F 6. Analyze by HPLC-UV vs. standard curve E->F Determine Concentration

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Kinetic Solubility via Laser Nephelometry

In early drug discovery, high-throughput screening (HTS) of kinetic solubility is often preferred to rank large numbers of compounds quickly.[9] This method measures the concentration at which a compound precipitates from a solution when transitioning from a highly organic solvent (like DMSO) to an aqueous buffer, mimicking the conditions of some in-vitro assays.

Causality in Experimental Design: This protocol does not measure true thermodynamic equilibrium. Instead, it identifies the point of precipitation from a supersaturated solution, providing a measure of kinetic solubility.[3] This is valuable for predicting which compounds might precipitate in aqueous-based biological assays, which often start from a DMSO stock.

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of 6-Chloro-5-nitropyridin-2(1H)-one in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Create a series of dilutions from the stock solution in a multi-well plate format using DMSO.

  • Aqueous Addition: Using a liquid handler, add a precise volume of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to each well, initiating the precipitation process. The final DMSO concentration should be low and consistent (e.g., 1-5%).[3]

  • Measurement: Immediately place the plate into a laser nephelometer. The instrument measures the amount of light scattered at a 90° angle by suspended particles (precipitate) over time.[3]

  • Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal rises significantly above the background, indicating the onset of precipitation.

G cluster_prep Preparation cluster_precip Precipitation cluster_analysis Measurement & Analysis A 1. Prepare high-conc. stock in 100% DMSO B 2. Serially dilute in multi-well plate A->B C 3. Add aqueous buffer (e.g., PBS) to wells B->C Induce Supersaturation D 4. Measure light scattering via Nephelometry C->D E 5. Identify concentration at precipitation onset D->E Generate Solubility Curve

Caption: Workflow for High-Throughput Kinetic Solubility by Nephelometry.

Conclusion

6-Chloro-5-nitropyridin-2(1H)-one is a polar molecule whose solubility is dictated by its ability to engage in hydrogen bonding and strong dipole-dipole interactions. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols, and poorly soluble in water and non-polar solvents. This predictive framework serves as a valuable starting point for experimental design. For definitive, high-quality data, researchers are strongly encouraged to employ the standardized shake-flask and nephelometry protocols detailed within this guide. A thorough understanding and empirical measurement of solubility are indispensable steps in leveraging the full potential of this compound in pharmaceutical research and development.

References

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved from [Link]

  • Jouyban, A. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link]

  • ChemBK. (2024). 4-Pyridinamine, 3-nitro-. Retrieved from [Link]

  • BoroPharm Inc. (n.d.). 2(1H)-Pyridinone, 6-chloro-5-nitro-. Retrieved from [Link]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

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Stability and storage conditions for 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 6-Chloro-5-nitropyridin-2(1H)-one

Introduction

6-Chloro-5-nitropyridin-2(1H)-one is a key heterocyclic building block in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the interplay of the chloro, nitro, and pyridinone functionalities, make it a valuable synthon for accessing a diverse range of more complex molecular architectures. As with any reactive chemical intermediate, a thorough understanding of its stability profile and optimal storage conditions is paramount to ensure its integrity, minimize the formation of impurities, and guarantee the reproducibility of synthetic outcomes. This guide provides a comprehensive overview of the stability and storage considerations for 6-Chloro-5-nitropyridin-2(1H)-one, drawing upon available data for the compound and structurally related analogues.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-5-nitropyridin-2(1H)-one is presented in the table below. These properties provide initial insights into the compound's general handling characteristics and potential stability liabilities.

PropertyValueSource
CAS Number 198268-98-3[1]
Molecular Formula C5H3ClN2O3[1]
Molecular Weight 174.54 g/mol [1]
Appearance Likely a light brown powder (inferred from related compounds)[2]

Recommended Storage and Handling

Proper storage and handling are critical for maintaining the quality of 6-Chloro-5-nitropyridin-2(1H)-one. The following recommendations are based on supplier data and general best practices for handling nitroaromatic and chlorinated heterocyclic compounds.

Storage Conditions
  • Temperature: Recommended storage is at 2-8°C.[4] Refrigerated conditions are advised to minimize the rate of potential degradation reactions.

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4] This is crucial to protect the compound from atmospheric moisture and oxygen, which could participate in degradation pathways.

  • Container: The compound should be stored in a tightly sealed container to prevent exposure to air and moisture.[5]

  • Light: While specific photostability data is unavailable, it is prudent to store the compound in a dark place, protected from light, as nitroaromatic compounds can be susceptible to photodegradation.[6]

Handling Precautions

Standard laboratory personal protective equipment (PPE) should be worn when handling 6-Chloro-5-nitropyridin-2(1H)-one. This includes:

  • Safety glasses or goggles[2][7]

  • Chemically resistant gloves[2][7]

  • A laboratory coat[7]

Handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[5][8] Avoid contact with skin and eyes.[2][8]

Chemical Stability and Potential Degradation Pathways

The chemical structure of 6-Chloro-5-nitropyridin-2(1H)-one suggests several potential pathways for degradation. A proactive understanding of these pathways is essential for developing robust synthetic processes and analytical methods.

cluster_main Potential Degradation Pathways 6-Chloro-5-nitropyridin-2(1H)-one 6-Chloro-5-nitropyridin-2(1H)-one Hydrolysis Hydrolysis 6-Chloro-5-nitropyridin-2(1H)-one->Hydrolysis Moisture Photodegradation Photodegradation 6-Chloro-5-nitropyridin-2(1H)-one->Photodegradation Light Thermolysis Thermolysis 6-Chloro-5-nitropyridin-2(1H)-one->Thermolysis Heat Reductive Degradation Reductive Degradation 6-Chloro-5-nitropyridin-2(1H)-one->Reductive Degradation Reducing Agents Loss of Chlorine Loss of Chlorine Hydrolysis->Loss of Chlorine Ring Opening Ring Opening Photodegradation->Ring Opening Decarboxylation/Denitration Decarboxylation/Denitration Thermolysis->Decarboxylation/Denitration Reduction of Nitro Group Reduction of Nitro Group Reductive Degradation->Reduction of Nitro Group

Caption: Potential degradation pathways for 6-Chloro-5-nitropyridin-2(1H)-one.

Hydrolysis

The chloro substituent on the pyridinone ring is susceptible to nucleophilic substitution, particularly by water (hydrolysis). This reaction would lead to the formation of 6-hydroxy-5-nitropyridin-2(1H)-one. The rate of hydrolysis is likely to be dependent on pH and temperature.

Photodegradation

Nitroaromatic compounds are known to undergo photodegradation upon exposure to UV light. For related compounds like 2-chloropyridine, photodegradation in aqueous solutions can lead to the formation of various intermediates, including those resulting from ring opening.[9] It is plausible that 6-Chloro-5-nitropyridin-2(1H)-one could follow similar degradation pathways.

Thermal Degradation

While some related pyridinones show high thermal stability[3], the presence of the nitro group could lower the decomposition temperature. Thermal stress may lead to the elimination of the nitro group or other fragmentation pathways. Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8][10]

Reductive Degradation

The nitro group is susceptible to reduction, which can be initiated by various reducing agents or even certain metals. The initial step in the microbial degradation of 2-chloro-5-nitrophenol, a related compound, is the reduction of the nitro group to a hydroxylamino group.[11]

Proposed Protocol for a Comprehensive Stability Study

To rigorously define the stability of 6-Chloro-5-nitropyridin-2(1H)-one, a formal stability study is recommended. The following protocol outlines a systematic approach.

cluster_workflow Stability Study Workflow start Start: Characterize Initial Sample (T=0) stress Subject Aliquots to Stress Conditions start->stress analysis Analyze Samples at Time Points stress->analysis conditions Stress Conditions: - Temperature (e.g., 40°C, 60°C) - Humidity (e.g., 75% RH) - Light (ICH Q1B) - pH (Aqueous Solution) stress->conditions data Compile and Analyze Data analysis->data report Generate Stability Report data->report

Caption: Workflow for a comprehensive stability study.

Methodology
  • Initial Characterization (T=0):

    • Obtain a high-purity sample of 6-Chloro-5-nitropyridin-2(1H)-one.

    • Characterize the initial sample for purity (e.g., by HPLC, GC), identity (e.g., by NMR, MS), and physical appearance.

  • Stress Conditions:

    • Aliquot the sample into multiple vials for exposure to various stress conditions.

    • Thermal Stability: Store samples at elevated temperatures (e.g., 40°C and 60°C) and at the recommended storage temperature (4°C) and room temperature (25°C).

    • Humidity: Store samples at elevated humidity (e.g., 75% relative humidity) at a specific temperature (e.g., 40°C).

    • Photostability: Expose samples to a controlled light source according to ICH Q1B guidelines.

    • Solution Stability: Prepare solutions of the compound in relevant solvents (and at different pH values if aqueous) and store them at various temperatures.

  • Time Points:

    • Pull samples from each stress condition at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • At each time point, analyze the samples for:

      • Purity: Quantify the amount of the parent compound remaining using a validated stability-indicating HPLC method.

      • Degradants: Identify and quantify any degradation products formed.

      • Appearance: Note any changes in color or physical state.

  • Data Analysis and Reporting:

    • Plot the concentration of 6-Chloro-5-nitropyridin-2(1H)-one versus time for each condition to determine the degradation kinetics.

    • Identify the major degradation products and propose their structures.

    • Based on the data, establish a re-test date or shelf life and refine the recommended storage conditions.

Conclusion

6-Chloro-5-nitropyridin-2(1H)-one is a valuable chemical intermediate whose integrity is crucial for its successful application in research and development. While specific stability data is limited, an analysis of its chemical structure and comparison with related compounds provides a solid foundation for understanding its potential liabilities. Adherence to the recommended storage conditions of refrigeration (2-8°C) under an inert atmosphere and protection from light is essential. For critical applications, a formal stability study, as outlined in this guide, is strongly recommended to ensure the quality and reliability of this important synthetic building block.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-5-nitropyridine.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 6-Chloro-5-nitro-2-picoline.
  • BLD Pharm. (n.d.). 84487-03-6|6-Chloro-5-nitropyridin-2-amine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • BoroPharm Inc. (n.d.). 2(1H)-Pyridinone, 6-chloro-5-nitro-.
  • (n.d.). Exploring 6-Chloro-4-Hydroxy-5-Methyl-1H-Pyridin-2-One: Properties and Applications.
  • Echemi. (n.d.). 4-chloro-5-nitropyridin-2(1h)-one.
  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate.
  • PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-2(1H)-one.
  • ChemicalBook. (2025). 2-Chloro-5-nitropyridine - Safety Data Sheet.
  • ORS. (n.d.). Chemical Safety Guide, 5th Ed.
  • (n.d.). 6-Chloro-5-nitropyridin-2(1H)-one, min 97%, 100 mg.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine.
  • Thermo Scientific Chemicals. (n.d.). 6-Chloro-5-nitro-2-picoline, 98% 1 g.
  • Wikipedia. (2022). 6-Amino-5-nitropyridin-2-one.
  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • PubMed. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • PubMed. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.
  • PubMed. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML.
  • NIH. (n.d.). Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6.
  • ResearchGate. (n.d.). (PDF) Biodegradation of 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1 in liquid and soil enviroments.

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Methodological & Application

Application Notes & Protocols: Synthesis of Derivatives from 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Privileged Scaffold

6-Chloro-5-nitropyridin-2(1H)-one is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its strategic arrangement of a reactive chloro group, an electron-withdrawing nitro group, and a pyridinone core makes it a privileged scaffold for the synthesis of a diverse array of derivatives. The electron-deficient nature of the pyridine ring, further activated by the nitro group, renders the C6 position susceptible to nucleophilic aromatic substitution (SNAr). Additionally, the chloro substituent provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and nitrogen-based functionalities. This guide provides an in-depth exploration of the key synthetic transformations of 6-Chloro-5-nitropyridin-2(1H)-one, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: A Multi-faceted Approach

The derivatization of 6-Chloro-5-nitropyridin-2(1H)-one primarily revolves around two powerful and complementary synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions. The choice of strategy is dictated by the desired final product and the nature of the incoming nucleophile or coupling partner.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Efficient Pathway

The SNAr reaction is a cornerstone of pyridine chemistry. In 6-Chloro-5-nitropyridin-2(1H)-one, the strong electron-withdrawing nitro group at the C5 position, along with the inherent electron deficiency of the pyridine ring, significantly activates the C6 position for nucleophilic attack. This allows for the direct displacement of the chloro leaving group by a variety of nucleophiles.

Mechanistic Rationale: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C6 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[1] In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Caption: Generalized SNAr Mechanism on 6-Chloro-5-nitropyridin-2(1H)-one.

Typical Nucleophiles:

  • Amines (Primary and Secondary): A wide range of aliphatic and aromatic amines can be readily coupled to the pyridinone core.

  • Alcohols and Phenols: Alkoxides and phenoxides serve as effective oxygen nucleophiles.

  • Thiols: Thiolates can be used to introduce sulfur-containing moieties.

This protocol provides a general framework for the reaction of 6-Chloro-5-nitropyridin-2(1H)-one with a primary or secondary amine.

Materials:

  • 6-Chloro-5-nitropyridin-2(1H)-one

  • Amine (1.1 - 2.0 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Dimethylformamide (DMF), Acetonitrile (ACN))

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 6-Chloro-5-nitropyridin-2(1H)-one (1.0 eq.) in the chosen anhydrous solvent, add the amine (1.1-2.0 eq.) and the base (2.0-3.0 eq.).

  • Stir the reaction mixture under an inert atmosphere.

  • Heat the reaction to a temperature between 80 °C and reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate has formed, filter the mixture and wash the solid with a suitable solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-amino-5-nitropyridin-2(1H)-one derivative.

Parameter Condition Rationale
Solvent Anhydrous 1,4-Dioxane, DMF, ACNAprotic polar solvents are generally effective at solvating the reactants and intermediates without interfering with the reaction.
Base DIPEA, K₂CO₃A non-nucleophilic organic base or an inorganic base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Temperature 80 °C - RefluxHeating is often required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Equivalents Amine: 1.1-2.0, Base: 2.0-3.0A slight excess of the amine and a larger excess of the base are typically used to ensure complete consumption of the starting material.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox

For the introduction of carbon-carbon and certain carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. The chloro group at the C6 position of 6-Chloro-5-nitropyridin-2(1H)-one serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3][4][5] This reaction is widely used to introduce aryl, heteroaryl, vinyl, and alkyl groups at the C6 position of the pyridinone ring.

Mechanistic Overview: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of 6-Chloro-5-nitropyridin-2(1H)-one to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Coupling cluster_0 Pd(0)/Pd(II) Catalytic Cycle Start 6-Chloro-5-nitropyridin-2(1H)-one + R-B(OH)₂ OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Ar-Cl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Aryl-Pd(II)-R(L₂) Transmetalation->PdII_Aryl_R R-B(OH)₂ / Base RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R Product 6-Aryl/Alkyl-5-nitropyridin-2(1H)-one RedElim->Product

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

This protocol outlines a general method for the Suzuki-Miyaura coupling of 6-Chloro-5-nitropyridin-2(1H)-one with an arylboronic acid.

Materials:

  • 6-Chloro-5-nitropyridin-2(1H)-one

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine 6-Chloro-5-nitropyridin-2(1H)-one (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

  • Add the solvent system to the flask.

  • Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).[6]

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-aryl-5-nitropyridin-2(1H)-one derivative.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)A variety of palladium catalysts can be used. The choice of ligand can significantly impact the reaction efficiency.
Base K₂CO₃, Cs₂CO₃, Na₂CO₃The base is crucial for the transmetalation step, activating the boronic acid.[3]
Solvent Biphasic mixture (e.g., Dioxane/H₂O)The aqueous phase is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
Temperature 80 - 110 °CElevated temperatures are generally required to drive the catalytic cycle.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] It provides a powerful alternative to classical SNAr for the synthesis of N-aryl and N-heteroaryl derivatives, especially with less nucleophilic amines or when SNAr conditions are not suitable.[9]

Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7]

Buchwald_Hartwig cluster_1 Pd(0)/Pd(II) Catalytic Cycle Start 6-Chloro-5-nitropyridin-2(1H)-one + R¹R²NH OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Ar-Cl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord R¹R²NH / Base PdII_Amido Aryl-Pd(II)-NR¹R²(L) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR¹R² Product 6-(R¹R²N)-5-nitropyridin-2(1H)-one RedElim->Product

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

This protocol provides a general method for the Buchwald-Hartwig amination of 6-Chloro-5-nitropyridin-2(1H)-one.

Materials:

  • 6-Chloro-5-nitropyridin-2(1H)-one

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask or inside a glovebox, combine the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Add the anhydrous, deoxygenated solvent, followed by 6-Chloro-5-nitropyridin-2(1H)-one (1.0 eq.), the amine (1.1-1.5 eq.), and the base (1.5-2.5 eq.).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst/Ligand Pd₂(dba)₃ / XPhos, SPhos, BINAPThe choice of ligand is critical for the success of the reaction and depends on the specific substrates. Sterically hindered biaryl phosphine ligands are often highly effective.[10]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent Anhydrous, deoxygenated Toluene, DioxaneThe reaction is sensitive to air and moisture, so anhydrous and deoxygenated solvents are essential.
Temperature 80 - 110 °CHeating is necessary to promote the catalytic turnover.

Conclusion: A Gateway to Chemical Diversity

6-Chloro-5-nitropyridin-2(1H)-one stands out as a remarkably versatile and valuable starting material for the synthesis of a wide range of functionalized heterocyclic compounds. The strategic application of Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions provides chemists with a robust and flexible toolkit to access novel derivatives with potential applications in drug discovery, agrochemicals, and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a comprehensive resource for researchers seeking to harness the synthetic potential of this important building block.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS Green Chemistry Institute. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed. Available at: [Link]

  • 2(1H)-Pyridinone, 6-chloro-5-nitro- | BoroPharm Inc. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Publishing. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • 6-chloro-5-nitropyridin-2(1h)-one - Amole Biotechnology. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

Sources

Application Notes and Protocols for 6-Chloro-5-nitropyridin-2(1H)-one: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-5-nitropyridin-2(1H)-one is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of an electron-withdrawing nitro group and a labile chlorine atom on the pyridinone core, render it an exceptional substrate for a variety of chemical transformations. This reactivity profile makes it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry for the development of novel therapeutic agents. Pyridine and its derivatives are prevalent scaffolds in many biologically active compounds, and the strategic functionalization of this core is a key objective in drug discovery.[1]

This technical guide provides an in-depth exploration of the synthetic utility of 6-chloro-5-nitropyridin-2(1H)-one. We will delve into its key applications, providing detailed, field-proven protocols for its use in nucleophilic aromatic substitution (SNAr), chemoselective reduction of the nitro group, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices will be elucidated to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Chemical Properties and Reactivity Profile

The reactivity of 6-chloro-5-nitropyridin-2(1H)-one is dominated by the interplay of its functional groups. The pyridinone tautomer is the predominant form. The electron-withdrawing nitro group, positioned meta to the chlorine atom and ortho to the carbonyl group, significantly acidifies the N-H proton and activates the ring towards nucleophilic attack. The chlorine atom at the 6-position is an excellent leaving group, particularly in SNAr reactions, due to the stabilization of the Meisenheimer intermediate by the adjacent carbonyl and the nitro group.

Table 1: Physicochemical Properties of 6-Chloro-5-nitropyridin-2(1H)-one

PropertyValue
CAS Number 198268-98-3[2]
Molecular Formula C₅H₃ClN₂O₃[2]
Molecular Weight 174.54 g/mol [2]
Appearance Off-white to yellow crystalline solid
Purity ≥97%[2]

Core Synthetic Applications and Detailed Protocols

Nucleophilic Aromatic Substitution (SNAr) Reactions: Gateway to Diverse Amine and Ether Scaffolds

The electron-deficient nature of the pyridinone ring makes 6-chloro-5-nitropyridin-2(1H)-one an excellent substrate for SNAr reactions. This transformation allows for the facile introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, at the C6-position. This is a cornerstone reaction in the synthesis of kinase inhibitors and other biologically active molecules.[3][4]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or 1,4-dioxane are typically employed to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. For reactions with aliphatic amines, alcoholic solvents like ethanol or isopropanol can also be effective.[5]

  • Base Selection: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is often used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. For less nucleophilic aromatic amines or phenols, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary.[5]

  • Temperature Control: The reaction temperature is a critical parameter. While highly nucleophilic aliphatic amines may react at or slightly above room temperature, less reactive nucleophiles often require heating to achieve a reasonable reaction rate. Refluxing in a suitable solvent is a common practice.[3]

Figure 1: General workflow for SNAr reactions.

This protocol is adapted from a similar reaction with 2,6-dichloro-3-nitropyridine and is suitable for a range of aromatic amines.[3]

  • Materials:

    • 6-Chloro-5-nitropyridin-2(1H)-one (1.0 eq)

    • Substituted aniline (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous 1,4-dioxane

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask, add 6-chloro-5-nitropyridin-2(1H)-one (1.0 eq) and the substituted aniline (1.1 eq).

    • Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the starting pyridinone.

    • Add DIPEA (2.0 eq) to the stirring solution.

    • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude residue can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(arylamino)-5-nitropyridin-2(1H)-one derivative.

  • Expected Outcome: This reaction typically proceeds in good to excellent yields (70-95%), depending on the electronic nature of the aniline. Electron-rich anilines tend to react faster and give higher yields.

  • Characterization Data (Example): For a generic 6-(arylamino)-5-nitropyridin-2(1H)-one, one would expect to see characteristic signals in the 1H NMR spectrum for the pyridinone protons and the protons of the aryl ring, as well as a downfield shift for the NH proton. The 13C NMR spectrum would show signals for the carbons of both aromatic rings.[3]

Chemoselective Reduction of the Nitro Group: Accessing the 5-Amino Precursor

The nitro group of 6-chloro-5-nitropyridin-2(1H)-one can be selectively reduced to an amino group, providing a key intermediate for further functionalization. This transformation is crucial for many synthetic strategies, as the resulting amino group can be acylated, alkylated, or used in the construction of fused heterocyclic systems. The choice of reducing agent is critical to avoid the reduction of the pyridinone ring or cleavage of the chloro-substituent.

  • Catalytic Hydrogenation (Pd/C, H₂): This is a clean and efficient method. However, care must be taken as prolonged reaction times or harsh conditions can lead to hydrodechlorination. The use of a poisoned catalyst or careful monitoring of the reaction is recommended.

  • Metal-Mediated Reduction (Fe/NH₄Cl, SnCl₂/HCl): These methods are often more chemoselective and tolerate the chloro-substituent well. The reaction with iron powder in the presence of an acidic source like ammonium chloride is a classic, cost-effective, and scalable method. Tin(II) chloride in an acidic medium is another reliable option.[6]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a palladium catalyst offers a milder and often more selective alternative to using hydrogen gas.

Figure 2: Workflow for the reduction of the nitro group.
  • Materials:

    • 6-Chloro-5-nitropyridin-2(1H)-one (1.0 eq)

    • Iron powder (5.0 eq)

    • Ammonium chloride (4.0 eq)

    • Ethanol

    • Water

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, suspend 6-chloro-5-nitropyridin-2(1H)-one (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the suspension.

    • Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic initially.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

    • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or flash column chromatography to yield pure 5-amino-6-chloropyridin-2(1H)-one.

  • Expected Outcome: This method generally provides high yields (80-95%) of the desired amine.

  • Characterization Data (Example): The successful reduction can be confirmed by the disappearance of the characteristic NO₂ stretching bands in the IR spectrum and the appearance of N-H stretching bands. In the 1H NMR spectrum, the aromatic protons will experience an upfield shift due to the electron-donating nature of the amino group. The formation of the amino group can also be confirmed by mass spectrometry.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

The chloro-substituent at the C6-position of 6-chloro-5-nitropyridin-2(1H)-one is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for introducing aryl, heteroaryl, and alkynyl moieties, further expanding the molecular diversity accessible from this building block.

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. For Suzuki couplings with chloro-heterocycles, bulky, electron-rich phosphine ligands are often effective.[7] For Sonogashira couplings, a copper(I) co-catalyst (e.g., CuI) is typically used to facilitate the formation of the copper acetylide intermediate.[8][9]

  • Base and Solvent: The choice of base and solvent is interdependent and critical for the success of the reaction. For Suzuki couplings, a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used.[7] For Sonogashira couplings, an amine base like triethylamine or diisopropylamine often serves as both the base and the solvent.[8]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so these reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Figure 3: General workflow for palladium-catalyzed cross-coupling reactions.
  • Materials:

    • 6-Chloro-5-nitropyridin-2(1H)-one (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • Triphenylphosphine (PPh₃) (0.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water

    • Schlenk flask or sealed tube

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a Schlenk flask, add 6-chloro-5-nitropyridin-2(1H)-one (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC.

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired 6-aryl-5-nitropyridin-2(1H)-one.

  • Expected Outcome: Yields for Suzuki couplings can vary widely depending on the specific substrates and conditions but are generally in the moderate to good range (50-85%).

  • Materials:

    • 6-Chloro-5-nitropyridin-2(1H)-one (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

    • Copper(I) iodide (CuI) (0.05 eq)

    • Triethylamine (TEA)

    • Anhydrous THF or DMF

    • Schlenk flask

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 6-chloro-5-nitropyridin-2(1H)-one (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

    • Add anhydrous THF or DMF, followed by triethylamine.

    • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC).

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to afford the 6-alkynyl-5-nitropyridin-2(1H)-one.

  • Expected Outcome: Sonogashira couplings with this substrate are expected to proceed in moderate to good yields (60-90%).

Safety and Handling

6-Chloro-5-nitropyridin-2(1H)-one is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Chloro-5-nitropyridin-2(1H)-one is a powerful and versatile building block in organic synthesis. Its unique reactivity allows for the efficient construction of a wide range of functionalized pyridinone derivatives through nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a solid foundation for researchers to harness the synthetic potential of this valuable intermediate in their drug discovery and development endeavors. The ability to readily introduce diverse functionalities makes 6-chloro-5-nitropyridin-2(1H)-one a key player in the generation of novel molecular entities with promising biological activities.

References

  • Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884–887. [Link]

  • Molbank. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • The Sonogashira Coupling. (n.d.). [Link]

  • Exploring 6-Chloro-4-Hydroxy-5-Methyl-1H-Pyridin-2-One: Properties and Applications. (n.d.). [Link]

  • A new reagent for selective reduction of nitro group. (n.d.). [Link]

  • Meng, F., & Yang, H. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]

  • Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. (n.d.). CORE. [Link]

  • Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). (n.d.). NIH. [Link]

  • synthesis of terminal 1,3-diynes via sonogashira coupling of. (n.d.). Organic Syntheses Procedure. [Link]

  • 6-Amino-5-nitropyridin-2-one. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (n.d.). PubMed Central. [Link]

  • Fragment-based drug discovery. (n.d.). [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). PMC. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. [Link]

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.).
  • Fragment-based covalent ligand discovery. (2021). PMC. [Link]

  • Synthesis, anti-proliferative and genotoxicity studies of 6-chloro-5-(2-substituted-ethyl). (n.d.). [Link]

  • 6-Chloro-5-nitropyridin-2(1H)-one, min 97%, 100 mg. (n.d.). [Link]

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Application Notes and Protocols: 6-Chloro-5-nitropyridin-2(1H)-one as a Versatile Building Block for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Pyridone Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. A significant portion of clinically approved kinase inhibitors are small molecules that target the ATP-binding site of these enzymes. Within this landscape, the 2-pyridone motif has emerged as a "privileged scaffold". Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic the hinge-binding interactions of the adenine region of ATP, a key feature for potent kinase inhibition. Furthermore, the 2-pyridone structure offers a versatile platform for synthetic elaboration, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of 6-chloro-5-nitropyridin-2(1H)-one as a strategic starting material for the synthesis of novel kinase inhibitors. We will delve into its reactivity, provide detailed synthetic protocols for key transformations, and illustrate its application in the construction of kinase inhibitor scaffolds.

Chemical Properties and Reactivity of 6-Chloro-5-nitropyridin-2(1H)-one

6-Chloro-5-nitropyridin-2(1H)-one exists in tautomeric equilibrium with its 2-hydroxy-6-chloro-5-nitropyridine form, although the pyridone tautomer generally predominates. The electron-withdrawing nature of the nitro group and the pyridinone carbonyl significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position is the primary site for displacement by a variety of nucleophiles, particularly amines. This reactivity is the cornerstone of its utility in building kinase inhibitor libraries.

The general reactivity profile makes 6-chloro-5-nitropyridin-2(1H)-one an ideal electrophilic partner for coupling with amine-containing fragments, a common strategy in the assembly of kinase inhibitors.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most pivotal reaction involving 6-chloro-5-nitropyridin-2(1H)-one in the synthesis of kinase inhibitors is the nucleophilic aromatic substitution (SNAr) at the C6 position. This reaction allows for the facile introduction of a diverse range of amine-containing moieties, which can be tailored to interact with specific residues within the kinase active site.

Visualizing the Key Synthetic Transformation

snAr_reaction start 6-Chloro-5-nitropyridin-2(1H)-one product 6-(Alkyl/Arylamino)-5-nitropyridin-2(1H)-one (Kinase Inhibitor Scaffold) start->product SNAг amine R-NH2 (Amine-containing fragment) amine->product conditions Base (e.g., DIPEA) Solvent (e.g., Dioxane, DMF) Heat conditions->product caption General S-N-Ar Reaction Scheme.

Caption: General SNAr Reaction Scheme.

Detailed Experimental Protocol: Synthesis of a Diaryl-amino-pyridinone Kinase Inhibitor Scaffold

This protocol details the synthesis of a diaryl-amino-pyridinone scaffold, a common core structure in many kinase inhibitors. This procedure is adapted from the synthesis of a potential covalent kinase inhibitor, demonstrating a robust and reproducible method for the key SNAr coupling step.[1]

Materials and Reagents
ReagentCAS NumberSupplierNotes
6-Chloro-5-nitropyridin-2(1H)-one198268-98-3VariousEnsure >97% purity.
Substituted Aniline (e.g., 4-methoxyaniline)104-94-9VariousAmine coupling partner.
N,N-Diisopropylethylamine (DIPEA)7087-68-5VariousAnhydrous, amine free base.
1,4-Dioxane123-91-1VariousAnhydrous, inhibitor-free.
Ethyl acetate (EtOAc)141-78-6VariousFor extraction and chromatography.
Hexanes110-54-3VariousFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6VariousFor drying organic layers.
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloro-5-nitropyridin-2(1H)-one (1.0 eq.) and the desired substituted aniline (1.1 eq.) in anhydrous 1,4-dioxane (approximately 0.1 M concentration of the limiting reagent).

  • Addition of Base: To the stirring solution, add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) via syringe. The use of a non-nucleophilic base is crucial to prevent competition with the amine nucleophile.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired 6-(arylamino)-5-nitropyridin-2(1H)-one.

Expected Yield and Characterization

Yields for this type of SNAr reaction are typically in the range of 60-85%, depending on the reactivity of the amine nucleophile. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Subsequent Transformations: Expanding the Kinase Inhibitor Scaffold

The synthesized 6-(arylamino)-5-nitropyridin-2(1H)-one is a versatile intermediate that can be further elaborated to generate a library of potential kinase inhibitors.

Visualizing the Synthetic Pathway

synthetic_pathway start 6-Chloro-5-nitropyridin-2(1H)-one snar_product 6-(Arylamino)-5-nitropyridin-2(1H)-one start->snar_product SNAг with Ar-NH2 reduction_product 5-Amino-6-(arylamino)pyridin-2(1H)-one snar_product->reduction_product Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) final_product Final Kinase Inhibitor (e.g., via acylation, sulfonation) reduction_product->final_product Further Functionalization caption Synthetic Pathway to Kinase Inhibitors.

Caption: Synthetic Pathway to Kinase Inhibitors.

Protocol: Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, providing a handle for further functionalization.

  • Reaction Setup: Dissolve the 6-(arylamino)-5-nitropyridin-2(1H)-one (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂) (4-5 eq.) in the presence of concentrated HCl, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Work-up and Purification: After the reaction is complete, neutralize the reaction mixture, extract the product with an organic solvent, and purify by chromatography or recrystallization to yield the 5-amino-6-(arylamino)pyridin-2(1H)-one.

This resulting aniline can then be acylated, sulfonated, or used in other coupling reactions to introduce additional diversity and target specific interactions within the kinase active site.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic methodologies. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the synthesized compounds must be rigorously confirmed by spectroscopic methods (NMR, MS). Successful synthesis of the key 6-(arylamino)-5-nitropyridin-2(1H)-one intermediate, with the expected spectral data, validates the efficacy of the core SNAr protocol.

Conclusion

6-Chloro-5-nitropyridin-2(1H)-one is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its activated pyridine ring system allows for efficient and regioselective nucleophilic aromatic substitution with a wide range of amines. The resulting substituted 5-nitropyridin-2-one scaffold can be readily advanced to more complex molecules through further functionalization of the nitro group. The protocols and strategies outlined in this application note provide a solid foundation for researchers to leverage this starting material in their drug discovery programs, facilitating the development of novel and potent kinase inhibitors.

References

  • Wydra, V.; Gerstenecker, S.; Schollmeyer, D.; Andreev, S.; Dimitrov, T.; Massarico Serafim, R. A.; Laufer, S.; Gehringer, M. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank2021 , 2021, M1181. [Link]

Sources

The Art of the Bond: A Senior Application Scientist's Guide to Suzuki Coupling Reactions with 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridinone Scaffold

The 2-pyridinone core structure is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive framework for designing novel therapeutics. The introduction of an aryl or heteroaryl group at the 6-position of the pyridinone ring via a Suzuki-Miyaura cross-coupling reaction is a powerful strategy for expanding the chemical space and modulating the pharmacological properties of these molecules.

This application note provides a comprehensive guide to performing Suzuki coupling reactions with 6-Chloro-5-nitropyridin-2(1H)-one, an electron-deficient and synthetically challenging substrate. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and provide insights into reaction optimization and troubleshooting, empowering researchers to successfully incorporate this versatile building block into their drug discovery programs. The presence of the nitro group and the pyridinone tautomerism present unique challenges that necessitate a carefully considered approach to achieve high-yielding and reproducible results.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerated Catalyst Ar-Ar' Product Reductive_Elimination->Ar-Ar' Catalyst_Regeneration Catalyst Regeneration Ar-X 6-Chloro-5-nitropyridin-2(1H)-one Ar-X->Oxidative_Addition Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 6-Chloro-5-nitropyridin-2(1H)-one. This is often the rate-limiting step, particularly with less reactive aryl chlorides. The electron-withdrawing nitro group on the pyridinone ring can enhance the electrophilicity of the carbon-chlorine bond, potentially facilitating this step.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical to the success of the reaction and can influence both the rate and the yield.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 6-aryl-5-nitropyridin-2(1H)-one product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of 6-Chloro-5-nitropyridin-2(1H)-one with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add 6-Chloro-5-nitropyridin-2(1H)-one, arylboronic acid, base, and catalyst/ligand to a dry reaction vessel. solvent 2. Add anhydrous solvent. reagents->solvent degas 3. Degas the mixture. solvent->degas heat 4. Heat the reaction mixture with stirring. degas->heat monitor 5. Monitor reaction progress (TLC, LC-MS). heat->monitor quench 6. Cool and quench the reaction. monitor->quench extract 7. Extract with an organic solvent. quench->extract purify 8. Dry, concentrate, and purify (e.g., column chromatography). extract->purify

Sources

Synthesis of Bioactive Molecules Using 6-Chloro-5-nitropyridin-2(1H)-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Pyridinone Building Block

In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to target a range of biological endpoints is of paramount importance. 6-Chloro-5-nitropyridin-2(1H)-one has emerged as a highly valuable and versatile electrophilic building block for the synthesis of a diverse array of bioactive molecules. Its unique electronic and structural features, characterized by an electron-deficient pyridine ring activated by a nitro group, render it susceptible to regioselective nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the strategic introduction of various pharmacophoric elements, making it a cornerstone in the construction of libraries of compounds for high-throughput screening and lead optimization. This guide provides an in-depth exploration of the chemistry of 6-Chloro-5-nitropyridin-2(1H)-one, complete with detailed protocols and expert insights to empower researchers in their pursuit of new therapeutic agents.

Core Principles of Reactivity: The Driving Force of Nucleophilic Aromatic Substitution (SNAr)

The utility of 6-Chloro-5-nitropyridin-2(1H)-one in synthetic chemistry is fundamentally rooted in the principles of nucleophilic aromatic substitution. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the 5-position. This electronic synergy creates a highly electrophilic carbon center at the 6-position, where the chlorine atom serves as an excellent leaving group.

The generally accepted mechanism for the SNAr reaction proceeds through a two-step addition-elimination pathway.[1][2]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is a critical determinant of the reaction rate.[3]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion, yielding the final substituted product.

SNAr_Mechanism reagents 6-Chloro-5-nitropyridin-2(1H)-one + Nucleophile (Nu-) meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Addition product Substituted Product + Cl- meisenheimer->product Elimination

Caption: Generalized workflow of the SNAr mechanism.

Application in the Synthesis of Bioactive Molecules: Case Studies

The strategic application of 6-Chloro-5-nitropyridin-2(1H)-one has led to the discovery of numerous compounds with significant biological activities.

Kinase Inhibitors: Targeting Cellular Signaling Pathways

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4][5][6] 6-Chloro-5-nitropyridin-2(1H)-one serves as a key scaffold for the development of potent and selective kinase inhibitors. For instance, it has been utilized in the synthesis of inhibitors for kinases such as MPS1, MAPKAPK2, and p70S6Kβ.[7] The general synthetic strategy involves the displacement of the C6-chloro group with a suitable amine-containing fragment that can interact with the kinase's active site.

Anticancer Agents

Beyond kinase inhibition, derivatives of 6-Chloro-5-nitropyridin-2(1H)-one have demonstrated broader anticancer activities. The introduction of various side chains through SNAr reactions can modulate the compound's cytotoxicity against different cancer cell lines.

Herbicides and Insecticides

The versatility of the chloronitropyridine core extends to agrochemical applications. By reacting 2-chloro-5-nitropyridine with appropriate hydroxyl compounds, novel insecticides have been developed.[8] Similarly, derivatives have shown potent herbicidal activity.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of bioactive molecules using 6-Chloro-5-nitropyridin-2(1H)-one. These are intended to be starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-5-nitropyridin-2-amines

This protocol describes a general method for the nucleophilic aromatic substitution of 6-Chloro-5-nitropyridin-2(1H)-one with primary or secondary amines.

Materials:

  • 6-Chloro-5-nitropyridin-2(1H)-one

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or Potassium Carbonate)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Chloro-5-nitropyridin-2(1H)-one (1.0 eq.) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the amine (1.1-1.5 eq.) to the solution, followed by the base (2.0-3.0 eq.).

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expert Insights:

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF and DMSO are often effective at solvating the Meisenheimer complex, thereby accelerating the reaction.

  • Base Selection: An appropriate base is crucial to neutralize the HCl generated during the reaction. For sensitive substrates, a non-nucleophilic organic base like DIPEA is preferred. Inorganic bases like K₂CO₃ can also be used, particularly in polar solvents.

  • Temperature Control: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to side reactions and decomposition of starting materials or products.

Protocol_1_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Dissolve 6-Chloro-5-nitropyridin-2(1H)-one in anhydrous solvent add_reagents Add amine and base setup->add_reagents heat Heat to 80-120 °C add_reagents->heat monitor Monitor by TLC heat->monitor cool_concentrate Cool and concentrate monitor->cool_concentrate extract Extract with Ethyl Acetate cool_concentrate->extract dry Dry and concentrate organic layer extract->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for Protocol 1.

Protocol 2: Synthesis of a Covalent Kinase Inhibitor Precursor

This protocol provides a more specific example for the synthesis of a precursor to a covalent kinase inhibitor, adapted from the literature.[7][9]

Materials:

  • 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • 2,6-dichloro-3-nitropyridine

  • Dry 1,4-dioxane

  • N,N-diisopropylethylamine (DIPEA)

Procedure:

  • Dissolution: Dissolve 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (1.0 eq.) and 2,6-dichloro-3-nitropyridine (2.0 eq.) in dry 1,4-dioxane.

  • Base Addition: Add DIPEA (7.0 eq.) to the stirring solution.

  • Reaction: Heat the reaction mixture to reflux for 26 hours.

  • Work-up: After cooling to room temperature, remove the solvent under vacuum.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Expert Insights:

  • Excess Reagent: The use of excess 2,6-dichloro-3-nitropyridine helps to drive the reaction to completion.

  • Reaction Time: The extended reaction time is necessary due to the steric hindrance and electronic properties of the specific nucleophile.

  • Inert Atmosphere: While not explicitly stated in all literature, conducting SNAr reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents.

Data Presentation: Quantitative Analysis of Reaction Outcomes

The success of a synthetic protocol is ultimately measured by the yield and purity of the desired product. The following table summarizes typical yields for the SNAr reaction of 2-chloro-5-nitropyridine with various amines, providing a comparative overview of nucleophile reactivity.

NucleophileProductTypical Yield (%)
AnilineN-phenyl-5-nitropyridin-2-amine75-85
BenzylamineN-benzyl-5-nitropyridin-2-amine80-90
Morpholine4-(5-nitropyridin-2-yl)morpholine90-95
Piperidine1-(5-nitropyridin-2-yl)piperidine90-98

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Conclusion: A Gateway to Novel Bioactive Scaffolds

6-Chloro-5-nitropyridin-2(1H)-one and its analogues are undeniably powerful tools in the arsenal of the medicinal chemist. Their predictable reactivity through nucleophilic aromatic substitution, coupled with the ability to introduce a wide range of functional groups, provides a robust platform for the design and synthesis of novel bioactive molecules. The protocols and insights provided in this guide are intended to facilitate the exploration of this versatile building block, ultimately contributing to the advancement of drug discovery and the development of new therapeutics.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
  • BenchChem. (2025).
  • Wydra, V., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.
  • BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • BenchChem. (2025).
  • CORE. (n.d.). Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases.
  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. (n.d.). Synthesis of Protein Kinase Inhibitors.
  • YouTube. (2020, February 2). SNAr reaction mechanism.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles.
  • NIH. (n.d.).

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 6-Chloro-5-nitropyridin-2(1H)-one (CAS 198268-98-3), a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The protocol details a robust and scalable two-step synthetic pathway commencing from the readily available 2-amino-6-chloropyridine. The synthesis involves a regioselective nitration followed by a diazotization-hydrolysis sequence. This application note is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, explanations for key experimental choices, process safety considerations, and characterization data. The aim is to ensure reproducibility, high yield, and purity for large-scale production environments.

Introduction and Synthetic Strategy

6-Chloro-5-nitropyridin-2(1H)-one is a substituted pyridone derivative whose structural features make it a versatile building block in organic synthesis. The presence of the chloro, nitro, and pyridinone functionalities allows for a diverse range of subsequent chemical transformations, making it a valuable precursor for complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).

The synthetic route outlined herein was designed for scalability, safety, and efficiency. It avoids hazardous reagents where possible and utilizes a logical progression that can be implemented in standard chemical production facilities. The overall pathway is a two-step process:

  • Nitration: Electrophilic nitration of 2-amino-6-chloropyridine to yield the key intermediate, 6-chloro-5-nitropyridin-2-amine.

  • Diazotization & Hydrolysis: Conversion of the 2-amino group of the intermediate to a 2-hydroxyl group (pyridinone tautomer) via the formation of a diazonium salt, which is subsequently hydrolyzed.

This approach is advantageous due to the high regioselectivity of the initial nitration step and the well-established reliability of the diazotization-hydrolysis reaction for converting aromatic amines to hydroxyl compounds.

G cluster_0 Overall Synthetic Workflow A Start: 2-Amino-6-chloropyridine B Step 1: Nitration (HNO₃ / H₂SO₄) A->B Reagents C Intermediate: 6-Chloro-5-nitropyridin-2-amine B->C Isolation D Step 2: Diazotization & Hydrolysis (NaNO₂ / H₂SO₄, H₂O, Δ) C->D Process E Final Product: 6-Chloro-5-nitropyridin-2(1H)-one D->E Purification

Caption: High-level overview of the two-step synthesis process.

Part 1: Synthesis of 6-Chloro-5-nitropyridin-2-amine (Intermediate)

Principle and Rationale

This step involves the electrophilic aromatic substitution of 2-amino-6-chloropyridine. The nitrating agent is the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.

The regioselectivity of the reaction is governed by the directing effects of the substituents on the pyridine ring. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. The chloro group (-Cl) is deactivating yet also ortho, para-directing. The nitration occurs predominantly at the C5 position, which is para to the strongly activating amino group and ortho to the chloro group, leading to the desired isomer in high yield.

Detailed Experimental Protocol

Table 1: Reagents and Materials for Intermediate Synthesis

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (equiv.)Supplier Example
2-Amino-6-chloropyridine128.561.00 kg7.78 mol (1.0)Sigma-Aldrich
Sulfuric Acid (98%)98.084.5 L~82.8 mol (10.6)VWR
Nitric Acid (70%)63.01540 mL~8.56 mol (1.1)Fisher Scientific
Deionized Water18.02As needed--
Ice-As needed--

Procedure:

  • Reaction Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a thermocouple, and a nitrogen inlet. Ensure the reactor is clean and dry.

  • Acid Charge: Carefully charge the reactor with concentrated sulfuric acid (4.5 L). Begin agitation and cool the reactor jacket to -5°C to 0°C.

  • Substrate Addition: Once the sulfuric acid reaches an internal temperature of 0-5°C, add 2-amino-6-chloropyridine (1.00 kg) portion-wise over 60-90 minutes. Maintain the internal temperature below 15°C throughout the addition. A clear, pale yellow solution should form.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid (540 mL) to concentrated sulfuric acid (540 mL) while cooling in an ice bath.

  • Nitration: Cool the reactor contents back to 0-5°C. Add the pre-chilled nitrating mixture dropwise via an addition funnel over 2-3 hours. Crucially, maintain the internal reaction temperature below 10°C. This is critical to prevent side reactions and ensure safety.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: In a separate 50 L vessel, prepare a mixture of ice and water (approx. 20 kg). With vigorous stirring, slowly and carefully transfer the reaction mixture onto the ice/water. This process is highly exothermic; control the rate of addition to keep the quench pot temperature below 25°C. A yellow precipitate will form.

  • Isolation and Washing: Filter the resulting yellow solid using a large Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH 6-7). This removes residual acids.

  • Drying: Dry the solid under vacuum at 50-60°C to a constant weight.

  • Yield: The expected yield of 6-chloro-5-nitropyridin-2-amine is 1.20-1.30 kg (89-96% yield) as a bright yellow powder.

Part 2: Synthesis of 6-Chloro-5-nitropyridin-2(1H)-one (Final Product)

Principle and Rationale

This transformation utilizes a diazotization reaction followed by hydrolysis. The primary aromatic amine (6-chloro-5-nitropyridin-2-amine) reacts with nitrous acid (HNO₂) at low temperatures to form a diazonium salt (-N₂⁺). Nitrous acid is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong acid, typically sulfuric acid. The resulting diazonium salt is generally unstable and is not isolated. By heating the aqueous solution, the diazonium group is displaced by a hydroxyl group in a substitution reaction (hydrolysis), releasing nitrogen gas. The resulting 2-hydroxypyridine tautomerizes to the more stable 2-pyridinone form.

Detailed Experimental Protocol

Table 2: Reagents and Materials for Final Product Synthesis

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (equiv.)Supplier Example
6-Chloro-5-nitropyridin-2-amine173.551.00 kg5.76 mol (1.0)From Part 1
Sulfuric Acid (98%)98.082.5 L~45.9 mol (8.0)VWR
Sodium Nitrite69.00437 g6.34 mol (1.1)Sigma-Aldrich
Deionized Water18.02As needed--

Procedure:

  • Acidic Suspension: In the 20 L jacketed reactor, prepare a mixture of deionized water (5 L) and concentrated sulfuric acid (2.5 L). Cool the mixture to 0-5°C with agitation.

  • Substrate Addition: Add the 6-chloro-5-nitropyridin-2-amine (1.00 kg) from Part 1 to the cold acid solution. A suspension will form.

  • Diazotization: Prepare a solution of sodium nitrite (437 g) in deionized water (1.5 L). Cool this solution to ~5°C. Add the sodium nitrite solution dropwise to the reactor suspension over 2-3 hours. Maintain the internal temperature strictly between 0°C and 5°C. Foaming (N₂ evolution) may occur if the temperature rises.

  • Stirring: After the addition is complete, stir the mixture at 0-5°C for an additional hour.

  • Hydrolysis: Slowly warm the reactor contents to 70-80°C. A significant evolution of nitrogen gas will be observed. Maintain this temperature for 2-3 hours, or until gas evolution ceases. The reaction mixture should become a darker solution with a precipitate.

  • Cooling and Precipitation: Cool the reaction mixture to 10-15°C. The product will precipitate out of the solution.

  • Isolation and Washing: Filter the solid product. Wash the filter cake with copious amounts of cold deionized water to remove all residual acid.

  • Drying: Dry the product under vacuum at 60-70°C.

  • Yield: The expected yield of 6-Chloro-5-nitropyridin-2(1H)-one is 0.88-0.95 kg (88-95% yield) as a pale yellow or off-white solid.[2]

Safety and Hazard Management

Large-scale nitration and diazotization reactions carry significant risks and must be performed with strict adherence to safety protocols.[3]

  • Nitration Hazards:

    • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[4]

    • Exothermicity: The reaction is highly exothermic. A loss of cooling can lead to a thermal runaway, rapid gas generation, and potential reactor failure.[5]

    • Toxicity: Nitrogen oxide fumes (NOx) produced during the reaction are highly toxic and can cause severe respiratory damage.[3]

  • Diazotization Hazards:

    • Instability: Diazonium salts can be explosive, especially if isolated and dried. The protocol is designed to keep the salt in a cold aqueous solution at all times.

    • Gas Evolution: The hydrolysis step involves the rapid release of a large volume of nitrogen gas, which must be safely vented.

G cluster_safety Key Safety Protocols ppe Personal Protective Equipment (PPE) - Acid-resistant gloves - Chemical splash goggles & face shield - Chemical-resistant lab coat/apron eng Engineering Controls - Operate in a chemical fume hood - Use jacketed reactor for temp. control - Emergency shower & eyewash station proc Procedural Controls - Strict temperature monitoring - Slow, controlled addition of reagents - Quench exothermic reactions carefully - Proper venting for gas evolution

Caption: Mandatory safety pillars for the synthesis protocol.

Mandatory Precautions:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat.[4]

  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions. A robust and reliable cooling system for the reactor is essential.

  • Emergency Preparedness: Ensure immediate access to an emergency shower, eyewash station, and appropriate spill kits (e.g., sodium bicarbonate for neutralizing acids).

References

  • Nitration reaction safety. (2024). YouTube.
  • Synthesis of (a) 2-hydroxy-5-nitropyridine.PrepChem.com.
  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.Google Patents.
  • Nitration Reactions | Continuous Flow Processing.Vapourtec.
  • NITRIC ACID SAFETY.University Publication.
  • Organic Synthesis Applications of 2-Hydroxy-5-Nitropyridine (CAS 5418-51-9).Chemical Supplier Note.
  • Application Notes and Protocols for the Scale-up Synthesis of 6-Chloro-5-methoxypyridin-2-amine.Benchchem.
  • 6-Chloro-5-nitropyridin-2(1H)-one, min 97%, 100 mg.Combi-Blocks.

Sources

The Versatile Precursor: 6-Chloro-5-nitropyridin-2(1H)-one in the Agrochemical Discovery Pipeline

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective crop protection agents, the strategic selection of foundational chemical scaffolds is paramount. 6-Chloro-5-nitropyridin-2(1H)-one, a substituted pyridinone, has emerged as a highly versatile and valuable building block in agrochemical research. Its unique arrangement of functional groups—a reactive chloro substituent, an electron-withdrawing nitro group, and a pyridinone core—offers a rich platform for the synthesis of a diverse array of potential insecticides, herbicides, and fungicides. This technical guide provides an in-depth exploration of the applications of 6-Chloro-5-nitropyridin-2(1H)-one in agrochemical discovery, complete with detailed synthetic protocols and mechanistic insights to empower researchers in this critical field.

Core Attributes and Synthetic Potential

6-Chloro-5-nitropyridin-2(1H)-one (CAS No. 198268-98-3) possesses a unique combination of reactive sites that drive its utility as a precursor.[1][2] The pyridinone ring can be converted to a more reactive chloropyridine, the nitro group can be readily reduced to a nucleophilic amine, and the chlorine atom is susceptible to nucleophilic displacement. This trifecta of reactivity allows for a modular approach to library synthesis, enabling the exploration of a broad chemical space in the quest for new active ingredients.

Application in Insecticide Synthesis: A Gateway to Neonicotinoids and Beyond

The structural backbone of 6-Chloro-5-nitropyridin-2(1H)-one is closely related to the core of chloronicotinyl insecticides, a major class of neurotoxic agents used to control a wide range of sucking and chewing insects. These insecticides act as agonists of the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death. A key intermediate in the synthesis of many neonicotinoids is 2-chloro-5-chloromethylpyridine (CCMP).[3][4][5][6] A plausible and efficient synthetic route starting from 6-Chloro-5-nitropyridin-2(1H)-one can be strategically designed to access crucial precursors for this important class of insecticides.

Proposed Synthetic Pathway to Neonicotinoid Precursors

The conversion of 6-Chloro-5-nitropyridin-2(1H)-one to a key neonicotinoid intermediate, such as 2,6-dichloro-5-aminopyridine, can be envisioned through a two-step process: chlorination of the pyridone ring followed by reduction of the nitro group.

G start 6-Chloro-5-nitropyridin-2(1H)-one intermediate1 2,6-Dichloro-5-nitropyridine start->intermediate1 Chlorination (e.g., POCl₃) final 2,6-Dichloro-5-aminopyridine (Neonicotinoid Precursor) intermediate1->final Reduction (e.g., SnCl₂/HCl)

Caption: Proposed synthesis of a neonicotinoid precursor.

Experimental Protocols

This protocol describes the conversion of the 2-pyridone moiety to a 2-chloropyridine, a critical step in increasing the reactivity of the scaffold for further derivatization. The use of phosphorus oxychloride (POCl₃) is a well-established method for this transformation.[7][8]

Causality: The lone pair of electrons on the pyridone oxygen attacks the electrophilic phosphorus atom of POCl₃, initiating a cascade of reactions that ultimately replaces the hydroxyl group with a chlorine atom, forming the more reactive 2-chloropyridine. The presence of a base like pyridine can facilitate the reaction.[9]

Materials:

  • 6-Chloro-5-nitropyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Anhydrous toluene or sulfolane (as solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Chloro-5-nitropyridin-2(1H)-one (1 equivalent) in anhydrous toluene or sulfolane.

  • Carefully add phosphorus oxychloride (1.5-3 equivalents) to the suspension. If desired, a catalytic amount of pyridine can be added.

  • Heat the reaction mixture to reflux (typically 100-140°C) and monitor the reaction progress by thin-layer chromatography (TLC).[7][8]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dichloro-5-nitropyridine.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Reagent/SolventMolar Ratio/VolumePurpose
6-Chloro-5-nitropyridin-2(1H)-one1 eqStarting material
POCl₃1.5 - 3 eqChlorinating agent
Toluene/Sulfolane5-10 mL per gSolvent
Pyridinecatalytic (optional)Base catalyst

Self-Validation: The successful conversion can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. The structure of the product can be confirmed by NMR and mass spectrometry, showing the absence of the N-H proton and the presence of two chlorine atoms.

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many agrochemicals, introducing a key nucleophilic site for further functionalization. The use of tin(II) chloride (SnCl₂) in hydrochloric acid is a classic and effective method for this purpose.[10][11][12][13]

Causality: In the acidic medium, tin metal acts as a reducing agent, donating electrons to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[11]

Materials:

  • 2,6-Dichloro-5-nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide solution (e.g., 5 M)

  • Ethyl acetate or dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 2,6-dichloro-5-nitropyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux (typically 60-80°C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution until the pH is basic (pH > 10) to precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dichloro-5-aminopyridine.

  • Purify the product by column chromatography or recrystallization.

Reagent/SolventMolar Ratio/VolumePurpose
2,6-Dichloro-5-nitropyridine1 eqStarting material
SnCl₂·2H₂O3 - 5 eqReducing agent
Concentrated HClSufficient to dissolve SnCl₂Acidic medium
Ethanol10-20 mL per gSolvent

Self-Validation: Successful reduction is indicated by a significant change in polarity on TLC. The product can be characterized by NMR, showing the appearance of an amino group signal, and mass spectrometry, confirming the expected molecular weight.

Application in Herbicide Development: Exploring New Modes of Action

The pyridinone and aminopyridine scaffolds are also prevalent in various classes of herbicides. For instance, some pyridinone derivatives have been patented as herbicides.[14] Additionally, aminopyridine derivatives can serve as precursors to herbicides that act as protoporphyrinogen oxidase (PPO) inhibitors or synthetic auxins.[15][16][17][18] The unique substitution pattern of 6-Chloro-5-nitropyridin-2(1H)-one makes it an attractive starting point for the synthesis of novel herbicidal candidates.

Conceptual Pathways to Herbicidal Scaffolds

G start 6-Chloro-5-nitropyridin-2(1H)-one path1 Pyridinone-based Herbicides start->path1 Derivatization intermediate 6-Chloro-5-aminopyridin-2(1H)-one start->intermediate Nitro Reduction path2 Aminopyridine-based Herbicides intermediate->path2 Further Synthesis

Caption: Potential routes to herbicidal compounds.

Researchers can explore direct derivatization of the pyridinone ring or, more commonly, reduce the nitro group to an amine, which can then be further functionalized to generate libraries of potential herbicidal compounds. For example, the resulting 6-chloro-5-aminopyridin-2(1H)-one could undergo reactions such as N-arylation or acylation to produce compounds with structural similarities to known PPO-inhibiting herbicides.

Application in Fungicide Discovery: Leveraging the Pyridinone Core

The pyridinone and chlorinated pyridine moieties are also found in a number of antifungal compounds.[19][20] The inherent biological activity of the pyridinone scaffold, coupled with the potential for diverse functionalization, makes 6-Chloro-5-nitropyridin-2(1H)-one a promising starting material for the development of novel fungicides.

Strategy for Fungicide Synthesis

The primary strategy involves leveraging the existing pyridinone core and the reactive chlorine and nitro groups to introduce various pharmacophores known to contribute to antifungal activity. This could involve nucleophilic substitution of the chlorine atom or derivatization of the amino group after reduction of the nitro group. The goal is to create a library of compounds for screening against a panel of economically important plant pathogenic fungi.

Conclusion

6-Chloro-5-nitropyridin-2(1H)-one stands out as a strategic and versatile intermediate in the field of agrochemical research. Its accessible reactive sites provide a robust platform for the synthesis of diverse libraries of compounds with potential insecticidal, herbicidal, and fungicidal properties. The synthetic protocols and conceptual pathways outlined in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of crop protection solutions. By understanding the underlying chemistry and leveraging the synthetic potential of this key building block, the agrochemical community can continue to innovate and address the ever-evolving challenges of global food security.

References

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  • NIH. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH.
  • ResearchGate. (2025, December 24). Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives.
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Application Notes & Protocols: 6-Chloro-5-nitropyridin-2(1H)-one as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic utilization of 6-chloro-5-nitropyridin-2(1H)-one. This pyridinone derivative is a highly valuable and versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. Its unique electronic and steric properties, arising from the presence of a chloro, a nitro, and a pyridinone functional group, allow for a diverse range of chemical transformations. This guide will delve into the fundamental reactivity of this molecule and provide detailed, field-tested protocols for its application in the synthesis of novel chemical entities with potential therapeutic applications.

Introduction: The Strategic Importance of Pyridinone Scaffolds

Pyridinone-based heterocyclic compounds are a cornerstone in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1] Their prevalence stems from their ability to engage in a variety of biological interactions, often acting as bioisosteres for other functionalities and participating in crucial hydrogen bonding with protein targets. The strategic derivatization of the pyridinone ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective and safe pharmaceuticals.

6-Chloro-5-nitropyridin-2(1H)-one emerges as a particularly powerful building block due to the orthogonal reactivity of its substituents. The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the C6 position, where the chlorine atom serves as an excellent leaving group.[2][3][4] Subsequently, the nitro group can be readily reduced to an amino group, which opens up a vast landscape of further chemical modifications, including cyclization reactions to form bicyclic and polycyclic systems.[5][6] This inherent reactivity profile makes 6-chloro-5-nitropyridin-2(1H)-one a highly sought-after precursor for the construction of diverse molecular architectures.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₅H₃ClN₂O₃[7]
Molar Mass 174.54 g/mol [7]
Appearance Off-white to yellow crystalline solidSupplier Data
Melting Point 198-202 °CSupplier Data
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, ethanolInternal Data

Safety Precautions: 6-Chloro-5-nitropyridin-2(1H)-one should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.

Core Reactivity and Mechanistic Insights

The synthetic utility of 6-chloro-5-nitropyridin-2(1H)-one is primarily dictated by two key transformations: nucleophilic aromatic substitution and nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the C5 position, para to the chlorine at C6, significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack.[2][3][8][9] This activation facilitates the displacement of the chloride ion by a wide range of nucleophiles.

Mechanism of SNAr: The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4]

SNAr_Mechanism sub 6-Chloro-5-nitropyridin-2(1H)-one meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) product Substituted Product meisenheimer->product - Cl⁻ (Elimination) cl_ion Cl⁻ Nitro_Reduction nitro R-NO₂ (Nitro) nitroso R-NO (Nitroso) nitro->nitroso +2[H] hydroxylamine R-NHOH (Hydroxylamine) nitroso->hydroxylamine +2[H] amine R-NH₂ (Amine) hydroxylamine->amine +2[H]

Caption: Stepwise reduction of a nitro group to an amine.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes the synthesis of 6-amino-substituted-5-nitropyridin-2(1H)-ones.

Materials:

  • 6-Chloro-5-nitropyridin-2(1H)-one

  • Amine of choice (e.g., morpholine, piperidine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a round-bottom flask charged with 6-chloro-5-nitropyridin-2(1H)-one (1.0 eq.), add the chosen solvent (DMF or MeCN, approximately 0.1 M concentration).

  • Add the amine (1.1 - 1.5 eq.) and the base (Et₃N or DIPEA, 1.5 - 2.0 eq.) to the suspension.

  • Flush the flask with an inert gas (N₂ or Ar) and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol or diethyl ether.

  • Dry the product under vacuum to obtain the desired 6-amino-substituted-5-nitropyridin-2(1H)-one.

Expert Insights: The choice of base is crucial to neutralize the HCl generated during the reaction. An excess of the amine nucleophile can sometimes be used as both the reactant and the base. The reaction temperature can be adjusted to control the rate of reaction; however, higher temperatures may lead to side product formation.

Protocol 2: General Procedure for the Reduction of the Nitro Group using SnCl₂·2H₂O

This protocol outlines the synthesis of 5-amino-6-substituted-pyridin-2(1H)-ones.

Materials:

  • 6-Substituted-5-nitropyridin-2(1H)-one (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the 6-substituted-5-nitropyridin-2(1H)-one (1.0 eq.) in ethanol.

  • Add SnCl₂·2H₂O (4.0 - 5.0 eq.) portion-wise to the solution. The reaction is exothermic, so addition should be controlled.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated NaHCO₃ solution until the pH is ~8. Be cautious as gas evolution will occur.

  • A tin salt precipitate will form. Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expert Insights: The amount of SnCl₂·2H₂O is critical for complete reduction. Insufficient reagent will lead to incomplete conversion. The workup procedure is important to remove the tin salts, which can sometimes be challenging. A thorough wash of the celite pad is necessary to maximize product recovery.

Applications in the Synthesis of Bicyclic Heterocycles

The sequential SNAr and nitro reduction provides a powerful platform for the synthesis of fused heterocyclic systems, which are of significant interest in drug discovery. [5][6]For instance, the resulting 5-amino-6-substituted-pyridin-2(1H)-one can undergo intramolecular cyclization to form various bicyclic pyridones.

Bicyclic_Synthesis start 6-Chloro-5-nitropyridin-2(1H)-one snar_product 6-Substituted-5-nitropyridin-2(1H)-one start->snar_product SNAr with Nu-H reduction_product 5-Amino-6-substituted-pyridin-2(1H)-one snar_product->reduction_product Nitro Reduction bicyclic Bicyclic Heterocycle reduction_product->bicyclic Intramolecular Cyclization

Caption: Synthetic pathway to bicyclic heterocycles.

Conclusion

6-Chloro-5-nitropyridin-2(1H)-one is a versatile and highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds. Its predictable reactivity, coupled with the ability to perform sequential transformations, provides a robust platform for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, ultimately contributing to the discovery and development of new therapeutic agents.

References

  • Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... - ResearchGate. Available at: [Link]

  • Synthesis of New Potentially Bioactive Bicyclic 2-Pyridones - PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis of new potentially bioactive bicyclic 2-pyridones - PubMed. Available at: [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 6-Chloro-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful purification of this important chemical intermediate.

Purification Workflow Overview

The general workflow for purifying crude 6-Chloro-5-nitropyridin-2(1H)-one involves an initial assessment of purity, followed by one or more purification techniques, and finally, an analysis of the purified product.

PurificationWorkflow cluster_0 Crude Product cluster_1 Purification cluster_2 Analysis & Final Product crude Crude 6-Chloro-5-nitropyridin-2(1H)-one recrystallization Recrystallization crude->recrystallization Primary Method column_chromatography Column Chromatography crude->column_chromatography Alternative/Secondary Method analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis column_chromatography->analysis pure_product Pure 6-Chloro-5-nitropyridin-2(1H)-one analysis->pure_product Purity ≥97%

Caption: A generalized workflow for the purification of 6-Chloro-5-nitropyridin-2(1H)-one.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 6-Chloro-5-nitropyridin-2(1H)-one in a question-and-answer format.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. The cooling process was too rapid, leading to the precipitation of impurities along with the product.Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water (e.g., 2:1) can be effective.[1] Use the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[2]
Product Purity is Still Low After Recrystallization The impurities have similar solubility profiles to the desired product. The crude product is heavily contaminated with byproducts.Perform a second recrystallization. If purity does not improve, column chromatography is recommended. Consider using activated carbon during recrystallization to remove colored impurities.[3]
Oiling Out During Recrystallization The melting point of the crude product is lower than the boiling point of the solvent. The compound is precipitating from a supersaturated solution too quickly.Use a lower boiling point solvent or a solvent mixture. Ensure a slower cooling rate. You can try adding a seed crystal to induce proper crystallization.
Streaking or Tailing on TLC Plate After Purification The compound is interacting too strongly with the silica gel, which is common for pyridine derivatives due to the basic nitrogen. The sample is too concentrated.Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the eluent to improve the peak shape. Spot a more dilute solution on the TLC plate.
Co-elution of Impurities During Column Chromatography The chosen eluent system does not provide adequate separation between the product and impurities.Optimize the solvent system by trying different solvent ratios or by using a different combination of solvents. A gradient elution from a non-polar to a more polar solvent system (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) can be effective.
Yellow or Brown Color in the Final Product Presence of residual nitro-aromatic impurities or degradation products.Recrystallization with activated carbon can help decolorize the product.[3] If the color persists, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 6-Chloro-5-nitropyridin-2(1H)-one?

A1: The most likely impurities depend on the synthetic route. A common method for synthesizing 6-Chloro-5-nitropyridin-2(1H)-one is through the hydrolysis of 2,6-dichloro-5-nitropyridine. Therefore, potential impurities include:

  • Unreacted 2,6-dichloro-5-nitropyridine: The starting material for the hydrolysis.

  • Isomeric byproducts: Such as 2-chloro-3-nitropyridin-6(1H)-one, if the starting material contains isomeric impurities. The synthesis of the precursor 2-chloro-5-nitropyridine can sometimes yield the 2-amino-3-nitro-pyridine byproduct.[1]

  • Over-hydrolysis or side-reaction products: Depending on the reaction conditions, other chlorinated pyridines could undergo hydrolysis.

Q2: What is the best solvent for recrystallizing 6-Chloro-5-nitropyridin-2(1H)-one?

A2: A good starting point for recrystallization is a mixed solvent system of alcohol and water, such as ethanol/water or isopropanol/water.[1][3] The related compound 2-hydroxy-5-nitropyridine has been successfully recrystallized from a 2:1 water/alcohol mixture and from isopropanol.[1][3] The ideal ratio should be determined experimentally by testing the solubility of a small amount of the crude product in various hot and cold solvent mixtures.

Q3: When should I use column chromatography instead of recrystallization?

A3: Column chromatography is recommended when:

  • Recrystallization fails to achieve the desired purity.

  • The crude product contains multiple impurities with similar solubility profiles to the target compound.

  • A very high purity (>99%) is required, for example, for analytical standards or for use in sensitive downstream applications.

Q4: What is a good starting solvent system for column chromatography of 6-Chloro-5-nitropyridin-2(1H)-one on silica gel?

A4: For silica gel column chromatography, a gradient of ethyl acetate in hexanes is a good starting point. Based on protocols for similar nitropyridine derivatives, you can begin with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate.[4][5] Monitoring the separation by Thin Layer Chromatography (TLC) beforehand is crucial to determine the optimal solvent system.

Q5: How can I monitor the purity of my product during purification?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.

Materials:

  • Crude 6-Chloro-5-nitropyridin-2(1H)-one

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 6-Chloro-5-nitropyridin-2(1H)-one in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat the mixture gently.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • While the ethanol solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy (turbid).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude 6-Chloro-5-nitropyridin-2(1H)-one

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using either a dry or wet packing method. Equilibrate the column with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent mixture, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 90:10, 80:20 hexanes:ethyl acetate). The optimal gradient will depend on the separation observed by TLC.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 6-Chloro-5-nitropyridin-2(1H)-one.

References

  • Chemoenzymatic synthesis of (+)-The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g) - Organic Syntheses Procedure. Available at: [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. Available at: [Link]

  • Supporting Information 1 - HU Berlin - Physik. Available at: [Link]

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents.
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents.
  • Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole | Request PDF. Available at: [Link]

  • 2,6-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 85239 - PubChem. Available at: [Link]

  • How To Recrystallize A Solid - YouTube. Available at: [Link]

  • 2,6-Dichloro-3-nitropyridine - Chem-Impex. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and supported by literature references.

I. Overview of Synthetic Strategies

The synthesis of 6-Chloro-5-nitropyridin-2(1H)-one can be approached through several routes. The most common strategies involve either the nitration of a pre-existing 6-chloropyridin-2(1H)-one scaffold or the chlorination of a 5-nitropyridin-2(1H)-one precursor. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the laboratory. Below is a graphical representation of the two primary synthetic pathways.

Synthetic_Pathways cluster_0 Route A: Nitration Pathway cluster_1 Route B: Chlorination Pathway cluster_2 Precursor Synthesis for Route B A1 6-Chloropyridin-2(1H)-one A2 6-Chloro-5-nitropyridin-2(1H)-one A1->A2 Nitration (e.g., HNO₃/H₂SO₄) B1 2-Hydroxy-5-nitropyridine B2 6-Chloro-5-nitropyridin-2(1H)-one B1->B2 Chlorination (e.g., POCl₃, PCl₅) C1 2-Aminopyridine C2 2-Amino-5-nitropyridine C1->C2 Nitration C3 2-Hydroxy-5-nitropyridine C2->C3 Diazotization & Hydrolysis

Caption: Primary synthetic routes to 6-Chloro-5-nitropyridin-2(1H)-one.

II. Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the synthesis, with a focus on overcoming low yields.

Route A: Nitration of 6-Chloropyridin-2(1H)-one

Q1: My nitration reaction is resulting in a very low yield of the desired 6-chloro-5-nitropyridin-2(1H)-one. What are the likely causes?

A1: Low yields in the nitration of pyridinone systems are frequently due to a combination of factors, including the formation of byproducts and incomplete reaction. Here’s a systematic approach to troubleshooting:

  • Over-Nitration: The pyridinone ring system is susceptible to further nitration under harsh conditions, leading to dinitro or even trinitro derivatives.[1] The electron-donating hydroxyl group and the electron-withdrawing nitro group influence the regioselectivity of subsequent nitrations.

  • Isomer Formation: While the 5-position is generally favored due to the directing effects of the existing substituents, nitration at other positions on the ring can occur, leading to a mixture of isomers that are difficult to separate.

  • Degradation of Starting Material: Pyridine derivatives can be sensitive to strongly acidic and oxidizing conditions, leading to decomposition or polymerization, often indicated by the formation of dark, tarry substances.[2]

Troubleshooting Workflow:

Nitration_Troubleshooting cluster_byproducts Byproduct Analysis cluster_reaction_conditions Reaction Condition Optimization Start Low Yield in Nitration Q1 Analyze Crude Product by LC-MS/NMR Start->Q1 Higher_MW Higher MW peaks observed? Q1->Higher_MW Yes Isomers Isomeric peaks observed? Q1->Isomers Yes Incomplete_Rxn Significant starting material remains? Q1->Incomplete_Rxn Yes Degradation Dark/Tarry Mixture? Q1->Degradation Yes Sol1 Reduce reaction temperature and/or nitrating agent conc. Higher_MW->Sol1 Likely Over-Nitration Sol2 Optimize solvent system for better regioselectivity. Isomers->Sol2 Isomer Formation Issue Sol3 Increase reaction time or temperature cautiously. Incomplete_Rxn->Sol3 Incomplete Conversion Sol4 Use a milder nitrating agent (e.g., HNO₃ in Ac₂O). Degradation->Sol4 Decomposition Occurring

Caption: Troubleshooting logic for low yield in nitration.

Q2: What are the optimal conditions for the nitration of 6-chloropyridin-2(1H)-one?

A2: The optimal conditions can be substrate-dependent, but a good starting point is the use of a mixture of concentrated nitric acid and sulfuric acid.[3] It is crucial to maintain a low temperature during the addition of the substrate to the nitrating mixture to control the exothermic reaction and minimize byproduct formation.

ParameterRecommended Starting ConditionRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄ (1:2 to 1:4 v/v)Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3]
Temperature 0-10 °C during addition, then slowly warm to room temperatureControls the reaction rate, reduces the risk of over-nitration and degradation.
Reaction Time 2-6 hours (monitor by TLC or LC-MS)Insufficient time leads to incomplete reaction, while excessive time can promote side reactions.
Quenching Pouring the reaction mixture onto crushed iceSafely neutralizes the strong acids and precipitates the product.
Route B: Chlorination of 2-Hydroxy-5-nitropyridine

Q1: The chlorination of 2-hydroxy-5-nitropyridine is not proceeding to completion, and the yield is low. How can I improve this step?

A1: Incomplete chlorination and low yields are common issues in this transformation. The key is to effectively replace the hydroxyl group with a chlorine atom without causing decomposition.

  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of chlorination.[4] In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the reactivity.

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. A careful balance is necessary.

  • Removal of HCl: The reaction generates HCl gas, which can in some cases inhibit the reaction. Performing the reaction under a gentle stream of inert gas can help drive the equilibrium towards the product.

Recommended Protocol for Chlorination:

  • To a flask containing 2-hydroxy-5-nitropyridine (1 equivalent), add phosphorus oxychloride (3-5 equivalents).

  • If desired, add phosphorus pentachloride (1.1 equivalents).

  • Heat the mixture to reflux (typically around 105-110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., NaHCO₃ or NH₄OH) to a pH of ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[4]

Q2: I am having difficulty synthesizing the precursor, 2-hydroxy-5-nitropyridine, in good yield. What are the critical steps?

A2: The synthesis of 2-hydroxy-5-nitropyridine often starts from 2-aminopyridine and involves a two-step process: nitration followed by diazotization and hydrolysis. A one-pot method has also been described.[5]

  • Nitration of 2-Aminopyridine: This step can produce a mixture of isomers (3-nitro and 5-nitro). The reaction conditions, particularly the temperature and the ratio of nitric to sulfuric acid, must be carefully controlled to favor the formation of the 5-nitro isomer.

  • Diazotization and Hydrolysis: The subsequent conversion of the amino group to a hydroxyl group via a diazonium salt is a standard transformation. Key parameters include maintaining a low temperature (0-5 °C) during the addition of sodium nitrite to prevent the decomposition of the unstable diazonium salt.

A patented one-pot synthesis method involves the following steps:

  • Addition of 2-aminopyridine to concentrated sulfuric acid at 10-20 °C.

  • Addition of concentrated nitric acid, followed by stirring at 40-50 °C.

  • Quenching the reaction mixture in water and cooling to 0-10 °C.

  • Dropwise addition of an aqueous solution of sodium nitrite for the diazotization reaction.

  • Adjustment of the acid concentration with ammonia water to facilitate product isolation.[5]

III. Purification Strategies

Q1: My crude product is a mixture of isomers and other impurities. What is the best way to purify 6-chloro-5-nitropyridin-2(1H)-one?

A1: Purification can indeed be challenging due to the similar polarities of the desired product and its isomers.

  • Recrystallization: This is often the most effective method for purifying the final product on a larger scale. A suitable solvent system must be identified through screening. Common solvents for recrystallization of polar aromatic compounds include ethanol, isopropanol, and ethyl acetate/heptane mixtures.

  • Column Chromatography: For smaller scales or when recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Acid-Base Extraction: In some cases, the acidic nature of the pyridinone proton can be exploited. Dissolving the crude product in an organic solvent and washing with a dilute aqueous base can remove acidic impurities. However, the product itself may have some solubility in the basic aqueous layer, so this must be done with care.

IV. References

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. Retrieved from

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from

  • Scite. Bromination and nitration of 2‐hydroxypyridine‐N‐oxide. Retrieved from

  • SpringerLink. (1998). Reactivity of heterocyclic compounds in nitration. 8. Nitration of 3-hydroxypyridine and its substituted forms. Retrieved from

  • Google Patents. (2020). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Retrieved from

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from

  • Google Patents. (2020). Preparation method of high-yield 2-chloro-5-nitropyridine. Retrieved from

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. Retrieved from

  • BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis. Retrieved from

Sources

Technical Support Center: Synthesis of 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-5-nitropyridin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. We will explore the common synthetic challenges, focusing on the identification and mitigation of side products to improve yield, purity, and process reliability. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively.

Section 1: The Primary Synthetic Pathway

The most prevalent and reliable method for synthesizing 6-Chloro-5-nitropyridin-2(1H)-one involves a two-step process. First, 2,6-dichloropyridine undergoes electrophilic nitration to produce 2,6-dichloro-3-nitropyridine.[1][2][3] This intermediate is then subjected to a regioselective partial hydrolysis, where the chlorine atom at the C2 position is replaced by a hydroxyl group, which tautomerizes to the more stable pyridinone form.

The regioselectivity of this hydrolysis is critical. The nitro group at C5 strongly activates both the ortho (C2) and para (C6) positions for nucleophilic aromatic substitution (SNAr) via resonance stabilization of the Meisenheimer intermediate.[4] However, the strong inductive electron-withdrawing effect of the nitro group makes the ortho C2 position significantly more electron-deficient, kinetically favoring nucleophilic attack at this site.[4]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Selective Hydrolysis A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B HNO₃ / H₂SO₄ C 6-Chloro-5-nitropyridin-2(1H)-one B->C H₂O / Base

Caption: Primary two-step synthesis pathway.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product is contaminated with significant amounts of the starting material, 2,6-dichloro-3-nitropyridine. What's causing this low conversion?

A1: Cause & Explanation: This is a classic case of incomplete hydrolysis. The SNAr reaction to replace the C2-chlorine is the rate-determining step and can be sluggish if conditions are not optimal.

  • Insufficient Reaction Time or Temperature: The hydrolysis may require prolonged heating to reach completion. Without adequate thermal energy, the activation barrier for the nucleophilic attack is not overcome efficiently.

  • Inadequate Base/Catalyst: If using a base-catalyzed hydrolysis, insufficient quantities or a weak base may not effectively facilitate the reaction.

  • Poor Solubility: 2,6-dichloro-3-nitropyridine has limited solubility in purely aqueous systems. If the substrate is not properly dissolved or suspended, the reaction becomes mass-transfer limited, leading to low conversion.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material spot/peak. Do not stop the reaction based on time alone.

  • Temperature Control: Gradually increase the reaction temperature in 5-10 °C increments, while monitoring for any decomposition (see Q3).

  • Solvent System: Consider using a co-solvent like dioxane or DMSO with water to improve the solubility of the starting material.

  • Base Selection: Ensure at least a stoichiometric amount of a suitable base (e.g., NaOH, KOH) is used to neutralize the HCl generated and catalyze the reaction.

Q2: I've isolated an isomeric byproduct with the same mass as my target compound. What is it and how can I avoid it?

A2: Cause & Explanation: The most likely isomeric impurity is 2-Chloro-5-nitropyridin-6(1H)-one . This arises from a lack of complete regioselectivity during the hydrolysis step, where water attacks the C6 position instead of the kinetically favored C2 position. While C2 is more activated by induction, the C6 position is also activated (para to the nitro group), and under certain conditions, particularly higher temperatures or prolonged reaction times, the thermodynamically favored product may begin to form.[4]

Troubleshooting Steps:

  • Strict Temperature Control: Avoid excessive temperatures. The energy difference between the transition states for attack at C2 and C6 is finite. Higher temperatures provide enough energy to overcome both barriers, reducing selectivity. Aim for the lowest temperature that allows for a reasonable reaction rate.

  • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after the primary starting material is consumed. Prolonged heating can lead to equilibration or formation of the thermodynamic byproduct.

  • Purification: If the isomer forms, it can often be separated from the desired product by column chromatography or recrystallization, though this reduces the isolated yield.

Q3: My reaction mixture turned dark brown, and I observed gas evolution. The final product is impure and yield is very low. What happened?

A3: Cause & Explanation: This indicates decomposition. Nitrated aromatic compounds are often thermally sensitive.

  • Overheating during Nitration: The initial nitration of 2,6-dichloropyridine is highly exothermic. Poor temperature control can lead to runaway reactions, decomposition of nitric acid, and the evolution of hazardous brown nitrogen oxide (NO₂) fumes.[1]

  • Overheating during Hydrolysis: The pyridinone ring system, especially when nitrated, can be unstable at high temperatures, leading to polymerization or ring-opening side reactions.

  • Strongly Basic Conditions: In some cases, very strong bases can cause ring-opening of the pyridine nucleus, a known side reaction for certain electron-deficient pyridines.[5]

Troubleshooting Steps:

  • Nitration Control: Add the nitrating agent (e.g., fuming nitric acid or a KNO₃/H₂SO₄ mixture) slowly to the substrate solution in an ice bath to maintain a low temperature (e.g., 0-10 °C).[2][3]

  • Hydrolysis Temperature: Maintain the minimum required temperature for the hydrolysis step and monitor closely.

  • pH Control: Avoid using an excessive excess of strong base during hydrolysis.

Q4: I'm observing a highly polar impurity that I suspect is the di-hydrolyzed product, 3-nitro-2,6-pyridinediol. How can I prevent its formation?

A4: Cause & Explanation: This side product, more accurately named 5-Nitro-2,6-dihydroxypyridine, forms when the hydrolysis reaction does not stop after the first substitution. The initial product, 6-Chloro-5-nitropyridin-2(1H)-one, can undergo a second SNAr reaction at the C6 position, especially under forcing conditions (high temperature, high concentration of base, or extended reaction time).

Troubleshooting Steps:

  • Stoichiometry: Use a controlled amount of the hydrolyzing agent (e.g., 1.0-1.2 equivalents of base). A large excess will drive the reaction toward the di-substituted product.

  • Reaction Monitoring: This is critical. Monitor the reaction by TLC. You should see the starting material spot disappear and the product spot appear. Stop the reaction as soon as the starting material is consumed to prevent the subsequent conversion of your product into the di-hydrolyzed impurity.

  • Temperature: As with isomer formation, lower temperatures will favor the mono-hydrolysis. The second hydrolysis step typically requires a higher activation energy.

Section 3: Visualizing Side Product Formation Pathways

The following diagram illustrates the desired reaction pathway and the key diversions that lead to common impurities. Understanding these branching points is essential for effective troubleshooting.

G Start 2,6-Dichloro-3-nitropyridine Product 6-Chloro-5-nitropyridin-2(1H)-one Start->Product  Optimal Conditions (Controlled Temp & Time) Isomer Isomeric Product (2-Chloro-5-nitropyridin-6(1H)-one) Start->Isomer  High Temp (Loss of Selectivity) Decomp Decomposition Products Start->Decomp  Excessive Heat DiHydro Di-hydrolysis Product (5-Nitro-2,6-dihydroxypyridine) Product->DiHydro  Excess H₂O / Base  High Temp / Long Time Product->Decomp  Excessive Heat

Caption: Troubleshooting map for hydrolysis of 2,6-dichloro-3-nitropyridine.

Section 4: Recommended Experimental Protocols

This section provides validated, step-by-step methodologies designed to maximize yield and purity.

Protocol 1: Nitration of 2,6-Dichloropyridine
  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

  • Charge: To the flask, add 2,6-dichloropyridine (1.0 eq).

  • Acid Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (3-4 vol). Cool this mixture to 0 °C.

  • Addition: Slowly add the cold nitrating mixture to the stirred 2,6-dichloropyridine via the dropping funnel, ensuring the internal reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-65 °C for 2-4 hours.[2][3] Monitor reaction completion by TLC or GC.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. The product, 2,6-dichloro-3-nitropyridine, will precipitate as a solid.

  • Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Protocol 2: Selective Hydrolysis to 6-Chloro-5-nitropyridin-2(1H)-one
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of 2,6-dichloro-3-nitropyridine (1.0 eq) in a 10:1 mixture of water and a co-solvent like 1,4-dioxane.

  • Base Addition: Add sodium hydroxide (1.1 eq) as a solution in water.

  • Reaction: Heat the mixture to reflux (or a target temperature of 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress every 30-60 minutes by TLC (e.g., using a 1:1 ethyl acetate:hexanes eluent). The product is more polar than the starting material. Stop the reaction immediately upon the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and then place in an ice bath.

  • Acidification: Carefully acidify the mixture with concentrated HCl to a pH of ~2-3. The desired product will precipitate out of the solution.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield 6-Chloro-5-nitropyridin-2(1H)-one.

Section 5: Data Summary Table

The table below summarizes the impact of key reaction parameters on the outcome of the selective hydrolysis step.

ParameterStandard ConditionDeviationLikely Outcome / Side Product
Temperature 80-90 °C> 100 °CIncreased formation of isomer and di-hydrolysis product; potential decomposition.
Reaction Time Monitor by TLC (typically 2-6 h)Excessive Time (>8 h)Increased formation of di-hydrolysis product.
Base (NaOH) 1.0 - 1.2 equivalents> 1.5 equivalentsSignificant increase in di-hydrolysis product formation.
Base (NaOH) 1.0 - 1.2 equivalents< 1.0 equivalentIncomplete reaction; low yield.
Solvent Water / Co-solventWater onlyPoor solubility, slow/incomplete reaction.

References

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Available at: [Link]

  • Google Patents. (N.D.). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2011). 2,6-Dichloro-3-nitropyridine. Available at: [Link]

  • National Center for Biotechnology Information. (N.D.). 2,6-Dichloro-3-nitropyridine. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

  • ResearchGate. (2010). 2-Chloro-5-nitropyridine. Available at: [Link]

  • Google Patents. (N.D.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Chemguide. (N.D.). electrophilic substitution in methylbenzene and nitrobenzene. Available at: [Link]

  • Google Patents. (N.D.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

Sources

Optimizing reaction conditions for 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-5-nitropyridin-2(1H)-one

Welcome to the technical support center for the synthesis and optimization of 6-Chloro-5-nitropyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for yield, purity, and scalability.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The typical synthetic route involves the nitration of 6-chloropyridin-2(1H)-one. We will focus our troubleshooting on this common pathway.

Q1: I am observing very low or no product yield. What are the likely causes and how can I fix it?

Low yield is a frequent issue stemming from several potential root causes, from reaction conditions to work-up procedures.

Potential Cause 1: Ineffective Nitration The core of the synthesis is an electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acid, must be produced in sufficient concentration to attack the pyridinone ring. The pyridinone ring is activated towards electrophilic attack by the hydroxyl group, which directs ortho and para. Nitration is expected at the 3 and 5 positions.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that concentrated nitric acid (68-70%) and sulfuric acid (95-98%) are used. Anhydrous conditions are critical as water can consume the nitronium ion.

    • Optimize Acid Ratio: The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion. A common ratio is a 2:1 to 3:1 volume of H₂SO₄ to HNO₃. Insufficient sulfuric acid will result in a slower reaction.

    • Control Temperature: The reaction is typically run at low temperatures (0-10 °C) to control the exothermic nitration and prevent side reactions. However, if the reaction is sluggish, a slight, controlled increase in temperature (e.g., to 20-25 °C) after the initial addition may be necessary to drive the reaction to completion. Monitor carefully, as runaway reactions are a risk.

Potential Cause 2: Product Degradation Nitro-aromatic compounds can be sensitive to high temperatures and harsh conditions.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Do not exceed the recommended temperature range during nitration or work-up. Overheating during the reaction or solvent removal can lead to decomposition.

    • Quenching Protocol: The reaction is typically quenched by pouring the acidic mixture onto ice water. This must be done slowly and with vigorous stirring to dissipate heat effectively. A rapid, uncontrolled quench can cause localized heating and degradation.

Potential Cause 3: Inefficient Product Isolation The product may be lost during the extraction and purification phases.

  • Troubleshooting Steps:

    • Precipitation and Filtration: After quenching, the product often precipitates from the aqueous solution. Ensure the pH is adjusted appropriately (usually to a neutral or slightly acidic pH) to maximize precipitation before filtration.

    • Solvent Extraction: If the product does not precipitate fully, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions will be necessary to ensure complete recovery from the aqueous layer.

    • Drying: Ensure the final product is dried thoroughly under vacuum, as residual solvent or water will artificially lower the calculated yield.

Below is a troubleshooting workflow for addressing low yield:

low_yield_troubleshooting start Problem: Low Yield check_reagents 1. Check Reagent Quality (H₂SO₄, HNO₃) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions 2. Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup 3. Analyze Work-up & Isolation workup_ok Isolation Efficient? check_workup->workup_ok reagent_ok->check_conditions Yes replace_reagents Action: Use fresh, anhydrous acids. reagent_ok->replace_reagents No conditions_ok->check_workup Yes optimize_temp Action: Adjust temperature. Start at 0°C, allow to warm slowly if no conversion. conditions_ok->optimize_temp No optimize_workup Action: Adjust quench pH. Perform multiple extractions. workup_ok->optimize_workup No success Yield Improved workup_ok->success Yes replace_reagents->success optimize_temp->success optimize_workup->success

Caption: Troubleshooting workflow for low product yield.

Q2: My final product is impure, showing multiple spots on TLC. How do I identify and minimize these impurities?

Impurity formation is often due to side reactions occurring in parallel with the desired nitration.

Potential Impurity 1: 6-Chloro-3-nitropyridin-2(1H)-one (Isomer) The hydroxyl group at the C2 position is an ortho-, para-director. Since the para-position (C5) is the target, the ortho-position (C3) is also activated. The formation of the 3-nitro isomer is a common side reaction.[1]

  • Minimization Strategy:

    • Steric Hindrance: The chloro group at C6 provides some steric hindrance that can disfavor substitution at the C5 position to a small degree, but electronic effects dominate. The key is precise temperature control.

    • Temperature Control: Lower reaction temperatures (e.g., holding at 0 °C or even -5 °C) generally improve regioselectivity. Higher temperatures provide more energy to overcome the activation barrier for the formation of the less-favored isomer.

Potential Impurity 2: Dinitrated Products If the reaction conditions are too harsh (high temperature, high concentration of nitrating agent, or long reaction time), a second nitration can occur on the ring, leading to highly polar impurities that are difficult to remove.

  • Minimization Strategy:

    • Stoichiometry: Use a slight excess, but not a large excess, of nitric acid (e.g., 1.1-1.5 equivalents).

    • Reaction Time: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent over-nitration.

Potential Impurity 3: Unreacted Starting Material Incomplete conversion will leave the starting material, 6-chloropyridin-2(1H)-one, in your crude product.

  • Minimization Strategy:

    • Reaction Monitoring: Use TLC to track the disappearance of the starting material. If the reaction stalls, consider a slight increase in temperature or extended reaction time.

    • Purification: Unreacted starting material can typically be separated from the more polar nitro-product via column chromatography.

Purification Strategy: Column chromatography on silica gel is the most effective method for separating the desired 5-nitro product from isomers and other impurities. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity, will allow for the separation of the less polar starting material, the desired product, and finally the more polar isomers and dinitrated species.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the nitration of 6-chloropyridin-2(1H)-one?

While every reaction requires empirical optimization, a well-established starting point is crucial. The table below summarizes a standard protocol and parameters for consideration.

ParameterRecommended ConditionRationale & Expert Insight
Starting Material 6-chloropyridin-2(1H)-oneCommercially available and allows for direct installation of the key nitro group. Ensure it is dry before use.
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃This classic mixed acid system is effective at generating the required nitronium ion (NO₂⁺) for the reaction.
Acid Ratio (v/v) 2:1 to 3:1 (H₂SO₄:HNO₃)A higher proportion of sulfuric acid ensures complete protonation of nitric acid, maximizing the concentration of the active electrophile.
Temperature 0 °C to 10 °CThe nitration is highly exothermic. Maintaining a low temperature is critical for controlling the reaction rate, preventing thermal runaway, and minimizing the formation of the 3-nitro isomer.[1]
Addition Method Slow, dropwise additionThe substrate (dissolved in H₂SO₄) should be cooled first, followed by the dropwise addition of HNO₃ to manage heat generation.
Reaction Time 1 - 4 hoursMonitor by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete when the starting material spot has disappeared.
Work-up Pour onto crushed iceThis safely quenches the reaction and precipitates the crude product. Follow with filtration and washing with cold water.
Q2: What is the mechanism of the reaction and how do substituents influence it?

The reaction is an electrophilic aromatic substitution. The key steps are:

  • Generation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The electron-rich pyridinone ring attacks the nitronium ion. The hydroxyl/oxo- group at C2 is an activating, ortho-para director, meaning it directs the incoming electrophile to the C3 and C5 positions.

  • Rearomatization: The resulting intermediate (a sigma complex) loses a proton to regenerate the aromatic ring, yielding the nitrated product.

mechanism cluster_0 Electrophilic Aromatic Substitution SM 6-chloropyridin-2(1H)-one (Activated Ring) NO2 NO₂⁺ (Nitronium Ion) Sigma Sigma Complex (Intermediate) SM->Sigma Attack P5 5-Nitro Product (Major, Para) Sigma->P5 -H⁺ (Para) P3 3-Nitro Product (Minor, Ortho) Sigma->P3 -H⁺ (Ortho)

Caption: Simplified mechanism of nitration on the pyridinone ring.

The chloro group at C6 is deactivating but also an ortho-para director. However, the powerful activating effect of the C2-hydroxyl group dominates the regiochemical outcome. The primary competition is between the electronically favored C5 (para) position and the C3 (ortho) position.[1]

Q3: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. A 3:1 or 2:1 ratio often provides good separation.

  • Visualization: UV light (254 nm). The aromatic rings will show up as dark spots.

  • Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the plate. The product, being more polar due to the nitro group, will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

For more quantitative analysis, LC-MS can be used to monitor the disappearance of the starting material mass peak and the appearance of the product mass peak.

Q4: What are the critical safety precautions for this synthesis?

Handling strong, oxidizing acids and potentially unstable nitro compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or a face shield), and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Fume Hood: All operations involving concentrated nitric acid, sulfuric acid, and the reaction itself must be performed in a certified chemical fume hood.

  • Acid Handling: Always add acid to water (or other solutions) slowly, never the other way around, to control the exothermic dilution process. When creating the nitrating mixture, add the nitric acid slowly to the sulfuric acid while cooling in an ice bath.

  • Quenching: The quenching of the reaction mixture on ice is highly exothermic. Perform this step slowly and with efficient stirring to prevent splashing and thermal runaway.

  • Product Stability: While 6-Chloro-5-nitropyridin-2(1H)-one is generally stable, nitro compounds as a class can be energetic. Avoid excessive heat, shock, or friction, especially with the dry, purified product.[2][3]

References

  • CN109456257B: Preparation method of high-yield 2-chloro-5-nitropyridine.
  • CN102040554A: Method for preparing 2-chloro-5-nitropyridine.
  • Journal of the Chemical Society B: Physical Organic (1969): The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. RSC Publishing. [Link]

  • PubChem: 6-Chloro-5-nitropyridine-3-carboxylic acid - Safety and Hazards. National Center for Biotechnology Information. [Link]

  • BoroPharm Inc.: 2(1H)-Pyridinone, 6-chloro-5-nitro-. BoroPharm Inc. [Link]

  • Journal of the Chemical Society B: Physical Organic (1967): Heteroaromatic reactivity. Part II. The kinetics of nitration of pyridine 1-oxide, 2,6-lutidine 1-oxide, and isoquinoline 2-oxide. RSC Publishing. [Link]

Sources

Technical Support Center: 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide by a Senior Application Scientist on troubleshooting the purification of 6-Chloro-5-nitropyridin-2(1H)-one, designed for chemistry professionals. This document provides validated protocols and expert insights to diagnose and resolve common purity challenges.

Welcome to the technical support center for 6-Chloro-5-nitropyridin-2(1H)-one. This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis and purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of 6-Chloro-5-nitropyridin-2(1H)-one?

A1: Impurities largely depend on the synthetic route. A prevalent method involves the chlorination of 2-hydroxy-5-nitropyridine.[1][2] Potential impurities include:

  • Unreacted Starting Material: 2-hydroxy-5-nitropyridine.

  • Isomeric Byproducts: Positional isomers formed during the initial nitration of the pyridine ring, such as 2-amino-3-nitropyridine if starting from 2-aminopyridine.[3]

  • Reagent Residues: Residual chlorinating agents (e.g., phosphorus oxychloride) or their hydrolysis products.

  • Degradation Products: Compounds resulting from hydrolysis or decomposition under harsh temperature or pH conditions.

Q2: What is the expected appearance and melting point of pure 6-Chloro-5-nitropyridin-2(1H)-one?

A2: The pure compound is typically a light yellow to beige or light brown crystalline powder. Significant deviation, such as a dark brown or tar-like appearance, indicates substantial impurities. While melting points can vary slightly, they are often reported in ranges. For instance, the related compound 2-Chloro-5-nitropyridine has a reported melting point of 105-108 °C.[1] It is crucial to consult the certificate of analysis for the specific batch or a reliable reference.

Q3: What analytical techniques are recommended for purity assessment?

A3: A multi-technique approach is best for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique for visualizing the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities. A reverse-phase C18 column is often a good starting point.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can help identify and quantify impurities if their signals are resolved from the main compound.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and detailed protocols to resolve them.

Problem 1: The isolated product is highly colored (dark yellow, brown, or black).

Q: My crude 6-Chloro-5-nitropyridin-2(1H)-one is a dark, oily solid. How can I remove the color and obtain a clean, crystalline product?

A: This is a classic sign of residual acidic impurities, polymeric materials, or aromatic nitro-compound byproducts. These impurities are often highly colored and can inhibit crystallization. The most effective method to address this is a well-executed recrystallization, potentially with an activated carbon treatment step.

Causality: Dark coloration often arises from trace amounts of materials that have extended chromophores. Nitration reactions, if not perfectly controlled, can produce such byproducts. Activated carbon has a high surface area with a network of pores, making it exceptionally effective at adsorbing large, flat, color-producing molecules via van der Waals forces.

Workflow for Decolorization and Purification ```dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Crude, Colored Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in Minimum\nHot Solvent (e.g., Isopropanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_carbon [label="Add Activated Carbon\n(1-2% w/w)", fillcolor="#F1F3F4", fontcolor="#202124"]; hot_filter [label="Perform Hot Gravity Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="Allow Filtrate to Cool Slowly\n(Crystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; isolate [label="Isolate Crystals\n(Vacuum Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; wash_dry [label="Wash with Cold Solvent & Dry", fillcolor="#F1F3F4", fontcolor="#202124"]; pure_product [label="Pure, Light-Colored Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> add_carbon [label="If color is intense"]; dissolve -> hot_filter [label="If no carbon needed"]; add_carbon -> hot_filter; hot_filter -> cool; cool -> isolate; isolate -> wash_dry; wash_dry -> pure_product; }

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-nitropyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to ensure the success of your reactions.

A Note on Safety: Before beginning any experimental work, it is crucial to consult the latest Safety Data Sheet (SDS) for 6-Chloro-5-nitropyridin-2(1H)-one and all other reagents. Similar chlorinated and nitrated aromatic compounds can cause serious skin and eye irritation.[1][2] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.[3][4]

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the chemical modification of 6-Chloro-5-nitropyridin-2(1H)-one.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)

Q: My nucleophilic aromatic substitution (SNAr) reaction to replace the 6-chloro substituent is failing or giving very low yields. What factors should I investigate?

A: This is a common challenge that typically revolves around reaction kinetics and the stability of the key reaction intermediate. The reactivity in an SNAr reaction is governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed upon nucleophilic attack.[5] In 6-Chloro-5-nitropyridin-2(1H)-one, the electron-withdrawing nitro group and the pyridine ring nitrogen work in concert to stabilize this intermediate, making the C6 position susceptible to attack. However, several factors can impede this process.

Causality-Driven Troubleshooting Steps:

  • Nucleophile Potency: The nucleophile must be strong enough to attack the electron-deficient ring. If you are using a neutral nucleophile (e.g., an amine or alcohol), the reaction often requires a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to deprotonate the nucleophile in situ or to scavenge the HCl byproduct, driving the equilibrium forward.

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer complex. Polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile are highly recommended as they can solvate the cation without interfering with the nucleophile. Protic solvents (like ethanol or water) can solvage the nucleophile, reducing its reactivity.

  • Reaction Temperature: SNAr reactions often have a significant activation energy barrier. If the reaction is sluggish at room temperature, gradually increasing the heat (e.g., to 60-120 °C) can dramatically increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.

  • Tautomerization and Deprotonation: The pyridinone N-H is acidic. A strong base could deprotonate the pyridinone nitrogen, forming an anionic species. This can alter the electronic properties of the ring, potentially deactivating it towards nucleophilic attack or causing solubility issues. Using a milder base or carefully controlling stoichiometry is crucial.

Workflow for Troubleshooting Low SNAr Yield

Caption: A systematic workflow for diagnosing and solving low-yield SNAr reactions.

Issue 2: Unselective or Incomplete Reduction of the Nitro Group

Q: I am trying to reduce the 5-nitro group to an amine, but the reaction is yielding a mixture of products or stopping at an intermediate stage. How can I achieve a clean conversion?

A: The reduction of an aromatic nitro group is a powerful transformation, but it proceeds through several intermediates, namely nitroso and hydroxylamine species.[6][7] Incomplete reaction or the use of overly harsh reagents can lead to the accumulation of these intermediates or the formation of undesired dimers (azo/azoxy compounds). Chemoselectivity is also a concern; the reducing agent should ideally not affect the chloro substituent or the pyridinone ring.

Recommended Reduction Protocols & Troubleshooting:

Reagent SystemTypical ConditionsAdvantagesTroubleshooting/Considerations
SnCl₂·2H₂O / HCl EtOH or EtOAc, 60-80 °CHigh yield, reliable, tolerates many functional groups.Requires acidic conditions. Post-reaction neutralization is crucial and can sometimes be challenging.
Fe / NH₄Cl EtOH/H₂O, RefluxNeutral conditions, inexpensive, good for sensitive substrates.Heterogeneous reaction, may require vigorous stirring. Iron salts can sometimes complicate workup.
H₂ / Pd-C MeOH or EtOH, rt, 1-4 atm H₂Very clean, byproduct is water. Can sometimes achieve reductive dechlorination.Requires specialized hydrogenation equipment. The catalyst can be pyrophoric. The C-Cl bond may be susceptible to hydrogenolysis (reduction) depending on the catalyst and conditions.
Sodium Dithionite (Na₂S₂O₄) H₂O/THF or Dioxane, rtMild, often used for sensitive systems.Can sometimes give lower yields; solubility of reagents can be an issue.

Key Insights:

  • Intermediate Formation: If you isolate a product that is not your starting material or desired amine, consider the possibility of a hydroxylamine intermediate. These can often be coaxed to the full amine by extending the reaction time or adding more reducing agent.

  • Chemoselectivity: For preserving the 6-chloro group, methods like SnCl₂ or Fe/NH₄Cl are generally safer than catalytic hydrogenation, where dehalogenation is a known side reaction.[8]

  • Monitoring: Use TLC and stain with an oxidizing agent like potassium permanganate; the amine product will often show up as a yellow/brown spot. LC-MS is invaluable for identifying intermediates and confirming the mass of the final product.

Issue 3: Challenges in Product Purification

Q: My final product streaks badly on silica gel TLC plates, making column chromatography difficult. What purification strategies do you recommend?

A: This is a classic issue with pyridine-containing compounds, which are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel.[9] This interaction leads to peak tailing and poor separation.

Proven Purification Solutions:

  • Modify the Mobile Phase: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system (e.g., Hexane/EtOAc). This deactivates the acidic sites on the silica, leading to much sharper peaks.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel. Alternatively, reversed-phase chromatography (C18) is an excellent option if your product is sufficiently non-polar.

  • Acid-Base Extraction: This powerful technique can be used for initial cleanup.[9] Dissolve your crude mixture in an organic solvent (e.g., EtOAc, DCM). Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your basic pyridine product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with Na₂CO₃ or NaOH) to pH > 9 and re-extract your product back into an organic solvent.

  • Crystallization: If your product is a solid, crystallization is one of the best methods for achieving high purity.[9] Screen various solvent systems (e.g., EtOH, IPA, EtOAc/Hexane, Dichloromethane/Heptane) to find conditions that yield high-quality crystals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reactivity pattern of 6-Chloro-5-nitropyridin-2(1H)-one?

A: The molecule has three primary reactive sites. The reactivity is dictated by the strong electron-withdrawing effects of the nitro group and the pyridine nitrogen, which make the ring electron-deficient.

  • C6-Position (Chloro Group): This is the most electrophilic carbon and is highly activated for Nucleophilic Aromatic Substitution (SNAr). The nitro group at the meta-position (C5) and the ring nitrogen at the ortho-position both contribute to stabilizing the negative charge of the Meisenheimer intermediate.[5]

  • C5-Position (Nitro Group): The nitro group is readily reduced to an amine, hydroxylamine, or other nitrogen-containing functionalities using standard reducing agents.[6]

  • N1-Position (Pyridinone N-H): The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.

Key Reaction Pathways

Reaction_Pathways Start 6-Chloro-5-nitropyridin-2(1H)-one SNAr_Product 6-Substituted-5-nitropyridin-2(1H)-one Start->SNAr_Product Nu:⁻ / Base (SNAr at C6) Reduction_Product 6-Chloro-5-aminopyridin-2(1H)-one Start->Reduction_Product [H] (e.g., SnCl₂, Fe) (Nitro Reduction at C5) N_Alkylation_Product 1-Alkyl-6-chloro-5-nitropyridin-2-one Start->N_Alkylation_Product R-X / Base (N-Alkylation at N1)

Caption: Primary reaction pathways for the functionalization of 6-Chloro-5-nitropyridin-2(1H)-one.

Q2: How does the pyridinone/pyridin-2-ol tautomerism affect the compound's reactivity?

A: 6-Chloro-5-nitropyridin-2(1H)-one exists in a tautomeric equilibrium with 6-Chloro-5-nitro-pyridin-2-ol.[10] In the solid state and in most polar solvents, the pyridinone form is heavily favored due to its amide-like resonance stabilization.[11] This is important because the two forms have different properties. The pyridinone form undergoes N-alkylation, while the pyridin-2-ol form would undergo O-alkylation. For SNAr reactions at the C6 position, the dominant pyridinone tautomer is the key reactive species. The presence of the tautomeric equilibrium generally does not complicate the primary SNAr and nitro reduction reactions but is a critical consideration for reactions involving the N-H/O-H group.

Q3: What analytical methods are best for monitoring reaction progress?

A: A combination of techniques is always best for unambiguous results.

  • Thin-Layer Chromatography (TLC): The quickest and most common method. Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate can help visualize products, especially amines formed from nitro reduction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides information on the retention time of reactants and products and, crucially, confirms their molecular weights, helping to identify intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the final, purified product. Disappearance of the starting material signals and the appearance of new signals corresponding to the product provide definitive proof of transformation.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid.
  • Fisher Scientific. (2023). Safety Data Sheet: 6-Chloro-2-methyl-5-nitropyridine.
  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Fisher Scientific. (2021). Safety Data Sheet: 2-Hydroxy-5-nitropyridine.
  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • Benchchem. (n.d.). Troubleshooting inconsistent results in Pyridin-4-ol experiments.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-nitropyridine.
  • BoroPharm Inc. (n.d.). 2(1H)-Pyridinone, 6-chloro-5-nitro-.
  • PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • ChemicalBook. (2025). 2-Chloro-5-nitropyridine - Safety Data Sheet.

Sources

Technical Support Center: Recrystallization of 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-5-nitropyridin-2(1H)-one via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As a Senior Application Scientist, my goal is to equip you with the knowledge to overcome common challenges and achieve high-purity crystalline product.

Understanding the Recrystallization of 6-Chloro-5-nitropyridin-2(1H)-one

Recrystallization is a critical technique for the purification of solid organic compounds like 6-Chloro-5-nitropyridin-2(1H)-one. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. This allows for the dissolution of the crude solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the solution.

The structural features of 6-Chloro-5-nitropyridin-2(1H)-one, including the polar pyridinone ring, the electron-withdrawing nitro group, and the chloro substituent, influence its solubility and crystalline nature. Careful selection of the recrystallization solvent and meticulous execution of the procedure are paramount to obtaining a high yield of pure product.

Standard Recrystallization Protocol

This protocol provides a general framework for the recrystallization of 6-Chloro-5-nitropyridin-2(1H)-one. The optimal solvent and specific volumes should be determined empirically on a small scale before proceeding with a larger batch.

Materials:

  • Crude 6-Chloro-5-nitropyridin-2(1H)-one

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water, or mixtures thereof)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when heated.

  • Dissolution: Place the crude 6-Chloro-5-nitropyridin-2(1H)-one in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present after dissolving the compound, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 6-Chloro-5-nitropyridin-2(1H)-one in a question-and-answer format.

Question: My compound "oiled out" instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or when it separates from the cooling solution as a liquid rather than a solid. This is common for compounds with low melting points or when the solution is highly concentrated.[4]

  • Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and try cooling the solution again, perhaps more slowly.

  • Preventative Measures:

    • Use more solvent: This will keep the compound in solution at a temperature below its melting point. You can later evaporate some of the solvent if needed to induce crystallization.

    • Change the solvent or use a solvent pair: A solvent in which the compound is less soluble, or a mixture of a good solvent and a poor solvent (a "solvent pair"), can lower the saturation temperature and promote crystallization over oiling out.[2] For a polar compound like 6-Chloro-5-nitropyridin-2(1H)-one, an ethanol/water or methanol/water mixture could be effective. When using a solvent pair, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes cloudy, and then add a few drops of the "good" solvent to redissolve the precipitate before cooling.

Question: I have a very low yield of crystals. What went wrong?

Answer: A low yield is a frequent issue in recrystallization and can be attributed to several factors.[1][5]

  • Too much solvent was used: Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved even after cooling.[1][5] To remedy this, you can try to evaporate some of the solvent to concentrate the solution and then cool it again.

  • Premature crystallization during hot filtration: If the solution cools too much during a hot filtration step, the product can crystallize in the funnel.[2] Ensure your funnel and receiving flask are pre-warmed.

  • Incomplete crystallization: The cooling process may have been too short. Allow sufficient time for crystallization to complete, which can range from minutes to hours.[2] Cooling in an ice bath after initial cooling to room temperature can further increase the yield.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[1]

Question: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What can I do?

Answer: The absence of crystal formation is likely due to either using too much solvent or the formation of a supersaturated solution.[1][4]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.[1]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[1]

  • Concentrate the Solution: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling 6-Chloro-5-nitropyridin-2(1H)-one?

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal solvent should have the following properties:

  • It should not react with the compound.

  • It should have a high dissolving power for the compound at its boiling point and a low dissolving power at low temperatures.

  • It should either dissolve impurities very well (so they remain in the solution upon cooling) or not at all (so they can be removed by hot filtration).

  • It should have a relatively low boiling point for easy removal from the crystals.

  • It should be non-toxic, inexpensive, and non-flammable, if possible.

For 6-Chloro-5-nitropyridin-2(1H)-one, which is a polar molecule, polar solvents like ethanol, methanol, or isopropanol are good starting points. Solvent pairs, such as ethanol-water, can also be very effective.[2]

Q3: What is the purpose of using a solvent pair?

A3: A solvent pair is a mixture of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent). This technique is useful when no single solvent has the ideal solubility characteristics. By dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes turbid, you can achieve a state of saturation that is ideal for crystallization upon cooling.[5]

Data Summary

ParameterInformationSource
Compound Name 6-Chloro-5-nitropyridin-2(1H)-oneN/A
Molecular Formula C5H3ClN2O3[8]
Molecular Weight 174.54 g/mol [8]
Related Compound 2-Chloro-5-nitropyridine[9]
Melting Point (Related Compound) 105-108 °C[9]
Solubility (Related Compound) Soluble in hot methanol, insoluble in water.[9]

Visual Troubleshooting Workflow

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting start Start Recrystallization dissolution Dissolve Crude Solid in Minimal Hot Solvent start->dissolution cooling Cool Solution Slowly dissolution->cooling crystals_form Crystals Form? cooling->crystals_form oiling_out Compound Oiled Out? crystals_form->oiling_out No collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization: - Scratch with glass rod - Add seed crystal oiling_out->induce_crystallization No reheat_add_solvent Reheat to Dissolve Add More Solvent oiling_out->reheat_add_solvent Yes end Pure Product collect_crystals->end induce_crystallization->crystals_form concentrate_solution Concentrate Solution: - Evaporate some solvent induce_crystallization->concentrate_solution If induction fails concentrate_solution->cooling reheat_add_solvent->cooling change_solvent Consider Different Solvent or Solvent Pair reheat_add_solvent->change_solvent

Caption: A flowchart for troubleshooting common recrystallization issues.

References

Sources

Validation & Comparative

The Rising Stars in Drug Discovery: A Comparative Guide to the Biological Activity of 6-Chloro-5-nitropyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. Among the myriad of heterocyclic compounds, the 6-chloro-5-nitropyridin-2(1H)-one core has emerged as a particularly promising starting point for the synthesis of a diverse array of biologically active molecules. The inherent reactivity of this scaffold, conferred by the electron-withdrawing nitro group and the strategically positioned chloro substituent, makes it a versatile building block for creating libraries of compounds with potential applications in oncology, infectious diseases, and beyond.

This guide provides an in-depth comparison of the biological activities of derivatives of 6-chloro-5-nitropyridin-2(1H)-one and structurally related compounds. We will delve into the experimental data supporting their anticancer, antimicrobial, and enzyme-inhibitory properties, offering a comprehensive resource for those looking to leverage this privileged scaffold in their research endeavors.

A Versatile Scaffold for Diverse Biological Activities

The 6-chloro-5-nitropyridin-2(1H)-one moiety is a valuable starting material in medicinal chemistry due to its susceptibility to nucleophilic aromatic substitution at the chloro-position. This allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. The nitro group, a strong electron-withdrawing group, not only activates the pyridine ring for such substitutions but is also a well-known pharmacophore in its own right, often contributing to the biological activity of the final compound.

While direct biological activity data for a broad range of 6-chloro-5-nitropyridin-2(1H)-one derivatives is an emerging field of study, compelling evidence from structurally analogous compounds highlights the immense potential of this chemical class. By examining these related molecules, we can infer the likely biological activities of novel derivatives and design more effective screening strategies.

Anticancer Activity: Targeting Key Cellular Pathways

The chloro-nitro-substituted heterocyclic scaffold has been successfully employed in the development of potent anticancer agents. A notable example involves derivatives of the structurally related 6-substituted 1H-benzimidazoles, which have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] These compounds, bearing both chloro and nitro substituents, have shown promise in inhibiting critical cellular targets.

Molecular docking studies on these related benzimidazole derivatives suggest that their anticancer and antimicrobial activities may stem from the inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication and repair, leading to cell death. This provides a compelling rationale for screening 6-chloro-5-nitropyridin-2(1H)-one derivatives for similar activity.

Comparative Anticancer Activity of Chloro-Nitro Heterocyclic Derivatives

Compound ClassCancer Cell LineIC50 (µg/mL)Reference CompoundIC50Reference
6-(chloro/nitro)-1H-benzimidazolesVarious1.84 - 10.28Paclitaxel1.38 - 6.13 µM[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antimicrobial Activity: A Promising Avenue for New Antibiotics

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. The nitroaromatic scaffold is a well-established feature in several antimicrobial drugs, and its presence in 6-chloro-5-nitropyridin-2(1H)-one derivatives suggests their potential in this therapeutic area. Studies on related chloro-nitro-substituted quinolinones have demonstrated their efficacy against a range of bacterial pathogens.[3]

The mechanism of action for many nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage DNA and other vital cellular components.

Comparative Antimicrobial Activity of Chloro-Nitro Heterocyclic Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
6-(chloro/nitro)-1H-benzimidazolesE. coli2 - 16Ciprofloxacin8 - 16[1]
6-(chloro/nitro)-1H-benzimidazolesS. aureus (MRSA)2 - 16Ciprofloxacin8 - 16[1]
6-chloro-3-nitro-4-hydroxyquinolin-2(1H)-oneS. aureus---[3]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare serial dilutions of the test compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare a standardized bacterial inoculum B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the MIC (lowest concentration with no visible growth) E->F

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition: A Targeted Approach to Drug Design

The 6-chloro-5-nitropyridin-2(1H)-one scaffold can be elaborated to create potent and selective enzyme inhibitors. A compelling example is the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a derivative of a closely related chloro-nitro-pyridine, which was investigated as a kinase inhibitor.[4] While initially designed to target Monopolar Spindle 1 (MPS1) kinase, this compound demonstrated significant inhibitory activity against the ribosomal s6 kinase p70S6Kβ (S6K2) with an IC50 value of 444 nM.[4] This highlights the potential of this scaffold in developing targeted therapies for diseases driven by aberrant kinase activity.

Kinase Inhibition Profile of a Chloro-Nitro-Pyridine Derivative

CompoundTarget KinaseIC50 (nM)Reference
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-aminep70S6Kβ (S6K2)444[4]
Experimental Protocol: Radiometric Kinase Assay

Radiometric kinase assays are a sensitive method for measuring the activity of a kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

Workflow for Radiometric Kinase Assay

Kinase_Assay_Workflow A Prepare reaction mixture (buffer, kinase, substrate, test compound) B Initiate reaction by adding [γ-³²P]ATP A->B C Incubate at 30°C for a defined period B->C D Stop the reaction C->D E Separate the radiolabeled substrate from unreacted [γ-³²P]ATP D->E F Quantify the incorporated radioactivity E->F G Calculate kinase activity and IC50 F->G

Caption: A general workflow for a radiometric kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations in a suitable reaction buffer.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution that denatures the enzyme (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose paper or membrane. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter or a phosphorimager.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

The 6-chloro-5-nitropyridin-2(1H)-one scaffold and its close analogs represent a fertile ground for the discovery of novel therapeutic agents. The evidence from structurally related compounds strongly suggests that derivatives of this core are likely to exhibit significant anticancer, antimicrobial, and enzyme-inhibitory activities. The synthetic tractability of the parent molecule allows for the creation of diverse chemical libraries, increasing the probability of identifying lead compounds with desirable potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a wide range of 6-chloro-5-nitropyridin-2(1H)-one derivatives. High-throughput screening against panels of cancer cell lines, pathogenic microbes, and key enzymes will be instrumental in uncovering the full therapeutic potential of this promising class of compounds. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on this exciting journey of discovery.

References

  • (Reference to a general review on heterocyclic chemistry in drug discovery, if available
  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. (2022-08-03).
  • (Reference to a general review on the role of nitroaromatic compounds in medicinal chemistry, if available
  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC - NIH. (2022-08-03).
  • 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. (URL not provided in search results)
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. (2021-01-18).

Sources

A Comparative Guide to the Synthesis of 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Chloro-5-nitropyridin-2(1H)-one is a valuable heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a pyridone core, a halogen for cross-coupling reactions, and a nitro group for reduction to an amine or for its electron-withdrawing properties, makes it a versatile intermediate for the synthesis of complex molecular architectures. The efficiency, scalability, and safety of its synthesis are therefore of critical importance to researchers in the field.

This guide provides an in-depth comparison of two primary synthetic strategies for preparing 6-Chloro-5-nitropyridin-2(1H)-one. We will analyze a direct, late-stage nitration approach and contrast it with a more controlled, stepwise functionalization route. The discussion will delve into the chemical principles, experimental considerations, and the relative merits and drawbacks of each pathway, supported by data and protocols from the scientific literature.

Route 1: Direct Nitration of 6-Chloropyridin-2(1H)-one

This synthetic approach involves the direct electrophilic nitration of a pre-existing 6-chloropyridin-2(1H)-one ring system. It represents the most straightforward pathway in terms of the number of steps, beginning with a commercially available or readily accessible precursor.

Chemical Principle and Rationale

The core of this strategy is the electrophilic aromatic substitution reaction. Pyridones, existing in tautomeric equilibrium with their hydroxypyridine form, are electron-rich heterocycles, making them susceptible to electrophilic attack. The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1][2]

The regiochemical outcome is governed by the directing effects of the substituents on the pyridine ring. The endocyclic nitrogen is deactivating. The hydroxyl group of the pyridone tautomer is a powerful activating group and directs electrophiles to the ortho (C3) and para (C5) positions. The chloro-substituent at the C6 position is deactivating via its inductive effect but is also ortho-, para-directing due to its lone pairs. Both substituents, therefore, direct the incoming nitro group to the C3 and C5 positions, with C5 being the shared position of directing influence. This often results in the formation of a mixture of 3-nitro and 5-nitro isomers.[3]

Experimental Protocol (Conceptual)
  • Preparation of Nitrating Mixture: Concentrated sulfuric acid is cooled in an ice bath. Concentrated nitric acid is added dropwise while maintaining a low temperature (0-10 °C) to generate the nitronium ion in situ.

  • Nitration Reaction: 6-Chloropyridin-2(1H)-one is dissolved in concentrated sulfuric acid and cooled. The pre-formed nitrating mixture is then added slowly to the substrate solution, keeping the reaction temperature strictly controlled, often below ambient temperature to manage the exothermic reaction and minimize side-product formation.

  • Workup and Isolation: After the reaction is complete, the mixture is carefully poured onto crushed ice. The precipitated solid, containing a mixture of isomers, is collected by filtration, washed with cold water until neutral, and dried.

  • Purification: The desired 6-chloro-5-nitropyridin-2(1H)-one isomer must be separated from the undesired 6-chloro-3-nitropyridin-2(1H)-one, typically through column chromatography or fractional crystallization.

Advantages and Disadvantages
  • Advantages:

    • Atom Economy: This is a direct C-H functionalization, representing a highly atom-economical approach.

    • Fewer Steps: The route is potentially shorter if the starting material is readily available.

  • Disadvantages:

    • Poor Regioselectivity: The primary drawback is the concurrent formation of the 3-nitro isomer, which can be difficult and costly to separate from the desired 5-nitro product, leading to a lower isolated yield of the target compound.[4]

    • Harsh Conditions: The use of potent nitrating mixtures (oleum/fuming nitric acid) and potentially elevated temperatures can lead to safety concerns and decomposition of the starting material or product.[5]

    • Difficult Purification: The separation of constitutional isomers with similar physical properties is often challenging and not ideal for large-scale production.

Route 2: Stepwise Synthesis from 2-Amino-6-chloropyridine

This strategy employs a multi-step sequence that installs the required functional groups in a controlled manner, leveraging the powerful directing effects of an amino group to achieve the desired regiochemistry before its conversion to the pyridone.

Chemical Principle and Rationale

This pathway is designed to overcome the regioselectivity issues of the direct nitration route. It begins with the nitration of 2-amino-6-chloropyridine. The amino group is one of the strongest activating, ortho-, para-directing groups in electrophilic aromatic substitution. It strongly directs the incoming electrophile to the C3 and C5 positions. While a mixture is still possible, the steric hindrance from the adjacent chloro group at C6 may favor substitution at the more accessible C5 position.

Following the introduction of the nitro group at the desired position, the amino group at C2 is transformed into the pyridone oxygen. This is accomplished via a Sandmeyer-type reaction sequence: the primary aromatic amine is first converted to a diazonium salt using sodium nitrite (NaNO₂) in a strong acid, which is then subsequently hydrolyzed by heating in an aqueous medium to yield the corresponding pyridone. A similar diazotization and hydrolysis procedure is documented for the synthesis of related nitropyridones.[6]

Experimental Protocol (Conceptual)
  • Nitration of 2-Amino-6-chloropyridine: 2-Amino-6-chloropyridine is dissolved in concentrated sulfuric acid. A nitrating mixture (HNO₃/H₂SO₄) is added portion-wise at a low temperature. The reaction is stirred until completion, then quenched on ice to precipitate the product, 2-amino-6-chloro-5-nitropyridine (after purification from the 3-nitro isomer, if formed).

  • Diazotization: The purified 2-amino-6-chloro-5-nitropyridine is added to ice-cold concentrated sulfuric acid. A solution of sodium nitrite in water is added slowly, maintaining the temperature at 0 °C to form the intermediate diazonium salt.[6]

  • Hydrolysis: The reaction mixture containing the diazonium salt is then gently warmed or poured into hot water. The diazonium group is replaced by a hydroxyl group, leading to the formation of the final product upon nitrogen gas evolution.

  • Isolation and Purification: The mixture is cooled, and the precipitated 6-chloro-5-nitropyridin-2(1H)-one is collected by filtration, washed with water, and dried. Recrystallization can be performed for further purification.

Advantages and Disadvantages
  • Advantages:

    • Improved Regiocontrol: The potent directing ability of the amino group provides a more reliable method for installing the nitro group at the C5 position, potentially leading to a higher yield of the correct isomer after the nitration step.

    • Milder Conditions (for Hydrolysis): The diazotization and hydrolysis steps are standard, well-understood transformations that generally proceed under manageable conditions.

    • Purer Product: By controlling the regiochemistry early, this route can lead to a cleaner final product, simplifying purification efforts.

  • Disadvantages:

    • Longer Sequence: This is a multi-step synthesis, which increases the overall operational time and potential for material loss at each stage.

    • Diazonium Salt Instability: Diazonium salts can be unstable and potentially explosive if allowed to warm or dry out, requiring careful temperature control and handling.

    • Nitration Selectivity: While improved, the initial nitration step may still yield some of the 3-nitro isomer, necessitating a purification step.

Comparative Analysis

The choice between these two synthetic routes depends heavily on the specific requirements of the researcher or organization, balancing factors like scale, purity requirements, and available resources.

FeatureRoute 1: Direct NitrationRoute 2: From 2-Amino-6-chloropyridine
Starting Material 6-Chloropyridin-2(1H)-one2-Amino-6-chloropyridine
Number of Key Steps 12 (Nitration, Diazotization/Hydrolysis)
Regioselectivity Low to Moderate (Mixture of 3- & 5-nitro isomers)Moderate to High (Favors 5-nitro isomer)
Key Challenge Isomer separationHandling of unstable diazonium intermediate
Yield Potentially low isolated yield of desired isomerPotentially higher overall yield of pure isomer
Scalability Challenging due to purification issuesMore scalable due to better process control
Safety Concerns Use of strong, fuming acidsInstability of diazonium salts

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route1 A 6-Chloropyridin-2(1H)-one B Nitration A->B HNO₃, H₂SO₄ C Mixture of Isomers (3-nitro and 5-nitro) B->C D Purification C->D E 6-Chloro-5-nitropyridin-2(1H)-one D->E Route2 A 2-Amino-6-chloropyridine B Nitration A->B HNO₃, H₂SO₄ C 2-Amino-6-chloro- 5-nitropyridine B->C D Diazotization & Hydrolysis C->D 1. NaNO₂, H₂SO₄ 2. H₂O, Δ E 6-Chloro-5-nitropyridin-2(1H)-one D->E

Caption: Workflow for Route 2: Stepwise Functionalization.

Conclusion and Recommendation

For laboratory-scale synthesis where rapid access to the material is desired and purification capabilities are robust, the Direct Nitration (Route 1) may serve as a viable, albeit potentially low-yielding, option.

However, for applications demanding high purity, reproducibility, and scalability, such as in drug development and process chemistry, the Stepwise Synthesis from 2-Amino-6-chloropyridine (Route 2) is the superior approach. Despite its additional steps, the enhanced control over regiochemistry simplifies purification and ultimately provides a more reliable and efficient path to high-quality 6-Chloro-5-nitropyridin-2(1H)-one. The challenges associated with this route, namely the handling of diazonium salts, are well-understood and can be safely managed with standard laboratory protocols.

References

  • Benchchem. A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.
  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021-01-18).
  • Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • ChemicalBook. 2-Hydroxy-3-Nitro-6-Chloropyridine | 92138-35-7. (2025-07-24).
  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022-12-25).
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • Chemistry LibreTexts. 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020-06-21).
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones.
  • MasterOrganicChemistry.com. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30).

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A Senior Application Scientist's Guide to the X-ray Crystallography of 6-Chloro-5-nitropyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the crystallographic characteristics of 6-Chloro-5-nitropyridin-2(1H)-one and its derivatives. As a pivotal scaffold in medicinal chemistry, understanding its three-dimensional structure and intermolecular interactions is paramount for rational drug design and the development of novel therapeutics. This document moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible scientific narrative.

Foundational Understanding: Synthesis and Structural Significance

The 6-chloro-5-nitropyridin-2(1H)-one core is a versatile building block, frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its utility stems from the strategic placement of reactive sites: the chloro group is susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group acts as a potent electron-withdrawing group and a hydrogen bond acceptor. The pyridinone ring itself provides a rigid scaffold for orienting substituents in three-dimensional space.

The primary method for generating derivatives involves the reaction of a precursor like 2,6-dichloro-3-nitropyridine with a nucleophile, leading to regioselective substitution.[1] The inherent reactivity of the starting materials necessitates careful control of reaction conditions to achieve the desired isomer.

General Synthetic Workflow

The synthesis of N-substituted derivatives typically follows a well-established SNAr pathway. The choice of base and solvent is critical to modulate reactivity and prevent undesirable side reactions, such as ring-opening, which can occur with strong hydroxides.[2]

G cluster_synthesis Synthesis of N-Substituted Derivatives A 5-(R)-isoquinolin-3-amine C Reaction Vessel (Dry 1,4-Dioxane, DIEA) A->C B 2,6-dichloro-3-nitropyridine B->C D Reflux (e.g., 26h) C->D Heat E Work-up & Purification (Vacuum, Chromatography) D->E Cool F N-(6-chloro-3-nitropyridin-2-yl)-5-(R)-isoquinolin-3-amine E->F

Caption: General synthesis scheme for a derivative via SNAr reaction.[1]

The Crystallization Bottleneck: From Powder to Diffraction-Quality Single Crystals

The production of high-quality single crystals is often the most challenging step in structure determination.[3] For small organic molecules like the derivatives of 6-chloro-5-nitropyridin-2(1H)-one, several techniques can be employed, all of which rely on creating a supersaturated solution from which crystals can nucleate and grow slowly. The choice of solvent is paramount, as it influences not only solubility but also crystal packing and polymorphism.[4]

Experimental Protocol: Comparative Crystallization Methods

The following protocols are standard starting points for crystallizing novel derivatives. It is recommended to run multiple small-scale experiments in parallel to explore a wider range of conditions.

A. Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) to near saturation in a small vial.

  • Loosely cap the vial or cover it with perforated parafilm to allow for slow solvent evaporation.

  • Place the vial in a vibration-free environment.

  • Monitor for crystal growth over several days to weeks. This method is simple but offers less control over the crystallization rate.[5]

B. Vapor Diffusion (Solvent-Antisolvent):

  • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., dichloromethane or chloroform) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer jar containing a more volatile "antisolvent" in which the compound is poorly soluble (e.g., pentane, hexane, or diethyl ether).[4]

  • Seal the outer jar. The antisolvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[5] This technique is highly effective for milligram quantities of material.

C. Liquid-Liquid Diffusion (Layering):

  • Dissolve the compound in a small amount of a dense, good solvent (e.g., chloroform).

  • Carefully layer a less dense, miscible antisolvent (e.g., isopropanol or methanol) on top of the solution, creating a distinct interface.[5]

  • Seal the container and leave it undisturbed. Crystals will form at the interface as the solvents slowly mix.

G cluster_crystallization Crystallization Workflow A Purified Compound (Powder) B Solvent Screening (Solubility Tests) A->B C Method Selection B->C D Slow Evaporation C->D E Vapor Diffusion C->E F Layering C->F G Crystal Growth (Days to Weeks) D->G E->G F->G H Harvesting & Mounting G->H

Caption: Workflow for obtaining single crystals from a purified powder.

Unveiling the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of a molecule's atomic arrangement in the solid state.[6] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[7]

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.[8]

  • Data Collection: The mounted crystal is placed on a diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern detectors like CCD or pixel detectors record the intensities and positions of thousands of reflections.[6]

  • Data Reduction: The raw data are processed to integrate the reflection intensities and apply corrections for experimental factors like absorption.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data using least-squares methods. This iterative process optimizes atomic positions, and displacement parameters, and confirms the final structure.[2]

G cluster_xrd X-ray Diffraction & Structure Solution Workflow A Single Crystal Selection & Mounting B X-ray Diffractometer (Data Collection) A->B Irradiation C Data Processing (Integration, Scaling) B->C D Structure Solution (Direct Methods) C->D E Model Building & Refinement D->E F Final Crystal Structure (CIF File) E->F G Validation & Analysis F->G

Caption: Standard workflow for single-crystal X-ray structure determination.

Comparative Crystallographic Analysis

The true power of crystallography lies in comparing related structures to understand how subtle changes in molecular design influence solid-state packing and intermolecular interactions. This knowledge is crucial for predicting physical properties like solubility and for designing molecules that can effectively bind to a biological target.

The parent compound, 2-Chloro-5-nitropyridine, serves as our baseline. Its crystal structure reveals a nearly planar molecule.[2] In the crystal, adjacent molecules form chains through short Cl···O contacts, and these chains are further organized into layers by C—H···O interactions.[2][8] The introduction of different substituents can dramatically alter this packing motif.

Table 1: Comparison of Crystallographic Data for 6-Chloro-5-nitropyridin-2(1H)-one and Related Derivatives
Parameter2-Chloro-5-nitropyridine[2]N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine[1]4-Nitropyridine N-oxide[9]
Formula C₅H₃ClN₂O₂C₂₂H₁₆ClN₇O₂C₅H₄N₂O₃
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/nP2₁/c
a (Å) 3.759913.38510.985
b (Å) 5.864111.02613.987
c (Å) 7.018914.2883.820
β (˚) 89.668105.7898.48
Volume (ų) 149.502029.0579.8
Key Interactions Cl···O contacts, C-H···O hydrogen bondsIntramolecular N-H···O hydrogen bond, π-π stackingC-H···O hydrogen bonds
Nitro Group Twist ~0° (planar)[2]Significant twist due to intramolecular H-bond[1]~0° (coplanar with ring)[9]
Analysis of Substituent Effects
  • Planarity and Nitro Group Orientation: In the parent 2-chloro-5-nitropyridine, the molecule is essentially flat, allowing for efficient layer stacking.[8] The nitro group lies in the plane of the pyridine ring. However, in more complex derivatives, such as the isoquinolin-3-amine derivative, a strong intramolecular hydrogen bond forms between the amine proton and an oxygen of the nitro group.[1] This interaction forces the nitro group to twist out of the pyridine ring plane, a conformation that is critical for its biological activity as it pre-organizes the molecule for target binding.

  • Intermolecular Interactions: The simple packing of 2-chloro-5-nitropyridine is dominated by relatively weak halogen (Cl···O) and C-H···O bonds.[2] In contrast, larger derivatives with aromatic surfaces, like the isoquinoline example, exhibit significant π-π stacking interactions. These stronger, more directional interactions lead to completely different packing arrangements and can influence properties like melting point and solubility.

  • Role of the N-Oxide Moiety: Comparing the nitropyridine scaffold to 4-nitropyridine N-oxide provides insight into the electronic effects of the N-oxide group. The N→O bond is semipolar, and the presence of a strong electron-withdrawing nitro group in the para-position affects the entire electron distribution of the ring, influencing bond lengths and angles.[9] This demonstrates that even changes distal to the main reactive centers can have profound structural consequences.

G cluster_interactions Key Intermolecular Interactions A Parent Compound (2-Chloro-5-nitropyridine) B Halogen Bonding (Cl···O) A->B C Weak H-Bonding (C-H···O) A->C D Substituted Derivative (e.g., Isoquinoline adduct) E π-π Stacking D->E F Strong H-Bonding (N-H···O) D->F

Caption: Comparison of dominant intermolecular forces in parent vs. substituted derivatives.

Conclusion

The crystallographic analysis of 6-chloro-5-nitropyridin-2(1H)-one derivatives provides invaluable, atom-level insights into their structure and potential function. This guide demonstrates that while the synthesis and crystallization of these compounds follow established principles, a comparative analysis of their crystal structures reveals critical differences driven by substituent effects. The interplay of intramolecular hydrogen bonding, halogen bonding, and π-π stacking dictates the solid-state architecture. For drug development professionals, this understanding is not merely academic; it is a predictive tool for designing next-generation inhibitors with improved potency, selectivity, and physicochemical properties.

References

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  • Kneist, A., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

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  • ChEMBL. (n.d.). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577)... Retrieved from [Link]

  • Aydin, F., & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry. [Link]

  • Lee, S., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(31), 9960-9968. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
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A Senior Application Scientist's Guide to In Vitro Assays in Targeted Protein Degradation: A Comparative Analysis of Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a technical guide designed for researchers, scientists, and drug development professionals navigating the rapidly evolving field of targeted protein degradation (TPD). This document provides an in-depth comparison of chemical building blocks used in the synthesis of protein degraders, with a focus on the utility of 6-Chloro-5-nitropyridin-2(1H)-one. We will move beyond simple protocol recitation to explore the causal relationships behind experimental design, ensuring a robust and logical approach to your research.

Introduction: The Dawn of Targeted Protein Degradation

Traditional pharmacology has largely focused on occupancy-driven inhibition of protein function. However, the advent of TPD technologies, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, has ushered in a new era of therapeutic intervention.[1][2] These modalities do not simply inhibit a target protein; they harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate it.[3][4] This offers several advantages, including the ability to target proteins previously considered "undruggable" and the potential for more profound and sustained pharmacological effects.[5][6]

A typical PROTAC is a heterobifunctional molecule composed of three key elements: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7][8] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[9][10]

The chemical nature of the building blocks used to construct these degraders is paramount to their success. In this guide, we will use 6-Chloro-5-nitropyridin-2(1H)-one , a known protein degrader building block, as our central case study to explore the comparative landscape of synthetic strategies and the subsequent in vitro evaluation of the final degrader molecules.[11]

Section 1: The Role of 6-Chloro-5-nitropyridin-2(1H)-one in Degrader Synthesis

6-Chloro-5-nitropyridin-2(1H)-one is a versatile chemical intermediate. Its utility in TPD stems from its reactive nature, which allows for its incorporation into the linker or as a precursor to a warhead or E3 ligase ligand of a PROTAC. The electron-withdrawing nitro group activates the chloro-substituted carbon for nucleophilic aromatic substitution (SNAr) reactions, making it a valuable handle for covalent modification and linker attachment.[12]

  • As a Covalent Warhead Precursor: The activated chloro-nitro-pyridyl moiety has the potential to act as a covalent "warhead," reacting with nucleophilic residues like cysteine on a target protein.[12] This is particularly relevant for developing covalent degraders, which can offer enhanced potency and duration of action.[5]

  • As a Linker Component: The reactivity of the chloro group allows for its conjugation to other components of the PROTAC, serving as a rigid and defined structural element within the linker. The linker's geometry and composition are crucial for optimal ternary complex formation.[10]

  • As a Precursor to Novel E3 Ligase Ligands: While the most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a significant effort to discover ligands for the over 600 other E3 ligases to expand the scope of TPD.[13][14][15] Building blocks like 6-Chloro-5-nitropyridin-2(1H)-one can be used in library synthesis to screen for novel E3 ligase binders.

Comparative Building Blocks

The choice of a building block for degrader synthesis depends on the desired properties of the final molecule, including its mechanism of action (covalent vs. non-covalent), the E3 ligase to be recruited, and the nature of the target protein. Here, we compare the potential application of 6-Chloro-5-nitropyridin-2(1H)-one with other common building blocks.

Building Block CategoryExample(s)Role in DegraderKey Features & Comparison to 6-Chloro-5-nitropyridin-2(1H)-one
Electrophilic Warheads (for covalent degraders) Acrylamides, Chloroacetamides, FluorosulfatesCovalently binds to the target protein or E3 ligase.[16][17]6-Chloro-5-nitropyridin-2(1H)-one, through its SNAr reactivity, offers a different kinetic profile compared to Michael acceptors like acrylamides. This can be tuned for improved selectivity and reduced off-target reactivity.[12]
E3 Ligase Ligands (CRBN) Thalidomide, Pomalidomide, Lenalidomide derivativesRecruits the Cereblon E3 ligase.[6][18]6-Chloro-5-nitropyridin-2(1H)-one is not a direct CRBN ligand but could be used to synthesize novel ligands or linkers to attach to existing CRBN-binding moieties.
E3 Ligase Ligands (VHL) Hydroxyproline-based ligands (e.g., VH032)Recruits the von Hippel-Lindau E3 ligase.[6][18]Similar to CRBN ligands, this building block is a precursor, not a direct VHL ligand. The choice between CRBN and VHL recruitment has significant implications for the degrader's properties, including tissue distribution and potential off-target effects.[][20][21]
Linker Precursors PEG linkers, Alkyl chains, Click-chemistry handles (e.g., azides, alkynes)Connects the warhead and the E3 ligase ligand.[10]6-Chloro-5-nitropyridin-2(1H)-one can provide a more rigid and structurally defined linker element compared to flexible PEG or alkyl chains, which can be advantageous for optimizing ternary complex formation.

Section 2: In Vitro Assay Cascade for Evaluating Protein Degraders

Once a protein degrader is synthesized using a building block like 6-Chloro-5-nitropyridin-2(1H)-one, a series of in vitro assays is essential to characterize its activity and mechanism of action. This section details a logical workflow for this evaluation.

G cluster_0 Biochemical & Biophysical Assays cluster_1 Cell-Based Assays A Binary Binding Assays (Target & E3 Ligase) B Ternary Complex Formation Assays A->B Confirm individual engagement C In Vitro Ubiquitination Assays B->C Confirm productive complex D Protein Degradation Assays (e.g., Western Blot, In-Cell Western) C->D Validate cellular activity E Determination of DC50 & Dmax D->E Quantify degradation F Selectivity & Off-Target Analysis E->F Assess specificity G cluster_0 Degrader Synthesis cluster_1 In Vitro Assay Cascade A Start with Building Blocks (e.g., 6-Chloro-5-nitropyridin-2(1H)-one) B Ternary Complex Formation (TR-FRET, SPR, etc.) A->B Synthesize Degrader C In Vitro Ubiquitination B->C D Cellular Degradation (Western Blot, DC50/Dmax) C->D

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-Chloro-5-nitropyridin-2(1H)-one Analogs as Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, the development of targeted covalent inhibitors has emerged as a powerful strategy to achieve enhanced potency, prolonged duration of action, and improved selectivity.[1] These inhibitors typically feature a reactive electrophilic group, or "warhead," that forms a stable covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, within the target protein's active site.[2]

The 6-chloro-5-nitropyridin-2(1H)-one scaffold, and its synthetically accessible precursor 2,6-dichloro-3-nitropyridine, represents a class of electrophilic fragments with significant potential for covalent inhibitor design. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), making the chlorine atoms susceptible to displacement by nucleophilic residues like the thiol group of cysteine.[3][4] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-chloro-5-nitropyridin-2(1H)-one analogs, framed within the context of designing covalent kinase inhibitors. We will dissect a key published example, propose a logical series of analogs to explore the SAR, and provide detailed experimental methodologies to support further research in this area.

The 6-Chloro-5-nitropyridin-2-yl Moiety as a Covalent Warhead

The core concept underpinning the utility of this scaffold is its designed reactivity. The nitro group at the 5-position, coupled with the inherent electron deficiency of the pyridine ring, significantly lowers the energy of the Meisenheimer complex, the key intermediate in an SNAr reaction.[4] This electronic activation is particularly pronounced at the C2 and C6 positions (ortho and para to the nitro group, respectively). When a kinase possesses a non-catalytic cysteine residue in or near the ATP-binding pocket, the 6-chloro-5-nitropyridin-2-yl moiety can be positioned by the rest of the inhibitor scaffold to react, forming an irreversible covalent bond. This effectively and permanently inactivates the enzyme.

Case Study: A Covalent Inhibitor Targeting Cysteine-Containing Kinases

A notable example demonstrating the application of this scaffold is the design of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (we will refer to this as Compound 1 ).[5] This compound was rationally designed as a potential irreversible inhibitor of Monopolar Spindle 1 (MPS1) kinase, a therapeutic target in triple-negative breast cancer.[5] The design strategy involved appending the 6-chloro-3-nitropyridin-2-yl warhead to a known reversible MPS1 inhibitor scaffold.

The rationale was that the isoquinoline portion of the molecule would guide the inhibitor to the ATP-binding site, positioning the electrophilic nitropyridine moiety in proximity to a non-conserved cysteine residue (Cys604) in the hinge region of MPS1 for covalent modification.[5]

Biological Activity and Key Findings

While Compound 1 did not exhibit potent inhibitory activity against its intended target, MPS1, it displayed significant activity against p70S6Kβ, another kinase that features an equivalent cysteine in its hinge region.[5] This finding is crucial as it validates the core principle: the 6-chloro-3-nitropyridin-2-yl group can function as a warhead to inhibit cysteine-containing kinases, and the ultimate target profile is dictated by the specificity of the guiding scaffold. The formation of an intramolecular hydrogen bond between the nitro group and the diarylamine NH was confirmed by X-ray crystallography, which likely plays a role in orienting the molecule for optimal interaction.[5]

Structure-Activity Relationship (SAR) Exploration: A Comparative Guide

To systematically explore the SAR of this class of compounds, we can propose a series of analogs based on the parent structure of Compound 1 . The goal of these modifications is to probe the effects of sterics, electronics, and physicochemical properties on kinase inhibitory activity, selectivity, and covalent binding efficiency.

Proposed Analogs and Rationale for Modification

The following table outlines a series of proposed analogs and the scientific reasoning behind their design. This represents a logical progression for optimizing the lead compound.

Analog Modification from Compound 1 Scientific Rationale & Expected Impact
Analog A Replace the 5-nitro group with a cyano group.The cyano group is also a strong electron-withdrawing group, which should maintain the electrophilicity required for covalent reaction.[6] It is more linear and less bulky than the nitro group, which may alter binding orientation and reduce potential steric clashes.
Analog B Replace the 6-chloro group with a 6-fluoro group.Fluorine is a smaller and more electronegative halogen. While typically a poorer leaving group than chlorine in SNAr, the increased activation from the nitro group might still permit reaction. This modification could fine-tune reactivity to potentially improve selectivity for kinases with more nucleophilic cysteines.
Analog C Remove the 5-nitro group entirely.This would dramatically decrease the electrophilicity of the pyridine ring, likely abolishing the covalent binding mechanism. This analog serves as a crucial negative control to confirm that the nitro group is essential for the covalent mode of action.
Analog D Modify the isoquinoline core: Add a methoxy group at the 7-position.This modification explores the solvent-exposed region of the binding pocket. A methoxy group can potentially form new hydrogen bonds, increasing binding affinity (potency). It also increases lipophilicity, which may affect cell permeability.
Analog E Modify the pyrazole substituent: Replace the N-methylpyrazole with a simple phenyl ring.This probes the importance of the pyrazole group for binding. A phenyl ring offers different steric and electronic properties (pi-stacking interactions) and removes the hydrogen bond acceptor capability of the pyrazole nitrogen, which could reveal key binding interactions.
Analog F Invert the warhead attachment: Connect the isoquinoline scaffold to the C6 position of the nitropyridine.This would significantly alter the geometry of the covalent bond formation. Given the regioselectivity of the synthesis, this may be challenging to prepare but would provide critical information on the required orientation of the warhead for successful reaction with the target cysteine.[3]
SAR Summary Diagram

The following diagram illustrates the key points of modification on the general scaffold for SAR exploration.

SAR_Summary cluster_scaffold Core Scaffold cluster_modifications Key Modification Points for SAR Warhead 6-Chloro-5-nitropyridin-2-yl (Warhead) Linker Linker (e.g., Amine) Warhead->Linker Mod1 Modify Nitro Group (e.g., -CN, -H) Warhead->Mod1 Electronics/ Reactivity Mod2 Modify Chloro Group (e.g., -F) Warhead->Mod2 Reactivity/ Leaving Group Scaffold Guiding Scaffold (e.g., Isoquinoline) Linker->Scaffold Mod4 Modify Linker (e.g., change attachment point) Linker->Mod4 Binding Geometry Mod3 Modify Guiding Scaffold (e.g., add substituents) Scaffold->Mod3 Potency/ Selectivity Synthesis_Workflow Start 3-Chloroisoquinoline Derivative Step1 Buchwald-Hartwig Amination (Pd(OAc)2, BINAP, NaOtBu) Benzophenone Imine Start->Step1 Intermediate1 Imine Intermediate Step1->Intermediate1 Step2 Acid-Promoted Hydrolysis (HCl) Intermediate1->Step2 Intermediate2 Primary Amine on Isoquinoline Core Step2->Intermediate2 Step3 Regioselective SNAr (2,6-dichloro-3-nitropyridine, DIEA) Intermediate2->Step3 FinalProduct Final Covalent Inhibitor (Compound 1) Step3->FinalProduct

References

A Researcher's Guide to the Purity Analysis of Commercially Available 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success and reproducibility of their work. This guide provides an in-depth technical analysis of the purity of commercially available 6-Chloro-5-nitropyridin-2(1H)-one, a key building block in medicinal chemistry. We will explore the common impurities found in this reagent, present validated analytical methodologies for its purity assessment, and compare its performance with a relevant alternative.

Introduction: The Significance of Purity in Synthetic Chemistry

6-Chloro-5-nitropyridin-2(1H)-one is a versatile heterocyclic compound employed in the synthesis of a wide range of biologically active molecules. Its utility stems from the reactive chloro and nitro functionalities, which allow for diverse chemical transformations. However, the presence of impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of the final products. Therefore, a thorough understanding and assessment of the purity of this starting material are critical first steps in any synthetic endeavor. Commercial suppliers typically offer this reagent with a purity of around 97%, but the nature and quantity of the remaining 3% can significantly impact its application.[1]

Unraveling the Impurity Profile: A Look into the Synthesis

The impurity profile of 6-Chloro-5-nitropyridin-2(1H)-one is intrinsically linked to its synthetic route. While specific proprietary methods may vary between manufacturers, a common approach involves the nitration of a substituted hydroxypyridine followed by chlorination. Understanding these steps allows us to anticipate the likely process-related impurities.

A plausible synthetic pathway starts from 2-hydroxypyridine, which undergoes nitration to form 2-hydroxy-5-nitropyridine. This intermediate is then chlorinated, often using a reagent like phosphorus oxychloride (POCl₃), to yield the final product.[2][3][4][5][6]

Based on this, we can predict several classes of impurities:

  • Unreacted Starting Materials: Residual 2-hydroxy-5-nitropyridine is a common process-related impurity.

  • Isomeric Byproducts: The nitration of 2-hydroxypyridine can also lead to the formation of other isomers, such as 2-hydroxy-3-nitropyridine. Subsequent chlorination would then produce the corresponding isomeric impurity, 6-chloro-3-nitropyridin-2(1H)-one. The regioselectivity of the chlorination step itself can also be a source of isomers.[7]

  • Over-chlorinated Byproducts: Aggressive chlorination conditions can lead to the formation of dichlorinated species, such as 2,6-dichloro-3-nitropyridine.[8]

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification, as well as residual chlorinating agents or their byproducts, can be present in the final product.

The presence of these impurities can have significant consequences. For instance, isomeric impurities can lead to the formation of undesired regioisomers in subsequent reactions, complicating purification and reducing the yield of the target molecule. Dichlorinated impurities can lead to the formation of undesired cross-linked products.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for a comprehensive assessment of the purity of 6-Chloro-5-nitropyridin-2(1H)-one. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques that provide complementary information.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC with UV detection is the workhorse for determining the purity of organic compounds. A well-developed HPLC method can separate the main component from its impurities, allowing for their quantification.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective for separating polar and non-polar impurities. A typical gradient could be:

    • 0-20 min: 10% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: 90% B to 10% B

    • 30-35 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV spectrum of 6-Chloro-5-nitropyridin-2(1H)-one, a wavelength around 254 nm or 310 nm is typically suitable.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

This method will provide a chromatogram showing the peak for 6-Chloro-5-nitropyridin-2(1H)-one and any impurities. The purity is calculated based on the relative peak areas.

Data Presentation: Representative HPLC Data

PeakRetention Time (min)Area (%)Possible Identity
18.51.22-hydroxy-5-nitropyridine
210.297.56-Chloro-5-nitropyridin-2(1H)-one
311.80.86-chloro-3-nitropyridin-2(1H)-one
414.50.5Dichlorinated impurity

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh and dissolve sample in diluent inject Inject onto C18 column prep->inject gradient Run gradient elution inject->gradient detect Detect at 254 nm gradient->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.

Experimental Protocol: ¹H-qNMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: A high-purity, stable compound with a known number of protons and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a known amount of the 6-Chloro-5-nitropyridin-2(1H)-one sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Employ a long relaxation delay (at least 5 times the longest T₁ of the protons of interest) to ensure complete relaxation between scans.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.

Data Presentation: Representative qNMR Data

Analyte Signal (DMSO-d₆)Integral# of ProtonsInternal Standard (Maleic Acid)Integral# of ProtonsCalculated Purity (%)
δ 8.5 (d, 1H)1.001δ 6.3 (s, 2H)2.05297.2
δ 7.9 (d, 1H)0.991

Logical Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve acquire Acquire ¹H spectrum with long relaxation delay dissolve->acquire integrate Integrate analyte and standard peaks acquire->integrate calculate Calculate absolute purity integrate->calculate

Caption: Workflow for qNMR purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Chromatography: The same HPLC method as described above can be used.

  • Ionization: Electrospray ionization (ESI) is a common choice for this type of molecule, and can be run in both positive and negative ion modes to maximize the chances of detecting all impurities.

  • Mass Analysis: A full scan can be performed to detect all ions within a given mass range. For targeted impurity analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.

By comparing the mass-to-charge ratios of the impurity peaks with the expected masses of potential byproducts, their identities can be tentatively assigned.

Data Presentation: Representative LC-MS Data

Retention Time (min)[M+H]⁺ (m/z)Proposed Structure
8.5141.02-hydroxy-5-nitropyridine
10.2175.06-Chloro-5-nitropyridin-2(1H)-one
11.8175.06-chloro-3-nitropyridin-2(1H)-one
14.5209.02,6-dichloro-3-nitropyridine

Comparison with an Alternative: 6-Bromo-5-nitropyridin-2(1H)-one

For applications where the halogen atom serves as a leaving group in nucleophilic aromatic substitution reactions, 6-Bromo-5-nitropyridin-2(1H)-one can be considered as an alternative.

Comparative Analysis

Feature6-Chloro-5-nitropyridin-2(1H)-one6-Bromo-5-nitropyridin-2(1H)-one
Reactivity Generally less reactive than the bromo analog. This can be advantageous for controlling selectivity in some reactions.More reactive due to the better leaving group ability of bromide. This can lead to faster reaction times but potentially lower selectivity.
Cost Typically more cost-effective.Often more expensive due to the higher cost of bromine-containing starting materials.
Purity Profile Similar potential for isomeric and over-halogenated impurities.Similar impurity profile, with the corresponding bromo-analogs.
Typical Purity ~97%Often available at higher purity (e.g., >98%) due to potentially more refined manufacturing processes for a more specialized reagent.

The choice between the chloro and bromo analogs will depend on the specific requirements of the reaction, including the desired reactivity, cost considerations, and the tolerance for potential impurities.

Conclusion and Recommendations

A comprehensive purity analysis of commercially available 6-Chloro-5-nitropyridin-2(1H)-one is crucial for ensuring the reliability and success of synthetic projects. By employing a combination of HPLC, qNMR, and LC-MS, researchers can obtain a detailed understanding of the purity and impurity profile of their starting material. While a typical purity of 97% is common, it is the nature of the remaining 3% that can significantly impact downstream applications. For critical applications, it is highly recommended to perform in-house purity verification using the methods outlined in this guide. Understanding the potential impurities based on the synthetic route allows for a more targeted and efficient analysis. When considering alternatives, the reactivity and cost trade-offs between the chloro and bromo analogs should be carefully evaluated in the context of the specific synthetic goals.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. (2011). Retrieved from [Link]

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  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Royal Society of Chemistry. (2021). Retrieved from [Link]

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A Comparative Guide to the Cytotoxicity of 6-Chloro-5-nitropyridin-2(1H)-one Derivatives and Analogues: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with pyridine scaffolds being particularly prominent in FDA-approved drugs.[1][2] The 6-chloro-5-nitropyridin-2(1H)-one core represents a promising, yet underexplored, scaffold for the development of novel cytotoxic agents. The presence of electrophilic sites (a chloro leaving group and a nitro group) and a nucleophilic site (the pyridinone nitrogen) provides a versatile platform for synthetic derivatization, allowing for the fine-tuning of physicochemical properties and biological activity.

This guide provides a comparative analysis of the cytotoxic potential of compounds structurally related to 6-chloro-5-nitropyridin-2(1H)-one. Due to the limited publicly available data on direct derivatives of this specific scaffold, this document serves as a roadmap, drawing parallels from analogous structures to inform future research and highlight the therapeutic promise of this compound class. We will delve into the cytotoxic profiles of related pyridinones, nitropyridines, and other relevant heterocyclic systems, providing a rational basis for the design and evaluation of novel 6-chloro-5-nitropyridin-2(1H)-one derivatives. Furthermore, detailed experimental protocols for assessing cytotoxicity are presented to ensure methodological rigor in future investigations.

The Therapeutic Rationale: Why 6-Chloro-5-nitropyridin-2(1H)-one?

The 6-chloro-5-nitropyridin-2(1H)-one scaffold is endowed with chemical features that suggest a high potential for anticancer activity. The electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack, a common mechanism for covalent inhibitors. The chloro group at the 6-position is a good leaving group, facilitating reactions with nucleophilic residues in biological targets. The pyridinone tautomerism and the potential for hydrogen bonding further contribute to the diverse interaction capabilities of its derivatives.

While direct cytotoxicity data for derivatives of 6-chloro-5-nitropyridin-2(1H)-one are not extensively reported in peer-reviewed literature, the broader family of pyridinone and nitropyridine derivatives has demonstrated significant cytotoxic and anticancer properties.[1][3] This guide will leverage this existing knowledge to build a case for the exploration of the title compound's derivatives.

Comparative Cytotoxicity of Structurally Related Compounds

To establish a benchmark for the cytotoxic potential of 6-chloro-5-nitropyridin-2(1H)-one derivatives, we have compiled data from studies on analogous heterocyclic systems. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyridinone and nitropyridine analogues against various human cancer cell lines. This comparative data underscores the potential for developing potent cytotoxic agents from the 6-chloro-5-nitropyridin-2(1H)-one scaffold.

Compound ClassRepresentative Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Chromenopyridones Allylated 7-chloro-chromenopyridoneHela (Cervical Cancer)7.0[4]
MCF-7 (Breast Cancer)10.7[4]
IMR-32 (Neuroblastoma)13.2[4]
Hep-G2 (Liver Cancer)16.3[4]
N-substituted 6-(chloro/nitro)-1H-benzimidazoles Derivative 1d MCF-7 (Breast Cancer)1.84[5][6]
A549 (Lung Cancer)2.56[5][6]
HeLa (Cervical Cancer)3.12[5][6]
Derivative 4k PC-3 (Prostate Cancer)2.15[5][6]
K562 (Leukemia)2.98[5][6]
Thieno[2,3-b]pyridine Derivatives Lipophilic oxadiazole derivative 4 Breast and Cervical Cancer Lines<50[7]
Lipophilic oxadiazole derivative 5 Breast and Cervical Cancer Lines<50[7]
3-Nitropyridine Analogues 4AZA2891Jurkat (T-cell leukemia)Induces apoptosis[3]
4AZA2996Jurkat (T-cell leukemia)Induces apoptosis[3]

Analysis of Structure-Activity Relationships (SAR):

The data from related compounds provides valuable insights into potential structure-activity relationships. For instance, in the chromenopyridone series, the presence of electron-withdrawing groups like chlorine was found to enhance cytotoxic activity.[4] Similarly, studies on various pyridine derivatives have shown that the type and position of substituents significantly influence their antiproliferative effects.[1][2] For derivatives of 6-chloro-5-nitropyridin-2(1H)-one, it is hypothesized that:

  • Substitution at the N1-position: Introducing various alkyl or aryl groups at the pyridinone nitrogen can modulate lipophilicity and steric hindrance, impacting cell permeability and target binding.

  • Displacement of the C6-chloro group: Reaction with various nucleophiles (e.g., amines, thiols) can lead to a diverse library of compounds with potentially different biological targets and mechanisms of action.

  • Modification of the nitro group: Reduction of the nitro group to an amine, followed by further derivatization, could unlock different pharmacological profiles.

Proposed Synthetic Pathways

The derivatization of the 6-chloro-5-nitropyridin-2(1H)-one core can be achieved through established synthetic methodologies. A key reaction is expected to be nucleophilic aromatic substitution (SNA_r) at the C6 position due to the activating effect of the adjacent nitro group and pyridinone carbonyl.

G A 6-Chloro-5-nitropyridin-2(1H)-one B N-Alkylation/Arylation (e.g., R-X, base) A->B C Nucleophilic Aromatic Substitution (e.g., R-NH2, R-SH) A->C F Nitro Group Reduction (e.g., Fe/HCl, SnCl2) A->F D N-substituted derivatives B->D E C6-substituted derivatives C->E G 5-amino derivatives F->G H Further Functionalization G->H

Caption: General synthetic routes for the derivatization of 6-chloro-5-nitropyridin-2(1H)-one.

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of robust and comparable data, standardized in vitro cytotoxicity assays are essential. The following is a detailed protocol for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsinization.

    • Resuspend cells in complete medium and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a stock solution (typically in DMSO). A common concentration range to start with is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).[8]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration that inhibits 50% of cell growth.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Treat cells with compounds A->B C Add MTT reagent B->C D Incubate (3-4 hours) C->D E Solubilize formazan (DMSO) D->E F Read absorbance (570 nm) E->F

Caption: Experimental workflow for a typical MTT cytotoxicity assay.

Potential Mechanisms of Action

The cytotoxic effects of nitropyridine and related heterocyclic compounds are often mediated through the induction of apoptosis and cell cycle arrest.[3]

Apoptosis Induction:

Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. For nitropyridine derivatives, it has been shown that they can induce apoptosis in a dose-dependent manner.[3] Key events in apoptosis include caspase activation, DNA fragmentation, and membrane blebbing.

Cell Cycle Arrest:

Another common mechanism of action for cytotoxic compounds is the disruption of the cell cycle, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M). This prevents cancer cells from proliferating. Some nitropyridine analogues have been observed to cause a marked arrest in the G2/M phase of the cell cycle, which is characteristic of microtubule-targeting agents.[3]

G A Nitropyridinone Derivative B Cellular Stress (e.g., DNA damage, ROS) A->B C p53 Activation B->C D Bax/Bak Activation C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Apoptosome Formation F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: A potential intrinsic apoptosis pathway induced by nitropyridinone derivatives.

Future Directions and Conclusion

The 6-chloro-5-nitropyridin-2(1H)-one scaffold holds considerable promise for the development of novel cytotoxic agents. This guide has provided a comparative framework by examining the cytotoxicity of structurally related compounds, offering insights into potential structure-activity relationships, and detailing robust experimental protocols for future studies.

The next logical steps for researchers in this field are:

  • Synthesis of a focused library of derivatives: Utilizing the proposed synthetic routes to create a diverse set of compounds with modifications at the N1 and C6 positions.

  • Systematic in vitro screening: Evaluating the synthesized compounds against a panel of human cancer cell lines using the standardized cytotoxicity assays outlined in this guide.

  • Mechanism of action studies: For the most potent compounds, elucidating the underlying mechanisms of cytotoxicity, including their effects on apoptosis, the cell cycle, and specific molecular targets.

By leveraging the information presented in this guide, the scientific community can accelerate the exploration of 6-chloro-5-nitropyridin-2(1H)-one derivatives as a new frontier in the search for effective cancer therapeutics.

References

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing science, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Chloro-5-nitropyridin-2(1H)-one, a halogenated nitropyridine derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain full regulatory compliance.

The core principle for disposing of this compound is recognizing its chemical nature: it is a chlorinated (halogenated) and nitrated organic compound . This classification dictates that it must be treated as regulated hazardous waste and segregated accordingly. Improper disposal, such as drain discharge or mixing with non-halogenated solvents, can lead to dangerous chemical reactions, environmental harm, and significant compliance violations.

Hazard Assessment and Immediate Safety Protocols

Before handling 6-Chloro-5-nitropyridin-2(1H)-one for any purpose, including disposal, a thorough understanding of its potential hazards is essential. While specific toxicological data for this exact compound is limited, the broader class of halogenated nitroaromatic compounds is known to be toxic and irritating.[1] Therefore, a conservative approach adhering to strict safety protocols is mandatory.

Known Hazards of Structurally Similar Compounds:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

Hazard ClassificationCategorySource
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Warning)[2][3][4]
Skin Corrosion/IrritationCategory 2 (Warning)[2][3][5]
Serious Eye Damage/Eye IrritationCategory 2 (Warning)[2][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Warning)[2][4]

Personal Protective Equipment (PPE): Strict adherence to PPE requirements is the first line of defense against exposure.

  • Gloves: Wear nitrile or other chemically resistant gloves.[1] Always consult the manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, use a face shield in addition to goggles.[1]

  • Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.[1]

  • Respiratory Protection: All handling of solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Emergency First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][2]

  • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Step-by-Step Waste Disposal Protocol

The following protocol details the process from the point of generation to the final handoff to safety professionals.

The foundational rule for this compound is segregation . Due to its chlorinated nature, it must be collected in a dedicated Halogenated Organic Waste stream.

  • Action: Designate a specific, compatible waste container solely for 6-Chloro-5-nitropyridin-2(1H)-one and other halogenated organic compounds.

  • Causality: Halogenated solvents require high-cost, high-temperature incineration to prevent the formation of toxic dioxins and acid gases (like hydrogen chloride) during disposal.[7][8][9] Mixing them with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and violating waste management protocols.[10][11]

Do NOT Mix With:

  • Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[10]

  • Acids, bases, or oxidizers.[6][12]

  • Aqueous waste.

  • Heavy metal waste.[11]

Proper containment and identification are crucial for safety and compliance.

  • Action (Container): Select a chemically compatible container in good condition, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap that can be tightly sealed.[6][10][13] Do not use metal cans, as acids formed from the slow degradation of halogenated compounds can cause corrosion.[6]

  • Action (Labeling): Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[11]

    • Clearly write the full chemical name: "6-Chloro-5-nitropyridin-2(1H)-one ". Do not use abbreviations.[13]

    • List all constituents and their approximate percentages if it is a solution.

    • Mark the appropriate hazard boxes (e.g., Toxic, Irritant).[11]

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action: Keep the waste container tightly closed except when actively adding waste.[11][13]

  • Action: Store the container in a designated, well-ventilated area, away from heat or ignition sources.[8]

  • Action: The container must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.[6]

  • Causality: Keeping containers closed prevents the release of potentially toxic vapors into the laboratory. Secondary containment is a crucial safeguard against accidental spills that could lead to hazardous exposures or reactions with incompatible materials stored nearby.

Laboratory personnel are responsible for the safe collection and storage of waste, but final disposal is handled by trained professionals.

  • Action: Once the container is nearly full (do not overfill) or if the project concludes, submit a chemical waste pickup request to your institution's EHS department.[11]

  • Action: Ensure the waste tag is fully and accurately completed before the scheduled pickup.

  • Self-Validation: The EHS department will review your request and the container label upon pickup. This process serves as a final check to ensure the waste is properly categorized and documented, confirming the integrity of the disposal protocol.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of 6-Chloro-5-nitropyridin-2(1H)-one waste.

G Disposal Workflow for 6-Chloro-5-nitropyridin-2(1H)-one cluster_container Container Management cluster_storage In-Lab Storage (SAA) start Generate Waste: 6-Chloro-5-nitropyridin-2(1H)-one ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood start->ppe segregate Step 2: Segregate as HALOGENATED ORGANIC WASTE ppe->segregate container Step 3: Select Compatible Container (e.g., HDPE) segregate->container mix_waste Incorrect: Mix with non-halogenated waste or dispose down drain segregate->mix_waste DO NOT DO THIS label_waste Step 4: Affix Hazardous Waste Tag & List Full Chemical Name container->label_waste Before adding waste store Step 5: Store in Secondary Containment label_waste->store close_lid Step 6: Keep Container Tightly Closed store->close_lid ehs_pickup Step 7: Request Pickup from EHS Department close_lid->ehs_pickup

Caption: Decision workflow for proper disposal.

Summary of Prohibited Actions

To reinforce best practices, the following actions are strictly prohibited:

  • DO NOT dispose of 6-Chloro-5-nitropyridin-2(1H)-one down the sink.[6] This is illegal and introduces a persistent, toxic chemical into the water system.

  • DO NOT allow the solvent to evaporate in a fume hood as a means of disposal.[6] This pollutes the air and can lead to unsafe concentrations of the chemical in the exhaust system.

  • DO NOT mix halogenated waste with any other waste category, especially non-halogenated solvents.[10][11][13]

  • DO NOT place containers of this chemical, or materials contaminated with it, in the regular trash.

By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific discovery does not come at the cost of personal or environmental health. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management in your facility.

References

  • BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.). ACS Publications.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). OC-Praktikum. Retrieved from [Link]

  • Angene Chemical. (2025, October 4). Safety Data Sheet: 3-Methyl-2-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). 6-Chloro-5-nitropyridin-2(1H)-one, min 97%. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 6-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe and effective handling of 6-Chloro-5-nitropyridin-2(1H)-one. In the fast-paced world of drug discovery and chemical research, a robust understanding of the compounds we work with is paramount to both personal safety and experimental success. This guide moves beyond a simple checklist, offering a deep dive into the why behind each procedural step. By understanding the chemical nature of 6-Chloro-5-nitropyridin-2(1H)-one, we can build a self-validating system of safety protocols that ensures the integrity of your research and the well-being of your team.

Hazard Identification and Risk Assessment: Understanding the Molecule

6-Chloro-5-nitropyridin-2(1H)-one is a substituted pyridinone, a class of heterocyclic compounds widely used as building blocks in medicinal chemistry. The molecule's reactivity and toxicological profile are largely dictated by its functional groups:

  • Chlorinated Aromatic Ring: Halogenated organic compounds can be irritants and may have toxic properties.

  • Nitro Group (-NO2): The nitro group makes the compound an oxidizing agent and can contribute to toxicity. Compounds with nitro groups are often investigated for their biological activities, which also implies a potential for interaction with physiological systems.[5][6]

  • Pyridinone Core: Pyridine and its derivatives can be toxic and are known skin and respiratory irritants.[7]

Based on analogous compounds, 6-Chloro-5-nitropyridin-2(1H)-one is anticipated to be harmful if swallowed, inhaled, or comes into contact with skin.[3][8][9] It is expected to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3][4] Therefore, a comprehensive approach to exposure prevention is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling 6-Chloro-5-nitropyridin-2(1H)-one, with the rationale rooted in preventing all potential routes of exposure.

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][8] A full-face shield is required when there is a significant risk of splashing.[10]To prevent eye contact, which can cause serious and potentially irreversible irritation.[2][3][4]
Skin Protection Chemical-resistant, impervious gloves such as nitrile or neoprene.[10] Gloves must be inspected for integrity before each use and changed immediately upon contamination. A flame-retardant lab coat should be worn and kept fully buttoned.[10]To avoid skin contact, which can lead to irritation and potential absorption of the chemical.[2][8]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if handling the compound as a powder outside of a certified chemical fume hood or if exposure limits are likely to be exceeded.[1][3]To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[3][4]
Footwear Closed-toe, chemical-resistant footwear that covers the entire foot.[10][11]To protect against spills and provide a stable footing in the laboratory environment.
Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline a safe handling process for 6-Chloro-5-nitropyridin-2(1H)-one.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep Don PPE Ventilation Verify Fume Hood Operation Prep->Ventilation 1. Safety First Gather Assemble Equipment & Reagents Ventilation->Gather 2. Prepare Workspace Weigh Weigh Compound in Fume Hood Gather->Weigh 3. Move to Handling Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve 4. Controlled Addition Reaction Add to Reaction Vessel Dissolve->Reaction 5. Introduce to System Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate 6. Post-Reaction Waste Segregate & Label Waste Decontaminate->Waste 7. Waste Management Dispose Dispose of Waste per Protocol Waste->Dispose 8. Final Disposal RemovePPE Doff PPE Dispose->RemovePPE 9. Final Step

Caption: Safe Handling Workflow for 6-Chloro-5-nitropyridin-2(1H)-one.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure you are wearing all the PPE detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly.[7]

    • Assemble all necessary glassware, spatulas, and solvents within the fume hood to minimize movement of the open container.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.

    • Use a dedicated, labeled weigh boat or container.

    • Handle the solid with care to avoid generating dust.

  • Dissolution:

    • Add the solvent to the solid slowly to avoid splashing.

    • If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Reaction:

    • Add the dissolved compound to the reaction vessel using a method that minimizes the risk of splashing, such as dropwise addition via a dropping funnel.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[2]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste containing 6-Chloro-5-nitropyridin-2(1H)-one must be treated as hazardous.

  • Solid Waste:

    • Contaminated materials such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

    • Unused or excess solid 6-Chloro-5-nitropyridin-2(1H)-one should be disposed of in its original container or a suitable, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Liquid Waste:

    • Solutions containing 6-Chloro-5-nitropyridin-2(1H)-one should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • The waste container should be segregated based on solvent compatibility (e.g., halogenated or non-halogenated waste streams).

  • General Guidance:

    • Never dispose of this chemical down the drain.[9]

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[2][3]

By integrating these safety protocols into your daily laboratory practices, you foster an environment of scientific excellence and unwavering commitment to safety. Trust in these procedures is built upon a foundation of understanding the chemical's nature and the rationale for each precaution.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide.
  • BenchChem. (2025, November). Personal protective equipment for handling 3-Amino-4-nitropyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Chloro-5-nitropyridine.
  • Fisher Scientific. (2023, August 14). SAFETY DATA SHEET: 6-Chloro-5-nitro-2-picoline.
  • Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Benzenamine, 2-chloro-5-nitro-.
  • ResearchGate. (2025, August 6). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • NTNU Open. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
  • ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions.
  • Sigma-Aldrich. (2024, June 6). SAFETY DATA SHEET.
  • Service Thread. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Angene Chemical. (2025, October 4). Safety Data Sheet.
  • ChemicalBook. (2025, July 19). 6-Chloro-3-hydroxy-2-nitropyridine - Safety Data Sheet.
  • BLD Pharm. (n.d.). 84487-03-6|6-Chloro-5-nitropyridin-2-amine|BLD Pharm.
  • Echemi. (n.d.). 4-chloro-5-nitropyridin-2(1h)-one.
  • Sigma-Aldrich. (n.d.). 2-chloro-5-nitropyridine toxicity.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.